molecular formula C5H8N4 B162692 2-Amino-4,6-dimethyl-1,3,5-triazine CAS No. 1853-90-3

2-Amino-4,6-dimethyl-1,3,5-triazine

Cat. No.: B162692
CAS No.: 1853-90-3
M. Wt: 124.14 g/mol
InChI Key: VQZRXBOTCNWNLM-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-1,3,5-triazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRXBOTCNWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902890
Record name NoName_3466
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853-90-3
Record name dimethyl-1,3,5-triazin-2-amine
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Foundational & Exploratory

A Guide to the Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 2-Amino-4,6-dimethyl-1,3,5-triazine, commencing from the versatile and cost-effective starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is predicated on a robust, two-step sequential nucleophilic aromatic substitution (SNAr) strategy. This document is tailored for researchers, chemists, and professionals in drug development, offering not just a protocol, but a foundational understanding of the reaction principles, the causality behind methodological choices, and the critical parameters that ensure a successful and reproducible outcome. We will dissect each stage, from the controlled dialkylation of the triazine core to the final, more demanding amination step, providing expert insights and validated procedural details.

The Strategic Core: Harnessing Differential Reactivity

The synthesis of unsymmetrically substituted 1,3,5-triazines from cyanuric chloride is a classic example of exploiting differential reactivity. The triazine ring is highly electron-deficient, rendering the carbon atoms susceptible to nucleophilic attack. The three chlorine atoms on cyanuric chloride can be replaced sequentially. Crucially, with each substitution of a chlorine atom by an electron-donating group (like an alkyl or amino group), the ring becomes less electron-deficient, and the remaining C-Cl bonds become significantly less reactive.[1][2]

This principle is the cornerstone of our strategy:

  • First Substitution (x2): The first two substitutions (methylation) are relatively facile, requiring controlled conditions to prevent undesired side reactions.

  • Third Substitution: The final substitution (amination) requires more vigorous or forcing conditions to overcome the reduced reactivity of the dichlorinated intermediate.[1]

This stepwise approach allows for the precise and controlled construction of the target molecule.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) INT Intermediate (2-Chloro-4,6-dimethyl-1,3,5-triazine) CC->INT Step 1: Grignard Dialkylation (2 eq. CH3MgBr) FP Final Product (this compound) INT->FP Step 2: Amination (NH3 / heat)

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 2-Chloro-4,6-dimethyl-1,3,5-triazine via Grignard Reaction

The initial step involves the formation of two new carbon-carbon bonds on the triazine ring. For this, an organometallic nucleophile is required. Alkyl Grignard reagents are exceptionally well-suited for this transformation, reacting readily with the electrophilic carbons of the triazine ring.[3][4] The primary challenge in this step is achieving selective disubstitution while minimizing both under-reaction (monomethylated product) and over-reaction (trimethylated product). This is accomplished through meticulous control of stoichiometry and temperature.

Expertise & Causality: Why a Grignard Reagent?
  • Nucleophilicity: The polarized C-Mg bond in methylmagnesium bromide (CH₃MgBr) provides a potent methyl carbanion equivalent, which is necessary to attack the electron-poor triazine ring.

  • Stoichiometric Control: The reaction's outcome is highly dependent on the molar ratio of the Grignard reagent to cyanuric chloride. Using precisely two equivalents of CH₃MgBr favors the desired disubstituted product.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water or alcohols, which will quench the reagent and halt the reaction. Therefore, the use of anhydrous solvents and glassware is non-negotiable.[5]

G cluster_0 Step 1: Grignard Reaction A Dissolve Cyanuric Chloride in Anhydrous THF B Cool to -10°C to 0°C (Inert Atmosphere) A->B C Add CH3MgBr (2.0 eq) Dropwise B->C D Stir & Allow to Warm to Room Temperature C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract & Purify (Column Chromatography) F->G

Caption: Experimental workflow for Grignard dialkylation.

Authoritative Protocol: 2-Chloro-4,6-dimethyl-1,3,5-triazine

Materials:

  • Cyanuric chloride (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 - 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add cyanuric chloride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to dissolve the cyanuric chloride completely. Cool the resulting solution to between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution dropwise via the dropping funnel over 1-2 hours. Critically, maintain the internal temperature below 5 °C during the addition to control the exothermic reaction and enhance selectivity.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour before letting it slowly warm to room temperature. Continue stirring for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-chloro-4,6-dimethyl-1,3,5-triazine as a white solid.

Step 2: Amination of the Dimethyl-chloro-triazine Intermediate

With the two methyl groups installed, the remaining C-Cl bond is now significantly less electrophilic. Its substitution requires overcoming a higher activation energy, which is typically achieved by using elevated temperatures and a high concentration of the nucleophile, ammonia.[1] The reaction is often performed in a sealed vessel to maintain the concentration of volatile ammonia and to allow heating above the solvent's boiling point.

Expertise & Causality: Why Forcing Conditions?
  • Electronic Deactivation: The electron-donating nature of the two methyl groups reduces the electrophilicity of the triazine ring, making the final SNAr step more difficult.

  • Nucleophile Choice: Aqueous or alcoholic ammonia provides a readily available and effective source of the NH₂ nucleophile.

  • Sealed System: Using an autoclave or a sealed pressure vessel is crucial. It prevents the escape of ammonia gas upon heating and allows the reaction to be conducted at temperatures well above the normal boiling point of the solvent, thereby accelerating the sluggish reaction.

G cluster_1 Step 2: Amination A Combine Intermediate, Solvent & aq. Ammonia in Autoclave B Seal Vessel & Heat (e.g., 120-140°C) C Maintain Pressure & Stir (12-24 hours) D Cool to Room Temperature & Vent Pressure E Filter Precipitated Product F Wash with Water & Dry

Caption: Experimental workflow for the high-pressure amination step.

Authoritative Protocol: this compound

Materials:

  • 2-Chloro-4,6-dimethyl-1,3,5-triazine (1.0 eq)

  • Aqueous ammonium hydroxide (28-30% NH₃, large excess)

  • 1,4-Dioxane or Ethanol

  • Deionized Water

Procedure:

  • Charging the Vessel: Place 2-chloro-4,6-dimethyl-1,3,5-triazine, 1,4-dioxane (or ethanol), and a significant excess of concentrated ammonium hydroxide into a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.

  • Reaction: Seal the autoclave securely. Begin stirring and heat the vessel to 120-140 °C. The internal pressure will rise significantly. Maintain this temperature for 12-24 hours. The progress can be monitored by taking aliquots (after cooling and venting) and analyzing via TLC or LC-MS.

  • Cooling & Isolation: After the reaction is complete, cool the autoclave to room temperature. CAUTION: Ensure the vessel is fully cooled before carefully venting the excess ammonia pressure in a well-ventilated fume hood.

  • Work-up: Open the vessel and transfer the contents to a beaker. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium salts and base. Dry the purified this compound in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Data Presentation & Summary

The following table summarizes the critical parameters for this two-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStep 1: Grignard DialkylationStep 2: Amination
Key Reagents Cyanuric chloride, CH₃MgBr2-Chloro-4,6-dimethyl-1,3,5-triazine, NH₄OH
Stoichiometry ~2.1 eq. GrignardLarge excess of Ammonia
Solvent Anhydrous THF1,4-Dioxane / Water
Temperature -10 °C to Room Temp.120 - 140 °C
Reaction Time 6 - 8 hours12 - 24 hours
Work-up Aqueous Quench, ExtractionFiltration, Washing
Typical Yield 60 - 75%70 - 85%

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process controls.

  • TLC Monitoring: In both steps, TLC is a critical tool. In Step 1, the disappearance of the cyanuric chloride spot and the appearance of a new, less polar product spot confirms reaction progression. In Step 2, the consumption of the chlorinated intermediate signals the completion of the amination.

  • Characterization: The final product's identity and purity must be confirmed through standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (to confirm molecular weight), and melting point analysis, which should be compared against literature values.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • F. C. Schaefer, "The Chemistry of Triazines," Journal of Organic Chemistry, vol. 26, no. 12, pp. 412-429, 1961. (General reference, specific URL not available)
  • A. F. M. M. Rahman, et al., "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 11, no. 1, pp. 81-93, 2006. [Online]. Available: [Link]

  • R. Menicagli, et al., "2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited," Tetrahedron, vol. 57, no. 1, pp. 123-127, 2001. [Online]. Available: [Link]

  • M. K. Ghorai, et al., "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids," ACS Omega, vol. 8, no. 50, pp. 48085–48094, 2023. [Online]. Available: [Link]

  • U.S. Patent 4,329,466, "Preparation of 2-chloro-4,6-dialkyl-s-triazines," issued May 11, 1982. (Illustrates similar Grignard chemistry). [Online].
  • E. J. G. An, et al., "Synthesis of Polyimides derived from 2,6-diamino-4-methyl- 1,3,5-triazine," The 2nd National Conference of Chemistry, 2014. [Online]. Available: [Link]

Sources

A Spectroscopic Guide to 2-Amino-4,6-dimethyl-1,3,5-triazine: In-Depth Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,6-dimethyl-1,3,5-triazine, a key heterocyclic compound, serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by a triazine ring substituted with one amino and two methyl groups, imparts specific chemical properties that are crucial for its application. A thorough understanding of its structural and electronic characteristics is paramount for researchers in drug development and chemical synthesis. This guide provides an in-depth exploration of the spectroscopic properties of this compound, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust and predictive analysis. By understanding the influence of each functional group on the overall spectrum, researchers can confidently identify and characterize this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound (CAS No: 1853-90-3) possesses a symmetrical 1,3,5-triazine core.[2] The key structural features influencing its spectroscopic signature are:

  • The 1,3,5-Triazine Ring: An aromatic, nitrogen-containing heterocycle. The nitrogen atoms significantly influence the electronic environment of the ring carbons and protons.

  • Two Methyl Groups (-CH₃): These electron-donating groups are chemically equivalent due to the molecule's symmetry.

  • One Primary Amino Group (-NH₂): This group introduces characteristic N-H bonds and influences the electronic properties of the triazine ring through resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Expected Chemical Shifts: The chemical shift of a proton is dictated by its local electronic environment. In this molecule, we expect two primary signals:

  • Methyl Protons (-CH₃): The two methyl groups are chemically equivalent and will therefore produce a single, sharp signal. Their attachment to the electron-deficient triazine ring will cause a downfield shift compared to alkanes, likely in the range of 2.2-2.5 ppm .

  • Amino Protons (-NH₂): The protons of the primary amine will also be equivalent. Their chemical shift can be broad and variable, influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is expected in the region of 5.0-7.0 ppm .

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Causality Behind Expected Chemical Shifts: The ¹³C NMR spectrum will reveal the different carbon environments within the molecule.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the aliphatic region, anticipated around 20-25 ppm .

  • Triazine Ring Carbons: There are two distinct carbon environments on the triazine ring:

    • C4 and C6 (Carbons bonded to methyl groups): These two carbons are equivalent and will appear as a single signal. The attachment of the methyl groups and their position within the heterocyclic ring suggests a chemical shift in the range of 170-175 ppm .

    • C2 (Carbon bonded to the amino group): This carbon is in a different chemical environment and will have a distinct chemical shift, likely in the range of 165-170 ppm . The amino group's ability to donate electron density via resonance can shield this carbon slightly compared to the other ring carbons.

Predicted NMR Data Summary
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H2.2 - 2.5Singlet-CH₃
¹H5.0 - 7.0Broad Singlet-NH₂
¹³C20 - 25--CH₃
¹³C165 - 170-C-NH₂
¹³C170 - 175-C-CH₃
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for triazines due to its solubilizing power.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically requiring a small number of scans.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Causality Behind Expected Vibrational Frequencies:

  • N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching of the N-H bonds.[5]

  • C-H Stretching: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ .

  • N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹ .[5]

  • Triazine Ring Vibrations: The C=N and C-N stretching vibrations of the triazine ring will produce a series of strong, sharp absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹ .

  • C-H Bending: The bending vibrations of the methyl groups will be observed around 1375 cm⁻¹ and 1450 cm⁻¹ .

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100 - 3500Medium-StrongN-H Symmetric & Asymmetric Stretch
2900 - 3000MediumC-H Stretch (methyl)
1600 - 1650Medium-StrongN-H Bend (scissoring)
1400 - 1600Strong, SharpC=N and C-N Ring Stretch
~1450MediumC-H Bend (asymmetric, methyl)
~1375MediumC-H Bend (symmetric, methyl)
Experimental Protocol: IR Data Acquisition (Solid Sample)

For solid samples like this compound, the following methods are common:

Method 1: Potassium Bromide (KBr) Pellet [6]

  • Sample Preparation:

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Transfer the mixture to a pellet die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Analysis:

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Thin Solid Film [7][8]

  • Sample Preparation:

    • Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[8]

    • Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Film Formation:

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

  • Analysis:

    • Mount the salt plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₈N₄) is 124.14 g/mol . The mass spectrum should show a molecular ion peak at m/z = 124 . Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass), the presence of four nitrogen atoms (an even number) will lead to an even nominal molecular weight.

  • Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will cause the molecular ion to fragment.[9] The fragmentation of aminotriazines is complex, but some predictable pathways include:

    • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment at m/z = 109 .

    • Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocycles, which could lead to various smaller fragments.

    • Ring Cleavage: The triazine ring can undergo complex cleavage to produce a variety of smaller charged fragments.

Predicted Mass Spectrometry Data
m/z Relative Intensity Possible Fragment
124Moderate[M]⁺
109Strong[M - CH₃]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11]

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetone).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet will vaporize the sample.[12]

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.[11]

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, leading to ionization and fragmentation.[9]

    • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Interpretation:

    • The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Data

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation mol [C₅H₈N₄]⁺ m/z = 124 frag1 [C₄H₅N₄]⁺ m/z = 109 mol->frag1 - •CH₃

Caption: Primary fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic analysis of this compound. By integrating foundational principles of NMR, IR, and MS with data from analogous structures, we have constructed a detailed spectral profile of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can reliably characterize this compound in their own laboratories. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating a deeper understanding of the structure-property relationships of substituted triazines.

References

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

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  • Wikipedia. (2024, January 8). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Gas Chromatography – GC and GC-MS. Retrieved from [Link]

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  • Lin, Y.-L., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(6), 10580-10599.
  • Smith, C. A., O'Maille, G., & Want, E. J. (2013). Computational mass spectrometry for small molecules. Analytical Chemistry, 86(1), 94-106.
  • ResearchGate. (n.d.). Mass fragmentation pattern of the aminotriazine. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(6), 1234-1246.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NASA. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Retrieved from [Link]

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The Ascendancy of 2-Amino-4,6-dimethyl-1,3,5-triazine: A Cornerstone Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise, multi-vector structural diversification. Within this landscape, nitrogen-rich heterocycles have emerged as particularly fruitful starting points. The 1,3,5-triazine (or s-triazine) core, an aromatic six-membered ring with three nitrogen atoms, stands out as a "privileged" scaffold. Its unique electronic properties, characterized by a π-electron deficient nature, make it an excellent platform for developing compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3]

This guide focuses specifically on a decorated triazine of significant interest: 2-Amino-4,6-dimethyl-1,3,5-triazine . This molecule serves not just as another triazine derivative but as a strategic cornerstone for building complex molecular architectures. The presence of a primary amino group offers a reactive handle for extensive derivatization, while the two methyl groups provide a stable, lipophilic base. This combination of features allows for the systematic exploration of structure-activity relationships (SAR), making it an invaluable tool in the iterative process of drug design and optimization.

This document provides a senior-level perspective on the utilization of the this compound scaffold. We will delve into its fundamental characteristics, synthetic accessibility, and its proven applications in the development of targeted therapies, supported by detailed protocols and mechanistic insights.

The this compound Core: Structural and Physicochemical Rationale

The utility of a scaffold is dictated by its intrinsic properties. The this compound core presents a compelling set of features for medicinal chemistry applications.

  • Structural Rigidity and Planarity: The triazine ring is aromatic and planar, which reduces the conformational flexibility of the molecule. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity for a specific biological target by minimizing the entropic penalty upon binding.

  • Hydrogen Bonding Capabilities: The ring nitrogen atoms are weak hydrogen bond acceptors, while the exocyclic amino group is a strong hydrogen bond donor. This allows for multiple points of interaction with biological targets such as enzymes and receptors.

  • Metabolic Stability: The triazine ring is generally resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.

  • Synthetic Tractability: As will be discussed, the scaffold is readily synthesized and the amino group provides a convenient point for chemical modification, allowing for the creation of large libraries of analogues for SAR studies.

Synthesis of the Scaffold and its Derivatives

The most common and cost-effective method for synthesizing substituted 1,3,5-triazines is through the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5] The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, stepwise reactions by carefully managing the temperature.

A plausible synthetic route to this compound would involve a two-step process starting from cyanuric chloride. First, a Grignard reaction with methylmagnesium bromide would replace two chlorine atoms with methyl groups. The remaining chlorine atom can then be substituted with an amino group using ammonia.

The true power of this scaffold lies in the ability to easily modify the amino group. This allows for the introduction of a wide variety of substituents to probe the chemical space around a biological target.

G cluster_synthesis Scaffold Synthesis & Derivatization Workflow Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Step1 1. Grignard Reaction (e.g., 2 eq. CH3MgBr) 2. Hydrolysis Cyanuric_Chloride->Step1 Intermediate 2-Chloro-4,6-dimethyl-1,3,5-triazine Step1->Intermediate Step2 Nucleophilic Substitution (e.g., NH3) Intermediate->Step2 Scaffold This compound Step2->Scaffold Step3 Further Derivatization (Amide coupling, etc.) Scaffold->Step3 Derivatives Library of Bioactive Derivatives Step3->Derivatives

Caption: General workflow for the synthesis and derivatization of the this compound scaffold.

Therapeutic Applications: A Scaffold for Targeted Therapies

The 1,3,5-triazine scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Derivatives of this compound have been explored in several of these areas.

Anticancer Activity

Many 1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation and survival.[6][7] For instance, some derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[6]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Triazine-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine-based compounds.

Quantitative Anticancer Activity Data

Compound IDModification on Amino GroupTarget Cell LineIC50 (µM)Reference
1a 3-ChlorophenylaminoHeLa39.7[1]
1b 3-ChlorophenylaminoMCF-741.5[1]
2a 4-AminoquinolineHeLa44.5[1]
2b 4-AminoquinolineMCF-752.2[1]

Note: The table above shows examples of anticancer activity for substituted 1,3,5-triazines to illustrate the potential of the scaffold. Specific data for derivatives of this compound would require a targeted research and development program.

Anti-inflammatory Activity

Certain 1,3,5-triazine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The this compound scaffold can be decorated with appropriate pharmacophores to achieve selective COX-2 inhibition.

Experimental Protocols

This section provides a detailed methodology for a key experiment related to the synthesis of a derivative of the this compound scaffold.

Protocol 1: Synthesis of N-(4,6-dimethyl-1,3,5-triazin-2-yl)acetamide

This protocol describes the acetylation of the amino group of the scaffold, a common step in the synthesis of more complex derivatives.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Suspend this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of pyridine to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the cooled suspension over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-(4,6-dimethyl-1,3,5-triazin-2-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly versatile and fruitful starting point for the development of a wide array of biologically active compounds. Its synthetic accessibility and the ease of modification of the amino group make it an ideal platform for combinatorial chemistry and high-throughput screening campaigns.

Future research efforts could focus on:

  • Multi-target Drug Design: The scaffold can be used to design single molecules that modulate multiple targets, which could be beneficial for treating complex diseases like cancer and neurodegenerative disorders.[8]

  • Exploration of New Therapeutic Areas: While the scaffold has been extensively studied for its anticancer and anti-inflammatory potential, its utility in other areas such as neurodegenerative diseases and metabolic disorders remains relatively unexplored.

  • Development of Covalent Inhibitors: The amino group can be functionalized to include a warhead that can form a covalent bond with the target protein, leading to irreversible inhibition and prolonged duration of action.

References

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  • Chen, T., et al. (2013). Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green energetic materials from DFT and ReaxFF molecular modeling. RSC Advances, 3(38), 17351-17359. doi: 10.1039/C3RA42568A
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A Technical Guide to the Novel Applications of Dimethyl-Substituted s-Triazines in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine, or s-triazine, is a nitrogen-rich heterocyclic aromatic compound that has long been a cornerstone in various chemical industries, from pharmaceuticals to agriculture.[1] Its planar, symmetrical structure, inherent thermal stability, and the versatile reactivity of its substituents make it a privileged scaffold for developing advanced materials.[1][2] The functionalization of the s-triazine core, particularly through the introduction of dimethyl-containing moieties, has unlocked a new frontier of applications in materials science. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, solubility, and capacity for self-assembly, enabling precise control over the final material's characteristics.

This technical guide moves beyond the well-documented biological activities of s-triazines to provide an in-depth exploration of their emerging roles in materials science. We will dissect the synthesis of key dimethyl-s-triazine precursors and explore their application in three cutting-edge areas: advanced protective coatings, next-generation energy storage systems, and functional polymers for nanomedicine. This document is designed for researchers and professionals who seek to leverage the unique properties of these compounds to create innovative and high-performance materials.

Part 1: The s-Triazine Core: Synthesis and Functionalization

The versatility of s-triazine chemistry stems from the sequential and selective substitution of chlorine atoms on the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) precursor.[1] The reactivity of the C-Cl bonds is temperature-dependent, allowing for the stepwise introduction of various nucleophiles (N-, O-, S-based) to build mono-, di-, and tri-substituted derivatives with high precision.[1] This controlled synthesis is fundamental to creating tailored molecules for specific material applications.

A particularly promising class of derivatives involves the incorporation of dimethylpyrazole groups. These moieties enhance the molecule's coordination ability and electronic characteristics, making them ideal for applications ranging from corrosion inhibition to the construction of polymeric frameworks.[3][4]

Experimental Protocol: Synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine Derivatives

This protocol outlines a representative synthesis for a family of N-phenyl-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA) derivatives, which have demonstrated exceptional performance as corrosion inhibitors.[3][5] The synthesis is a multi-step process starting from cyanuric chloride.

Step 1: Synthesis of Dichloro-s-triazine Intermediate

  • Dissolve cyanuric chloride (1 equivalent) in tetrahydrofuran (THF) at 0-5°C.

  • Slowly add a solution of a substituted aniline (e.g., p-bromoaniline, 1 equivalent) and a base like N,N-Diisopropylethylamine (DIEA) (1 equivalent) in THF.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the amine salt byproduct. The filtrate contains the monochloro-disubstituted intermediate.

Step 2: Synthesis of Dihydrazinyl-s-triazine Intermediate

  • To the filtrate from Step 1, add hydrazine hydrate (2-3 equivalents).

  • Reflux the mixture overnight.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the dihydrazinyl intermediate. This intermediate is often used in the next step without further purification.[6]

Step 3: Final Synthesis of Bis(dimethylpyrazolyl)-s-triazine

  • Dissolve the crude dihydrazinyl intermediate from Step 2 in a suitable solvent such as ethanol or DMF.[6]

  • Add acetylacetone (2,4-pentanedione) (at least 2 equivalents) and a catalytic amount of triethylamine.[3]

  • Reflux the mixture for 12-24 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature, which should induce precipitation of the final product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure bis(dimethylpyrazolyl)-s-triazine derivative.[3]

Synthesis_Workflow TCT Cyanuric Chloride (TCT) Intermediate1 Dichloro-s-triazine Intermediate TCT->Intermediate1 Step 1 Aniline Substituted Aniline + Base (DIEA) 0-5°C, THF Intermediate2 Dihydrazinyl-s-triazine Intermediate Intermediate1->Intermediate2 Step 2 Hydrazine Hydrazine Hydrate Reflux Final_Product Bis(dimethylpyrazolyl)-s-triazine (e.g., PTA-2) Intermediate2->Final_Product Step 3 Acetylacetone Acetylacetone + Base (TEA) Reflux Corrosion_Inhibition cluster_solution Corrosive Solution (H⁺, SO₄²⁻, H₂O) Inhibitor { s-Triazine Inhibitor | N-atoms (Lone Pairs) | π-Electron Clouds} ProtectiveLayer Adsorbed Protective Film (Physical & Chemical Bonding) Inhibitor:f0->ProtectiveLayer Adsorption H_ions H⁺ MetalSurface C-Steel Surface (Fe) Anodic/Cathodic Sites H_ions->MetalSurface:f1 Attack Blocked SO4_ions SO₄²⁻ SO4_ions->MetalSurface:f1 Attack Blocked ProtectiveLayer->MetalSurface Blocks Sites

Caption: Mechanism of corrosion inhibition by s-triazine derivatives on a metal surface.

Part 3: Application in Energy Storage Systems

The demand for high-performance, safe, and sustainable energy storage is driving research into novel electrode materials. The electron-deficient nature of the s-triazine ring, its ability to undergo reversible redox processes, and its planar structure make it an excellent candidate for building conjugated polymers for energy storage devices like batteries and supercapacitors. [7]

Electropolymerized s-Triazines for Aqueous Batteries

Directly electropolymerizing s-triazine onto a conductive substrate like carbon cloth is a recently developed, facile method for creating high-performance electrodes. [8]This approach avoids complex multi-step synthesis and results in a porous, granular polymer film (polytriazine, or PT) with a large surface area, ideal for electrochemical charge storage. [7] Charge Storage Mechanism: The polytriazine electrode operates as a battery-type material. The charge storage mechanism involves redox reactions of the nitrogen-containing functional groups (amino/imino) and carbonyl/hydroxyl groups formed during electropolymerization in the aqueous acidic electrolyte. [7]Cations (like H⁺ or Zn²⁺) from the electrolyte are inserted and extracted from the polymer matrix during the charge-discharge cycles, enabling high specific capacity. [7][9]

Experimental Protocol: Electropolymerization and Electrode Fabrication
  • Electrolyte Preparation: Prepare an aqueous solution of 5 mM s-triazine in 1 M H₂SO₄. [7]2. Electrochemical Setup: Use a standard three-electrode cell with a piece of carbon cloth (CC) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Electropolymerization: Polymerize the s-triazine onto the carbon cloth using cyclic voltammetry (CV). Cycle the potential between, for example, -0.2 V and 1.2 V for 50 cycles at a scan rate of 100 mV/s. [7]A polymer film will deposit on the carbon cloth.

  • Electrode Finalization: After polymerization, rinse the polytriazine-coated carbon cloth (PT/CC) electrode with deionized water and dry it. The electrode is now ready for testing.

  • Device Assembly: A symmetric device can be assembled using two identical PT/CC electrodes separated by a filter paper soaked in the electrolyte (e.g., 1 M H₂SO₄).

Data Presentation: Charge Storage Performance

The performance of electropolymerized triazine electrodes is highly promising for aqueous energy storage applications.

Electrode/DeviceElectrolyteSpecific Capacity (at 1 A g⁻¹)Energy Density (at 1 A g⁻¹)Power DensityCycle Stability
PT/CC Electrode 1 M H₂SO₄101.4 mAh g⁻¹ [8]---
PT/CC Electrode 1 M ZnSO₄50.3 mAh g⁻¹ [7]---
Symmetric Device 1 M H₂SO₄-12.92 Wh kg⁻¹ [9]250 W kg⁻¹83.3% retention after 2500 cycles [9]

Data sourced from Wu et al., 2024. [7][8][9]

Energy_Storage cluster_charge Charge Cycle cluster_discharge Discharge Cycle Anode_C Anode (PT/CC Electrode) Cathode_C Cathode (PT/CC Electrode) Anode_C->Cathode_C Electrons (External Circuit) Charge_State Redox Reaction: Polymer Oxidation Cation Extraction Anode_C->Charge_State Cathode_C->Anode_C Cations (H⁺) (Electrolyte) Anode_D Anode (PT/CC Electrode) Cathode_D Cathode (PT/CC Electrode) Anode_D->Cathode_D Cations (H⁺) (Electrolyte) Discharge_State Redox Reaction: Polymer Reduction Cation Insertion Anode_D->Discharge_State Cathode_D->Anode_D Electrons (External Circuit)

Caption: Charge/discharge workflow in a symmetric s-triazine polymer-based device.

Part 4: Application in Functional Polymers and Nanomaterials

Beyond coatings and energy, the s-triazine core serves as a versatile building block for creating functional polymers with applications in nanotechnology and drug delivery. This bridges the gap between pure materials science and the interests of drug development professionals.

s-Triazine Polyamides for Nanoparticulate Drug Delivery

Biodegradable polymers are essential for creating effective drug delivery systems. A library of novel s-triazine-based polyamides has been synthesized for the encapsulation of hydrophobic drugs like celecoxib (CXB). [10] Rationale: The design incorporates the rigid s-triazine core into a polyamide backbone. This structure allows for:

  • Controlled Degradation: The amide bonds can be designed to degrade hydrolytically or enzymatically, releasing the drug over time. [10]* Hydrophobicity Tuning: By selecting different diamine linkers and substituents on the triazine ring, the overall hydrophobicity of the polymer can be precisely tuned to optimize drug loading and nanoparticle stability. [10]* High Drug Loading: The aromatic and hydrophobic nature of the polymer matrix facilitates efficient encapsulation of poorly water-soluble drugs.

Experimental Protocol: Nanoparticle Formulation via Nanoprecipitation
  • Polymer-Drug Solution: Dissolve the synthesized s-triazine polyamide and the drug (e.g., celecoxib) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). [10]2. Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Pluronic F-68 (1% w/v), to prevent nanoparticle aggregation. [10]3. Nanoprecipitation: Inject the organic polymer-drug solution dropwise into the aqueous phase under constant sonication. The rapid solvent displacement causes the polymer to precipitate, entrapping the drug and forming a nanosuspension.

  • Purification: Centrifuge the nanosuspension at high speed (e.g., 17,000 rpm). Discard the supernatant and wash the resulting nanoparticle pellet to remove residual solvent and free drug.

  • Characterization: The resulting nanoparticles can be characterized for size, surface charge (zeta potential), drug loading efficiency, and in vitro drug release profile.

This method provides a robust platform for formulating nanoparticles that can enhance the bioavailability and therapeutic efficacy of challenging drug compounds.

Conclusion and Future Outlook

The dimethyl-substituted s-triazine platform is a remarkably fertile ground for innovation in materials science. We have demonstrated how rational chemical design, starting from the versatile s-triazine core, leads to materials with exceptional performance in diverse applications. As corrosion inhibitors, they offer superior protection through a multi-faceted adsorption mechanism. In energy storage, they provide a low-cost and scalable path to high-capacity aqueous batteries. Finally, as functional polymers, they open new avenues for advanced drug delivery systems.

The future of s-triazine materials is bright. Research is expanding into covalent triazine frameworks (CTFs) for gas storage and catalysis, smart coatings with self-healing properties, and advanced sensors. [11][12]The ability to precisely tune the electronic and structural properties through targeted synthesis ensures that dimethyl-s-triazines will remain at the forefront of materials science research, enabling solutions to some of the most pressing technological challenges.

References

  • Verma, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co.
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  • Wu, S., et al. (2024). Electropolymerization of s-Triazines and Their Charge Storage Performance in Aqueous Acidic Electrolytes. MDPI. [Link]

  • Souza, A. L., et al. (2014). Poly(dimethylsiloxane) as a pre-coating in layer-by-layer films containing phosphotungstate nanoclusters electrochemically sensitive toward s-triazines. RSC Advances. [Link]

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physical and chemical properties of 2-Amino-4,6-dimethyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4,6-dimethyl-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the (CAS RN: 1853-90-3). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular structure, physicochemical characteristics, reactivity, and synthesis. It includes detailed experimental protocols for the determination of key properties and highlights its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While experimental spectroscopic data is not widely available, this guide provides foundational knowledge and practical methodologies to empower researchers in their work with this specific triazine derivative.

Introduction and Molecular Identification

This compound is a distinct heterocyclic compound belonging to the s-triazine family. Its structure, featuring a triazine core substituted with one amino group and two methyl groups, differentiates it from more common triazines like melamine or acetoguanamine. This specific substitution pattern imparts a unique combination of hydrophobicity and stability, making it a valuable building block in organic synthesis.[1] The electron-deficient nature of the triazine ring, modulated by the electron-donating amino group, governs its reactivity and potential for creating more complex molecules.[2]

This guide serves as a foundational resource, consolidating known data and providing actionable protocols for laboratory investigation.

Compound Identification:

  • IUPAC Name: 4,6-Dimethyl-1,3,5-triazin-2-amine

  • CAS Registry Number: 1853-90-3[3]

  • Molecular Formula: C₅H₈N₄[3]

  • Synonyms: 2-Amino-4,6-dimethyl-s-triazine

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and behavior in various systems. The known properties of this compound are summarized below.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight 124.14 g/mol [3]
Appearance White to Off-White Solid/CrystalAssumed from related compounds
Melting Point 171-173 °C[4]
Boiling Point Data not available
Density 1.194 ± 0.06 g/cm³ (Predicted)[4]
pKa (Predicted) Data not available; expected to be a weak base
Solubility Sparingly soluble in waterInferred from related triazines[5]

The planarity of the triazine ring has been confirmed through crystallographic studies. In the solid state, the compound forms dimers through hydrogen bonding between the terminal amino group and a ring nitrogen atom.[6][7]

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of this compound can be approached through several established routes for substituted triazines. The most common strategies involve either building the triazine ring from acyclic precursors or performing sequential nucleophilic substitutions on a pre-existing triazine core, such as cyanuric chloride.[2]

A novel, specific synthesis involves the reaction of potassium hydrogencyanamide with acetonitrile at elevated temperatures (343 K) in a sealed vessel over an extended period.[6]

Below is a generalized workflow for a potential synthesis route.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Dicyandiamide P1 Condensation Reaction (Base Catalyzed) R1->P1 R2 Acetonitrile R2->P1 Product 2-Amino-4,6-dimethyl- 1,3,5-triazine P1->Product

Caption: Generalized synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

  • The Triazine Ring: As an electron-deficient heterocycle, the ring is susceptible to nucleophilic attack. However, the presence of the electron-donating amino and methyl groups modulates this reactivity.[2]

  • The Amino Group: The exocyclic amino group behaves as a typical nucleophile. It can undergo substitution reactions with various electrophiles, such as alkylating or acylating agents, under appropriate conditions.[1]

  • Hydrogen Bonding and Supramolecular Chemistry: The presence of both hydrogen bond donors (-NH₂) and acceptors (ring nitrogens) allows the molecule to participate in the formation of co-crystals and other supramolecular assemblies.[1][8] For instance, it has been successfully used to form a co-crystal with guanidine, enabling the study of guanidine's neutral form.[8]

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound.

  • Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies.[2] Expected characteristic peaks would include N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region) and characteristic C=N stretching vibrations for the triazine ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 124.14 would be expected in the mass spectrum.

Note for Researchers: Given the lack of publicly archived experimental spectra, it is strongly recommended that researchers acquire ¹H NMR, ¹³C NMR, IR, and MS data on their specific sample to confirm identity and purity before use.

Experimental Protocols

The following protocols are provided as standardized methods for determining key physicochemical properties.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from established pharmaceutical guidelines for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pH meter (for aqueous solutions)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium with the saturated solution.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

  • Dilution & Analysis: Dilute the filtered sample gravimetrically or volumetrically into the mobile phase of the analytical system. Quantify the concentration of the compound using a pre-validated HPLC-UV or similar method.

  • pH Measurement: For aqueous solutions, measure the pH of the remaining supernatant to provide context for the solubility value.[6]

  • Confirmation: To confirm that equilibrium was reached, the remaining suspension can be re-equilibrated for an additional 24 hours and re-analyzed. The solubility values should be consistent.[6]

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa of a weak base by titrating it with a strong acid.[1]

Objective: To determine the acid dissociation constant (pKa) of the protonated form of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[1]

  • System Setup: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[1]

  • Titration: Begin stirring the solution. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 or 0.10 mL) from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.

  • Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found visually or by calculating the first or second derivative of the curve.

    • The half-equivalence point occurs at Veq / 2.

    • Find the pH on the titration curve that corresponds to the half-equivalence point volume. At this point, the pH is equal to the pKa of the conjugate acid of the titrated base.[8]

Applications and Future Directions

This compound primarily serves as a chemical intermediate.[3] Its structure is a valuable scaffold for building more complex molecules with potential applications in:

  • Pharmaceuticals: The triazine core is present in numerous bioactive compounds. This molecule provides a starting point for creating libraries of new chemical entities for drug discovery.

  • Agrochemicals: Triazine derivatives have a long history of use as herbicides.[5]

  • Materials Science: The ability to form stable, hydrogen-bonded networks makes it a candidate for developing novel polymers, resins, and supramolecular materials.[1]

Future research will likely focus on exploring the specific derivatives that can be synthesized from this compound and evaluating their biological activities and material properties.

References

  • This compound | Alzchem Group. (n.d.). Retrieved January 14, 2026, from [Link]

  • Becker, M., & Jansen, M. (1999). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 55(8), IUC9900094. Retrieved from [Link]

  • Waid, P. R., & Armitage, B. A. (2014). On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Lund University Publications. Retrieved from [Link]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021). Retrieved January 14, 2026, from [Link]

  • This compound - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

understanding the reactivity of the 2-amino-s-triazine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the 2-Amino-s-Triazine Core

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Amino-s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a foundational six-membered heterocycle that holds a privileged status in synthetic and medicinal chemistry.[1][2][3][4] When substituted with an amino group at the C2 position, the resulting 2-amino-s-triazine core becomes a versatile and highly sought-after scaffold. Its derivatives are integral to a vast array of commercial products, from FDA-approved anticancer agents like Altretamine and Enasidenib to widely used herbicides.[3][4][5][6] The core's value lies in its unique electronic properties and predictable, tunable reactivity, which allows for the systematic construction of diverse molecular architectures.

This guide provides a comprehensive exploration of the chemical reactivity of the 2-amino-s-triazine core. Moving beyond a simple recitation of reactions, we will delve into the electronic principles that govern its behavior, explain the causality behind established synthetic protocols, and provide insights into how its reactivity is leveraged in the rational design of biologically active molecules.

Pillar 1: Electronic Structure and the Foundations of Reactivity

The reactivity of the 2-amino-s-triazine core is a direct consequence of the electronic interplay between the π-deficient s-triazine ring and the electron-donating exocyclic amino group.

The s-Triazine Ring: An Electrophilic Core The parent s-triazine is an aromatic heterocycle characterized by three electronegative nitrogen atoms replacing C-H units of a benzene ring. This substitution creates a significant polarization of the ring system, withdrawing electron density from the carbon atoms and rendering the heterocycle π-deficient.[6] This inherent electron deficiency makes the ring carbons highly electrophilic and exceptionally susceptible to attack by nucleophiles, while making classical electrophilic aromatic substitution exceedingly difficult.[6]

The 2-Amino Group: A Modulating Influence The introduction of a primary amino group at the C2 position introduces a powerful electron-donating resonance effect. This exocyclic group pushes electron density back into the ring, counteracting the inductive withdrawal of the ring nitrogens to some extent. This donation increases the electron density of the overall system, which deactivates the ring toward further nucleophilic attack compared to its halogenated precursors.[2]

Basicity and Protonation The s-triazine core contains multiple basic nitrogen atoms. Theoretical and experimental studies indicate that the ring nitrogens are the preferred sites of protonation over the exocyclic amino group.[7] This is a critical consideration in reaction design, as the protonation state can dramatically alter the ring's electrophilicity and the nucleophilicity of the amino substituent.

Compound/Site Property Value/Observation Significance
2,4,6-Triamino-1,3,5-triazine (Melamine)Experimental pKa5.35Establishes baseline basicity.[7]
Substituted AminotriazinesComputed pKa5.5 - 8.4Values increase with additional amino substituents, indicating increased basicity.[7]
Protonation SitePreferred LocationRing NitrogenThe ring is more basic than the exocyclic amine, influencing acid-catalyzed reactions.[7]

Pillar 2: Dominant Reaction Pathways and Methodologies

The synthetic utility of the 2-amino-s-triazine core is dominated by two primary modes of reactivity: nucleophilic aromatic substitution at the C4 and C6 positions and functionalization of the exocyclic amino group.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most powerful and widely used strategy for elaborating the 2-amino-s-triazine scaffold is the sequential nucleophilic aromatic substitution (SNAr) of halogenated precursors. The starting material of choice is almost universally 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a cost-effective and highly reactive building block.[2][8][9]

Causality—The Principle of Decreasing Reactivity: The three chlorine atoms on cyanuric chloride exhibit differential reactivity. Substitution of the first chlorine with a nucleophile (e.g., an amine to form the 2-amino core) introduces an electron-donating group, which reduces the electrophilicity of the remaining two carbon atoms.[2] Consequently, each successive substitution requires more forcing conditions. This predictable, stepwise reactivity is the cornerstone of s-triazine chemistry, enabling the controlled and selective introduction of different functional groups.

  • 1st Substitution (e.g., R-NH₂): Occurs readily at low temperatures (0–5 °C).

  • 2nd Substitution (e.g., R'-NH₂): Requires elevated temperatures (room temperature to reflux).

  • 3rd Substitution (e.g., R''-NH₂): Typically requires heating or even microwave irradiation.[2][9][10]

This principle allows for a "one-pot" synthesis of trisubstituted triazines by simply controlling the reaction temperature and the order of nucleophile addition.[11][12]

Experimental Protocol: Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine

This protocol demonstrates the second nucleophilic substitution on a pre-formed 2-amino-4,6-dichloro-s-triazine intermediate.

Materials:

  • 2-Amino-4,6-dichloro-1,3,5-triazine

  • Morpholine

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Distilled Water

Procedure:

  • Dissolution: Dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in acetone (e.g., 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of morpholine (1.1 equivalents) and NaHCO₃ (1.5 equivalents) in a mixture of acetone and water.

  • Reaction: Add the morpholine solution dropwise to the cooled triazine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 2-amino-4-morpholino-6-chloro-s-triazine.

The diagram below illustrates the general workflow for creating a fully substituted, non-symmetrical 2-amino-s-triazine derivative, highlighting the principle of sequential, temperature-controlled substitution.

G TCT 2,4,6-Trichloro-s-triazine (Cyanuric Chloride) Step1 1. R1-NH2 (1 eq.) 2. Base (e.g., DIEA) 3. 0-5 °C Intermediate1 2-(R1-Amino)-4,6-dichloro-s-triazine Step1->Intermediate1 1st Substitution Step2 1. R2-XH (1 eq.) (X = O, N, S) 2. Base 3. Room Temperature Intermediate2 2-(R1-Amino)-4-(R2-X)-6-chloro-s-triazine Step2->Intermediate2 2nd Substitution Step3 1. R3-YH (1 eq.) (Y = O, N, S) 2. Base 3. Heat / Reflux FinalProduct Fully Substituted 2-Amino-s-triazine Derivative Step3->FinalProduct 3rd Substitution

Caption: Sequential SNAr workflow for s-triazine functionalization.

B. Reactivity of the Exocyclic Amino Group

The 2-amino group itself is a reactive handle that behaves similarly to a typical, albeit electronically modified, aniline. It readily undergoes a variety of transformations, allowing for further diversification of the scaffold after the C4 and C6 positions have been functionalized.

  • Acylation and Sulfonylation: The amino group reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages. This is a common strategy for attaching peptide side chains or other pharmacophores.

  • Condensation with Carbonyls: Reactions with aldehydes and ketones can yield Schiff bases (imines) or more complex ketoamide structures, depending on the reaction conditions.[13]

  • Alkylation and Arylation: While direct N-alkylation can be challenging to control, methods like Buchwald-Hartwig amination can be employed for N-arylation, linking the triazine core to other aromatic systems.

The following diagram outlines the primary reaction pathways available for modifying the exocyclic amino group.

G cluster_main 2-Amino-s-triazine Core Core R-NH-Triazine Acyl Acyl Chloride (R'COCl) Base Sulfonyl Sulfonyl Chloride (R'SO2Cl) Base Carbonyl Aldehyde/Ketone (R'COR'') Acid Catalyst Amide Amide R-N(COR')-Triazine Acyl->Amide Acylation Sulfonamide Sulfonamide R-N(SO2R')-Triazine Sulfonyl->Sulfonamide Sulfonylation SchiffBase Schiff Base / Imine R-N=C(R'R'')-Triazine Carbonyl->SchiffBase Condensation

Caption: Key functionalization reactions of the exocyclic amino group.

Pillar 3: Application in Drug Discovery—A Structure-Activity Relationship (SAR) Perspective

The predictable and versatile reactivity of the 2-amino-s-triazine core makes it an ideal scaffold for drug discovery campaigns. By systematically varying the substituents at the C2-amino, C4, and C6 positions, medicinal chemists can fine-tune the molecule's physicochemical properties and biological activity.[5][14]

The ability to generate large libraries through sequential SNAr reactions allows for rapid exploration of the chemical space around a biological target.[8] Numerous studies have established clear SAR trends for s-triazine derivatives across various therapeutic areas.

Structural Motif Position(s) Associated Biological Activity Rationale/Example
Morpholine C4 and/or C6PI3K/mTOR Inhibition (Anticancer)The morpholine moiety is a key pharmacophore in several clinical PI3K inhibitors, fitting into the ATP-binding pocket.[15] Gedatolisib is a notable example.[4]
Piperidine C4 and/or C6Antifungal, AnticancerOften enhances lipophilicity and cell permeability. The presence of piperidine has been linked to potent antifungal activity against Candida albicans.[2]
Substituted Anilines C4 and/or C6Topoisomerase Inhibition, Kinase Inhibition (Anticancer)Allows for exploration of deep pockets in enzyme active sites. Electron-withdrawing groups (e.g., halogens) on the aniline ring often enhance cytotoxic activity.[3][5]
Amino Acids / Peptides C4 and/or C6Antimicrobial, AnticancerCan improve solubility and target specificity. Used to create peptidomimetics with enhanced stability.[6][16][17]

Conclusion

The 2-amino-s-triazine core is a testament to the power of controlled reactivity in chemical synthesis and drug design. Its reactivity is governed by a well-understood balance between the electron-deficient nature of the triazine ring and the modulating, electron-donating effect of the amino substituent. This balance enables the highly reliable and sequential nucleophilic aromatic substitution of halogens at the C4 and C6 positions, a process that forms the bedrock of its synthetic utility. Complemented by the diverse reactivity of the exocyclic amino group itself, this scaffold provides chemists with a robust platform for creating vast libraries of structurally diverse molecules. For researchers in drug development, a deep understanding of these reaction principles is not merely academic; it is the key to rationally designing the next generation of s-triazine-based therapeutics.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
  • Theoretical study of the electronic spectra of s-triazine vapour. UBC Chemistry.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.
  • 2-Amino-4-morpholino-s-triazine derivatives synthesis. Benchchem.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC - NIH.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2021). MDPI.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. NIH.
  • DFT Simulations of pKa Values of Triazines. Texas Christian University.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • The reaction of 2-amino[18][19]triazines and ketones. ResearchGate. Retrieved from

  • Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020). MDPI.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI.
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2021). MDPI.
  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.
  • Application Notes and Protocols for the Experimental Use of 2-Amino-4-morpholino-s-triazine. Benchchem.

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Tautomerism in Aminotriazine Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in medicinal chemistry. For aminotriazine derivatives—a scaffold prevalent in numerous therapeutic agents—the interplay between amino and imino forms can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of aminotriazine tautomerism, moving from foundational theory to practical experimental and computational workflows. We will dissect the causality behind analytical choices, present self-validating protocols, and underscore the tangible impact of tautomeric control on the design of effective and stable therapeutics.

The Tautomeric Landscape of Aminotriazines

The core of tautomerism in this class of heterocycles is prototropy—the migration of a proton.[2] In aminotriazine derivatives, the most significant equilibrium is the amino-imino tautomerism. This involves the reversible transfer of a proton between an exocyclic amino group and a ring nitrogen atom.

The position of this equilibrium is not static; it is a dynamic state influenced by a delicate balance of intrinsic molecular features and extrinsic environmental factors.[3] Understanding which tautomer predominates, and under what conditions, is paramount, as the two forms possess distinct hydrogen bonding capabilities, dipole moments, and shapes, which directly impact their biological activity.[1][4] For instance, one tautomer might be the active form that binds to a biological target, while the other could be prone to rapid metabolism or exhibit off-target toxicity.[1]

Tautomerism cluster_amino Amino Tautomer cluster_imino Imino Tautomer cluster_factors Influencing Factors amino Amino Form (Exocyclic C=N) imino Imino Form (Endocyclic C=N) amino->imino Proton Transfer Solvent Solvent Solvent->amino Solvent->imino pH pH pH->amino pH->imino Temp Temperature Temp->amino Temp->imino Subst Substituents Subst->amino Subst->imino

Caption: The dynamic equilibrium between amino and imino tautomers of an aminotriazine derivative.

Factors Governing Tautomeric Equilibrium

The predominance of one tautomer over another is dictated by its relative thermodynamic stability in a given environment. Several factors can shift this equilibrium, and understanding their interplay is key to predicting and controlling molecular behavior.

FactorInfluence on EquilibriumRationale & Causality
Solvent Polarity & H-Bonding Polar protic solvents often stabilize the more polar tautomer.[5]Solvents capable of hydrogen bonding can selectively interact with and stabilize one form. For example, a solvent acting as an H-bond acceptor can stabilize the amino tautomer by interacting with the N-H protons.[6]
pH / Acidity Changes in pH can lead to protonation or deprotonation, favoring the tautomer that is more stable in its ionized state.Protonation can lock the molecule into a specific tautomeric form by engaging the lone pair of a ring nitrogen, preventing it from accepting the migrating proton.[3]
Temperature Can shift the equilibrium towards the less stable tautomer.Increasing temperature provides the energy to overcome the stability difference between tautomers, populating higher energy states.[7]
Substituents (R-groups) Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring and exocyclic amine.EWGs can increase the acidity of the N-H protons, potentially favoring the imino form. Conversely, EDGs can increase the basicity of the ring nitrogens, favoring the amino form.[2]
Intramolecular Hydrogen Bonding Can strongly stabilize a specific tautomer.If a substituent can form an intramolecular hydrogen bond with the amino group or a ring nitrogen, it can lock the conformation and significantly shift the equilibrium to one side.[3]

Methodologies for Tautomer Characterization

A multi-faceted approach combining computational and experimental techniques is essential for a complete understanding of the tautomeric state.

Computational Analysis (In Silico)

Expertise & Causality: Before any wet lab experiment, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool.[8] By calculating the relative Gibbs free energies (ΔG) of all possible tautomers, we can predict their relative populations in the gas phase or with a solvent model.[9][10] The choice of functional and basis set (e.g., B3LYP/6-311++G(d,p)) is critical for accuracy, as it must adequately account for electron correlation and dispersion forces.[9] These calculations provide the foundational hypotheses that guide experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for studying tautomeric equilibria in solution.[11][12] Because proton exchange between tautomers is often slow on the NMR timescale, separate signals for each form can be observed.[13]

  • Chemical Shifts: The proton (¹H) and carbon (¹³C) chemical shifts are highly sensitive to the local electronic environment. The amino and imino forms will have distinct spectral fingerprints.[14]

  • Signal Integration: The ratio of the integrals of non-overlapping peaks corresponding to each tautomer provides a direct quantitative measure of their relative concentrations, from which the equilibrium constant (Keq) can be calculated.[13]

  • Temperature Dependence: Variable temperature (VT-NMR) experiments can provide thermodynamic data (ΔH and ΔS) for the interconversion and help distinguish between true tautomerism and other dynamic processes.

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy is a rapid method for observing tautomerism, especially when studying solvent effects.[15] The different electronic conjugation in amino and imino tautomers results in distinct absorption spectra.[16] By monitoring the solvatochromic shifts (changes in λmax in different solvents), one can infer the relative polarity of the tautomers and how the equilibrium is affected by the environment.[5][6]

X-ray Crystallography

Expertise & Causality: X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[17][18] It can definitively identify which tautomer is present in the crystal lattice. However, it is crucial to recognize that this represents a single, low-energy state. Packing forces in the crystal can favor a tautomer that may be a minor component in solution, where the molecule is free to equilibrate.[18] Therefore, crystallographic data must be interpreted in conjunction with solution-state studies.

Workflow cluster_InSilico Computational Analysis cluster_Experimental Experimental Validation cluster_Conclusion Comprehensive Understanding DFT DFT Calculations (Predict Stability) Synthesis Synthesize Derivative DFT->Synthesis Guides Synthesis Result Tautomeric Profile (Dominant Forms & Keq) DFT->Result Provides Theoretical Foundation NMR NMR Spectroscopy (Quantify in Solution) Synthesis->NMR Provides Sample UVVis UV-Vis Spectroscopy (Solvent Effects) Synthesis->UVVis Provides Sample XRay X-Ray Crystallography (Solid-State Structure) Synthesis->XRay Provides Sample NMR->Result Defines Solution Equilibrium UVVis->Result Corroborates Polarity & Environment Effects XRay->Result Confirms Solid Structure

Caption: A logical workflow for the comprehensive characterization of aminotriazine tautomerism.

Implications in Drug Discovery and Development

Neglecting tautomerism can lead to costly failures in the drug development pipeline. A thorough understanding is essential for:

  • Target Binding & Pharmacodynamics: The specific three-dimensional arrangement of hydrogen bond donors and acceptors is the essence of molecular recognition. Different tautomers present different pharmacophoric features to a receptor, leading to dramatic differences in binding affinity and efficacy.[1]

  • ADME Properties:

    • Solubility: Tautomers can have different pKa values and polarities, which directly impacts aqueous solubility and formulation development.[1]

    • Permeability: Lipophilicity (logP) is tautomer-dependent. A shift in equilibrium can alter a compound's ability to cross biological membranes like the blood-brain barrier.

    • Metabolism: One tautomer may be susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes) while the other is stable, affecting the drug's half-life.

  • Intellectual Property: Defining a chemical entity by a single tautomeric structure can create ambiguity in patent claims. It is crucial to claim the compound in a way that encompasses all relevant tautomeric forms.

Experimental Protocols

The following protocols are designed to be self-validating systems for the rigorous analysis of tautomerism.

Protocol 1: Quantitative NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the aminotriazine derivative.

    • Dissolve in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube. Causality: DMSO is a versatile solvent that can dissolve a wide range of compounds and its hydrogen bond accepting nature can help resolve distinct N-H signals.

    • Add a known quantity of an internal standard with a singlet peak in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,4-dioxane). Trustworthiness: The internal standard allows for precise quantification and verifies instrument performance.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Allow the sample to equilibrate at a constant temperature (e.g., 298 K) inside the spectrometer for at least 5 minutes before acquisition. Causality: Tautomeric equilibria can be temperature-dependent; maintaining a stable temperature is critical for reproducibility.

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery of all protons, which is essential for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify at least two well-resolved, non-overlapping signals—one for the amino tautomer (T_A) and one for the imino tautomer (T_I).

    • Carefully integrate these signals.

    • Calculate the mole fractions (X) and the equilibrium constant (Keq):

      • Mole Fraction (X_A) = Integral(T_A) / (Integral(T_A) + Integral(T_I))

      • Mole Fraction (X_I) = Integral(T_I) / (Integral(T_A) + Integral(T_I))

      • Keq = [Imino] / [Amino] = X_I / X_A

Protocol 2: UV-Vis Study of Solvent-Dependent Tautomerism
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (~1 mM) of the aminotriazine derivative in a non-volatile, miscible solvent like acetonitrile or DMSO.

  • Solvent Series Preparation:

    • Select a series of solvents with a wide range of polarities and hydrogen bonding capabilities (e.g., cyclohexane (non-polar), dichloromethane (polar aprotic), acetonitrile (polar aprotic), and methanol (polar protic)).

    • Prepare a series of dilute solutions (~10-50 µM) by adding a small, precise aliquot of the stock solution to a cuvette containing each solvent. Causality: Keeping the solute concentration constant ensures that observed spectral changes are due to solvent effects, not concentration effects.

  • Spectral Acquisition:

    • Using a dual-beam spectrophotometer, record the UV-Vis spectrum for each solution from ~200 to 600 nm.

    • Use the pure solvent from each respective sample as the blank/reference. Trustworthiness: This corrects for any absorbance from the solvent itself.

  • Data Analysis:

    • Compare the spectra. Note any changes in the position of the maximum absorbance (λmax), the appearance of new bands, or the presence of isosbestic points (a wavelength where absorbance is constant, indicating a two-component equilibrium).

Conclusion

The tautomerism of aminotriazine derivatives is not an academic curiosity but a fundamental property that dictates their behavior from the flask to the patient. For drug development professionals, a proactive and rigorous approach to characterizing tautomerism is indispensable. By integrating predictive computational modeling with definitive experimental techniques like NMR and UV-Vis spectroscopy, researchers can gain control over this dynamic equilibrium. This leads to the design of more effective, stable, and predictable drug candidates, ultimately de-risking the development process and accelerating the delivery of novel therapeutics.

References

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amino Acid Derivatives Using Dichlorotriazine.
  • Frederick National Lab for Cancer Research. (n.d.). Tautomerism : methods and theories.
  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.
  • Low, J. N., et al. (n.d.). An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. PubMed Central.
  • Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....
  • Bede, A. L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147.
  • ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N....
  • NIH. (n.d.). What impact does tautomerism have on drug discovery and development?.
  • sisgeenco. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs.
  • IUCr Journals. (n.d.). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of &.
  • ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • Aakash Institute. (n.d.). Tautomerism, Types, Condition for Tautomerism, Aromaticity, Factors affecting Percentage of Enol Content, Practice Problems and FAQs in Chemistry.
  • PMC - PubMed Central. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives.

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The Strategic Role of 2-Amino-4,6-dimethyl-1,3,5-triazine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazine Core as a Privileged Scaffold in Agrochemicals

The 1,3,5-triazine ring system is a cornerstone in the development of a wide array of agrochemicals, demonstrating remarkable versatility as a scaffold for herbicides, fungicides, and insecticides.[1] Its inherent chemical stability, coupled with the ability to introduce diverse functionalities at the 2, 4, and 6 positions, allows for the fine-tuning of biological activity, selectivity, and environmental persistence. Among the various triazine-based intermediates, 2-Amino-4,6-dimethyl-1,3,5-triazine stands out as a pivotal building block, particularly in the synthesis of high-efficacy, low-dose-rate herbicides.[2] This guide provides an in-depth technical exploration of the potential of this compound in agrochemical synthesis, with a primary focus on its application in the creation of sulfonylurea herbicides.

Core Chemistry and Synthetic Potential

The synthetic utility of this compound is primarily centered around the nucleophilic character of its exocyclic amino group. This amino group readily reacts with electrophilic partners, allowing for the construction of more complex molecules with desired agrochemical properties. The dimethyl substitution on the triazine ring also influences the electronic properties of the core structure, which can impact the biological activity of the final product.

While the broader class of 1,3,5-triazines finds application in various agrochemical domains, the most prominent and well-documented use of aminotriazines, such as the one in focus, is in the synthesis of sulfonylurea herbicides.[3][4]

Application in Sulfonylurea Herbicide Synthesis: A Paradigm of Precision

Sulfonylurea herbicides are a major class of agrochemicals renowned for their high potency, broad weed control spectrum, and excellent crop selectivity at very low application rates.[5] Their mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of growth in susceptible weeds.[4]

The key chemical transformation in the synthesis of sulfonylurea herbicides is the coupling of an amino-heterocycle, in this case, this compound, with a suitable sulfonyl isocyanate. This reaction forms the critical sulfonylurea bridge that links the triazine moiety to an aryl group, as illustrated in the following generalized scheme.

Sulfonylurea Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product Aminotriazine This compound Coupling Coupling Reaction (Aprotic Solvent) Aminotriazine->Coupling Isocyanate Aryl Sulfonyl Isocyanate Isocyanate->Coupling Sulfonylurea Sulfonylurea Herbicide Coupling->Sulfonylurea Formation of Sulfonylurea Bridge

Caption: Generalized workflow for the synthesis of sulfonylurea herbicides from this compound.

Experimental Protocol: Synthesis of a Representative Sulfonylurea Herbicide

The following protocol details the synthesis of a representative sulfonylurea herbicide analogous to commercial products like Metsulfuron-methyl, starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.[6]

Objective: To synthesize Methyl 2-[[[[(4,6-dimethyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound5248-38-4125.15 g/mol 1.25 g (10 mmol)
2-(Methoxycarbonyl)benzenesulfonyl isocyanate74223-64-6 (for Metsulfuron-methyl)241.22 g/mol 2.41 g (10 mmol)
Anhydrous Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol 50 mL

Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 1.25 g (10 mmol) of this compound in 50 mL of anhydrous dichloromethane.

  • Addition of Sulfonyl Isocyanate: While stirring at ambient temperature, slowly add a solution of 2.41 g (10 mmol) of 2-(methoxycarbonyl)benzenesulfonyl isocyanate in 10 mL of anhydrous dichloromethane to the suspension.

  • Reaction: Stir the reaction mixture at ambient temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction, the resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile) to yield the pure sulfonylurea herbicide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 85-95%

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane and a drying tube is crucial as sulfonyl isocyanates are highly reactive towards water, which would lead to the formation of the corresponding sulfonamide and a decrease in the yield of the desired sulfonylurea.

  • Aprotic Solvent: Dichloromethane is an excellent aprotic solvent that facilitates the dissolution of the starting materials and does not interfere with the reactive isocyanate group.

  • Ambient Temperature: The reaction is typically carried out at room temperature as it proceeds efficiently without the need for heating, which could promote side reactions.

  • Stirring: Continuous stirring is necessary to ensure proper mixing of the reactants, especially since the starting triazine is a suspension.

Beyond Herbicides: Exploring Further Agrochemical Potential

While the synthesis of sulfonylurea herbicides is a prime application, the 1,3,5-triazine scaffold is also a key component in the development of other classes of agrochemicals.

Fungicidal and Insecticidal Derivatives

The versatile chemistry of the triazine ring allows for the synthesis of derivatives with potent fungicidal and insecticidal activities.[1] By introducing different functional groups onto the triazine core, it is possible to target specific enzymes or receptors in fungi and insects. For instance, the modification of the amino group or the methyl groups of this compound could lead to novel compounds with antifungal or insecticidal properties. The general approach often involves nucleophilic substitution reactions to introduce moieties that enhance biological activity.

Agrochemical_Derivatives cluster_0 Synthetic Pathways cluster_1 Potential Agrochemical Classes Start This compound Path1 Reaction with Sulfonyl Isocyanates Start->Path1 Path2 N-Alkylation/ N-Arylation Start->Path2 Start->Path2 Path3 Modification of Methyl Groups Start->Path3 Start->Path3 Herbicides Sulfonylurea Herbicides Path1->Herbicides Fungicides Novel Fungicides Path2->Fungicides Insecticides Novel Insecticides Path2->Insecticides Path3->Fungicides Path3->Insecticides

Caption: Potential synthetic pathways from this compound to various agrochemical classes.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in agrochemical synthesis. Its primary and most significant application lies in the production of sulfonylurea herbicides, where its amino functionality serves as a key reactive site for building the herbicidally active molecule. The synthetic protocols are well-established, high-yielding, and allow for the creation of a diverse range of potent herbicides.

Future research in this area could focus on the development of novel derivatives of this compound to explore new fungicidal and insecticidal activities. By leveraging combinatorial chemistry and high-throughput screening, it may be possible to unlock the full potential of this triazine scaffold and develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Amidosulfuron . Wikipedia. Available at: [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis . ResearchGate. Available at: [Link]

  • Process for preparing a novel crystalline form of metsulfuron-methyl and use of the same. Google Patents.
  • Pesticide composition. Google Patents.
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives . MDPI. Available at: [Link]

  • Metsulfuron-methyl . Wikipedia. Available at: [Link]

  • metsulfuron-methyl data sheet . Available at: [Link]

  • This compound . Alzchem Group. Available at: [Link]

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The Alchemist's Playbook: Unlocking Novel Bioactive Compounds from the 2-Amino-4,6-dimethyl-1,3,5-triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a nitrogen-rich heterocyclic scaffold, has long been a privileged structure in medicinal chemistry and agrochemical research. Its inherent structural features allow for three-dimensional diversity, making it a versatile template for the design of novel bioactive agents. This guide focuses on a particularly valuable starting material: 2-Amino-4,6-dimethyl-1,3,5-triazine , also known as acetoguanamine. This readily available intermediate serves as a robust launchpad for the synthesis of a diverse array of compounds with promising therapeutic and biological potential.[1]

This document provides a comprehensive technical overview for researchers and drug development professionals on the strategies and methodologies for discovering new bioactive compounds derived from this specific triazine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

The Core Moiety: Understanding this compound

This compound (acetoguanamine) is a symmetrical triazine characterized by two methyl groups at the C4 and C6 positions and an amino group at the C2 position. This substitution pattern provides a unique combination of stability and reactivity. The amino group serves as a primary handle for chemical modification, allowing for the introduction of various pharmacophores and functional groups to modulate the compound's biological activity.

The electron-donating nature of the amino and methyl groups influences the reactivity of the triazine ring, making it a distinct starting point compared to the more common precursor, cyanuric chloride. Understanding these electronic properties is crucial for designing effective synthetic strategies.

The Synthetic Canvas: Pathways to Novel Derivatives

The discovery of new bioactive compounds from the this compound scaffold hinges on the strategic modification of its core structure. The primary avenues for derivatization involve reactions targeting the exocyclic amino group and, to a lesser extent, the methyl groups.

Modification of the Amino Group: A Gateway to Diversity

The amino group at the C2 position is the most accessible site for chemical reactions, providing a versatile platform for building molecular complexity.

Direct N-alkylation or N-arylation of the amino group can introduce a wide range of substituents, influencing the compound's lipophilicity, steric profile, and hydrogen bonding capabilities. These modifications are fundamental in exploring the structure-activity relationship (SAR) of new derivatives.

Experimental Protocol: General N-Alkylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the amino group. Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the amino group, forming a more nucleophilic anion without competing in the subsequent substitution reaction.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling the amino group with carboxylic acids or sulfonyl chlorides introduces amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, significantly impacting the compound's interaction with biological targets.

Experimental Protocol: Synthesis of N-(4,6-dimethyl-1,3,5-triazin-2-yl)benzamide

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve benzoic acid (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir for 20 minutes at room temperature to form the activated ester. Causality: EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amino group of the triazine.

  • Coupling Reaction: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography.

Coupling Reactions: Building Complex Architectures

Modern cross-coupling reactions can be employed to create more complex molecules, linking the triazine scaffold to other heterocyclic systems or aromatic rings. While direct C-H activation of the methyl groups can be challenging, functionalization of the amino group to introduce a leaving group can open pathways for coupling.

A more direct approach involves synthesizing derivatives with a handle suitable for cross-coupling. For instance, starting with a halogenated precursor and introducing the amino and methyl groups sequentially allows for a remaining halogen to be used in reactions like Suzuki or Buchwald-Hartwig couplings.

experimental_workflow start This compound sub_N N-Substitution (Alkylation/Arylation) start->sub_N Introduce lipophilic/aromatic groups sub_amide Amide/Sulfonamide Formation start->sub_amide Add H-bond donors/acceptors library Diverse Chemical Library sub_N->library sub_amide->library sub_coupling Coupling to Pharmacophores sub_coupling->library screening High-Throughput Screening library->screening Biological Assays hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt SAR Studies candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the discovery of bioactive compounds from this compound.

Biological Screening and Lead Optimization

Once a library of derivatives is synthesized, the next critical phase is to screen for biological activity. The choice of assays will be guided by the therapeutic area of interest. The 1,3,5-triazine scaffold has shown a broad spectrum of activities, including:

  • Anticancer Activity: Derivatives have been shown to inhibit various cancer cell lines.[2] Screening can be performed against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects.

  • Antimicrobial Activity: The triazine core is present in several antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi can reveal new antimicrobial leads.

  • Enzyme Inhibition: Triazine derivatives can be designed to target specific enzymes. For example, some have shown activity as kinase inhibitors, which are crucial in cancer therapy.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of a large number of compounds against a specific biological target. This is an efficient method to identify initial "hits" from the synthesized library.

Structure-Activity Relationship (SAR) Studies

Following the identification of hits, SAR studies are conducted to understand the relationship between the chemical structure of the derivatives and their biological activity. This involves synthesizing and testing a series of analogs to determine which structural features are essential for activity.

Table 1: Hypothetical SAR Data for Anticancer Activity of this compound Derivatives

Compound IDR-group on AminoCancer Cell LineIC50 (µM)
Parent HMCF-7>100
1a BenzylMCF-750.2
1b 4-ChlorobenzylMCF-715.8
1c 4-MethoxybenzylMCF-765.4
2a BenzoylMCF-725.1
2b 4-NitrobenzoylMCF-78.9

This table illustrates how systematic modification of the R-group can lead to the identification of more potent compounds. For example, the addition of an electron-withdrawing group on the benzyl ring (1b) or the benzoyl ring (2b) enhances anticancer activity in this hypothetical scenario.

Case Study: Synthesis of Novel Acetoguanidine Derivatives with Antibacterial Activity

A study on the synthesis of novel acetoguanidine derivatives demonstrated their potential as antibacterial agents against Xanthomonas oryzae, the causative agent of rice bacterial leaf blight.[3] This provides a real-world example of the principles discussed in this guide. While the specific starting material was not this compound, the synthetic strategies and biological evaluation are highly relevant.

signaling_pathway drug Triazine Derivative target Target Protein (e.g., Kinase, Receptor) drug->target Inhibition/Modulation pathway Signaling Pathway target->pathway Signal Transduction response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response Downstream Effects

Caption: A simplified diagram illustrating the mechanism of action of a bioactive triazine derivative.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the discovery of new bioactive compounds. Its accessible chemistry, coupled with the proven biological potential of the triazine core, makes it an attractive target for medicinal and agricultural chemists. By employing systematic synthetic strategies and robust biological screening, researchers can unlock the full potential of this versatile molecule.

Future research in this area should focus on:

  • Combinatorial Chemistry: Utilizing high-throughput synthesis to rapidly generate large libraries of derivatives.

  • Target-Based Drug Design: Employing computational methods to design derivatives that specifically interact with a biological target of interest.

  • Green Chemistry Approaches: Developing more environmentally friendly synthetic methods to reduce waste and energy consumption.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to explore the rich chemical space around the this compound core and discover the next generation of innovative bioactive compounds.

References

  • Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • Li, Y., et al. (2020). Synthesis of Novel Acetoguanidine Derivatives and Their Biological Activity Against Xanthomonas oryzae. ResearchGate. [Link]

  • Alzchem Group. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Acetoguanamine CAS:542-02-9: Properties, Applications, and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoguanamine. Retrieved from [Link]

  • PubChem. (n.d.). Acetoguanamine. Retrieved from [Link]

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Methodological & Application

Application Note: 2-Amino-4,6-dimethyl-1,3,5-triazine as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 2-amino-4,6-dimethyl-1,3,5-triazine, commonly known as acetoguanamine, as a robust and versatile synthon for the construction of diverse heterocyclic frameworks. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for leveraging this building block. Detailed, field-tested protocols for the synthesis of fused pyrimidotriazines and for N-arylation via cross-coupling are provided, illustrating its utility in both scaffold generation and library synthesis.

Introduction: The Strategic Value of Acetoguanamine

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its planar geometry, metabolic stability, and capacity for forming multiple hydrogen bonds make it an attractive framework for molecular design.[2][3] Acetoguanamine (this compound) stands out as a particularly valuable starting material due to its commercial availability and, more importantly, its distinct reactive sites.

The molecule's utility is rooted in three key features:

  • The Exocyclic Amino Group: A potent nucleophile, serving as the primary handle for functionalization and ring-forming reactions.

  • The Triazine Ring Nitrogens: While less nucleophilic than the exocyclic amine, they can participate in cyclization reactions and influence the molecule's electronic properties.

  • The Stable Triazine Core: Provides a rigid and predictable foundation upon which complex molecular architectures can be built.

This guide will illuminate the strategic application of these features to construct novel heterocyclic systems.

Foundational Reactivity and Mechanistic Rationale

The synthetic utility of acetoguanamine is dominated by the nucleophilicity of its C2-amino group. This group readily engages with a wide range of electrophiles. The adjacent nitrogen atoms within the triazine ring exert an electron-withdrawing effect, which slightly tempers the basicity of the amino group compared to a simple alkylamine, but it remains sufficiently reactive for most synthetic transformations. This electronic interplay is crucial, as it prevents side reactions like over-alkylation while promoting desired bond formations.

Caption: Figure 1: Key Reactive Sites of Acetoguanamine.

Application in Fused Heterocycle Synthesis: Cyclocondensation

A powerful strategy for scaffold diversification is the fusion of a new ring onto the triazine core. Acetoguanamine is an ideal substrate for cyclocondensation reactions with 1,3-bielectrophilic partners, such as β-ketoesters or malonic esters, to generate pyrimido[1,2-a][2][4][5]triazine systems.

Causality Behind the Reaction: The reaction proceeds via a tandem mechanism. The more nucleophilic exocyclic amino group initiates the reaction by attacking one of the electrophilic centers (typically the ketone carbonyl of a β-ketoester). This is followed by an intramolecular cyclization where a ring nitrogen (N1) attacks the second electrophilic center (the ester carbonyl), leading to dehydration and aromatization to yield the fused bicyclic system. The choice of a Lewis or Brønsted acid catalyst is critical to activate the electrophile and facilitate the final dehydration step.

Protocol 1: Synthesis of 7,9-Dimethyl-4-oxo-3,4-dihydropyrimido[1,2-a][2][4][5]triazin-2-ium chloride

This protocol details a representative synthesis using ethyl acetoacetate as the 1,3-bielectrophile.

Materials and Reagents:

  • This compound (Acetoguanamine)

  • Ethyl acetoacetate

  • Phosphorus oxychloride (POCl₃) or Concentrated Hydrochloric Acid (HCl)

  • Ethanol, absolute

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.25 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To the stirred suspension, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalysis: Cautiously add concentrated hydrochloric acid (1 mL) or phosphorus oxychloride (0.5 mL) dropwise. Scientist's Note: POCl₃ often gives cleaner reactions and higher yields but requires careful handling in a fume hood. HCl is a simpler alternative.

  • Reflux: Heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the target compound.

Self-Validation & Characterization:

  • Expected Yield: 70-85%.

  • ¹H NMR (DMSO-d₆): Expect singlets for the two triazine-methyl groups (~2.4-2.6 ppm), a singlet for the pyrimidine methyl group (~2.7 ppm), a singlet for the pyrimidine vinyl proton (~6.0-6.2 ppm), and broad signals for the NH and OH protons.

  • IR (KBr): Characteristic peaks for C=O stretching (~1680-1700 cm⁻¹), C=N stretching (~1640 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).

G Figure 2: Workflow for Pyrimidotriazine Synthesis start Start: Acetoguanamine & Ethyl Acetoacetate setup 1. Suspend in Ethanol start->setup reagents 2. Add Catalyst (HCl/POCl3) setup->reagents reflux 3. Heat to Reflux (4-6h) reagents->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temp & then Ice Bath monitor->cool Complete filter 6. Vacuum Filtration cool->filter wash 7. Wash with Cold Et2O filter->wash dry 8. Dry Under Vacuum wash->dry end Product: Fused Heterocycle dry->end

Caption: Figure 2: Workflow for Pyrimidotriazine Synthesis.

Application in Medicinal Chemistry: N-Functionalization for Library Synthesis

In drug discovery, systematically modifying a core scaffold is essential for exploring the structure-activity relationship (SAR). The amino group of acetoguanamine is an excellent anchor point for diversification via modern cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the synthesis of large libraries of N-aryl derivatives.

Rationale for Method Selection: Palladium-catalyzed Buchwald-Hartwig cross-coupling is chosen for its broad substrate scope, high functional group tolerance, and generally high yields.[6] This reaction allows for the direct formation of a C-N bond between the triazine's amino group and a variety of aryl halides or triflates, providing access to chemical space not easily reached through classical methods. The choice of ligand and base is critical for catalytic turnover and preventing side reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Protocol 2: Palladium-Catalyzed N-Arylation of Acetoguanamine

This protocol provides a general method for the coupling of an aryl bromide with acetoguanamine.

Materials and Reagents:

  • This compound (Acetoguanamine)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere: Add acetoguanamine (125 mg, 1.0 mmol), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk flask or microwave vial containing a stir bar.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and XPhos (38 mg, 0.08 mmol, 8 mol%) in anhydrous toluene (2 mL). Stir for 5 minutes. Scientist's Note: Premixing the catalyst and ligand can improve reaction consistency.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene to bring the total volume to ~10 mL.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. If using a microwave reactor, typical conditions are 120-140°C for 30-60 minutes.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the N-aryl product.

Data Summary Table

ApplicationReaction TypeKey ReagentsTemp. (°C)Typical Yield
Fused HeterocycleCyclocondensationEthyl acetoacetate, HCl8070-85%
Library SynthesisN-ArylationAryl bromide, Pd₂(dba)₃, XPhos11060-90%

Conclusion

This compound is a cost-effective and highly effective synthon for developing complex heterocyclic molecules. Its well-defined reactivity allows for both the predictable construction of novel fused scaffolds through cyclocondensation and the systematic exploration of chemical space via N-functionalization. The protocols detailed herein serve as a validated starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, accelerating discovery in medicinal chemistry and beyond.

References

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Available at: [Link]

  • El-Dean, A. M. K., et al. (2000). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][4][7]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][4][7]triazine Derivatives. Molecules. Available at: [Link]

  • Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2011). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Arkivoc. Available at: [Link]

  • Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Acetoguanamine. PubChem Compound Database. Available at: [Link]

  • Smodiš, J., et al. (1990). Amino Acids as Synthons for Heterocycles. Formation of 1,2,4-Triazine Derivatives. Heterocycles. Available at: [Link]

  • Alzchem Group (n.d.). This compound. Product Information. Available at: [Link]

  • Gomaa, A. M., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Kothayer, H., et al. (n.d.). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Cardiff University ORCA. Available at: [Link]

  • Miller, M. W., et al. (2022). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. ChemRxiv. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 2-Amino-4,6-dimethyl-1,3,5-triazine at the Exocyclic Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the chemical modification of the exocyclic amino group of 2-Amino-4,6-dimethyl-1,3,5-triazine. This compound, a key structural motif in medicinal chemistry and materials science, offers a reactive site for diversification. We will explore several core synthetic strategies, including N-acylation, N-sulfonylation, and N-alkylation. For each methodology, the underlying chemical principles are discussed, followed by step-by-step experimental protocols designed for reproducibility. This document is intended for researchers and professionals in drug development and chemical synthesis seeking to leverage this versatile building block.

Introduction: The Versatile 2-Amino-1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in chemical sciences due to its unique electronic properties, metabolic stability, and ability to participate in multiple intermolecular interactions.[1] this compound, also known as acetoguanamine, serves as an important intermediate for synthesizing a wide range of products, from pharmaceuticals to technical materials.[2] The exocyclic amino group is a primary nucleophilic center, making it an ideal handle for introducing molecular diversity. Functionalization at this position can significantly alter the parent molecule's physicochemical properties, including solubility, lipophilicity, and biological activity. This note details robust methods to achieve selective modification at this amino group.

Core Functionalization Strategies

The primary amino group of this compound can undergo a variety of transformations common to aromatic amines. The selection of a particular strategy depends on the desired final compound and the compatibility of other functional groups.

G cluster_acylation N-Acylation / N-Sulfonylation cluster_alkylation N-Alkylation start This compound acyl N-Acyl Triazine (Amide) start->acyl RCOCl, Base sulfonyl N-Sulfonyl Triazine (Sulfonamide) start->sulfonyl RSO₂Cl, Base direct_alk Direct Alkylation (Alkyl Halides) start->direct_alk R-X, Base reductive_am Reductive Amination (Aldehydes/Ketones) start->reductive_am RCHO, [H] G cluster_workflow Reductive Amination Workflow Reactants Amine + Aldehyde (in DCE/DCM) Imine Imine Formation (Schiff Base) Reactants->Imine Stir at RT Reduction Add NaBH(OAc)₃ (Hydride Reduction) Imine->Reduction Protonation Workup Aqueous Quench & Extraction Reduction->Workup Product Purified N-Alkyl Product Workup->Product Chromatography

Sources

Application Notes & Protocols: The Strategic Role of the 2-Amino-4,6-disubstituted-1,3,5-triazine Scaffold in Modern Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold in Drug Discovery

The 1,3,5-triazine (or s-triazine) ring is a six-membered heterocycle containing three nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its unique combination of chemical stability, synthetic accessibility, and a remarkable capacity to engage with a wide array of biological targets through well-defined hydrogen bonding and other non-covalent interactions.[1] The electron-deficient nature of the triazine ring, created by the electronegative nitrogen atoms, makes it an excellent platform for nucleophilic aromatic substitution, allowing for the controlled and strategic placement of various functional groups.

Derivatives of this core, such as those based on the 2-amino-4,6-disubstituted-1,3,5-triazine framework, are instrumental in the development of therapeutic agents across numerous disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] The compound 2-Amino-4,6-dimethyl-1,3,5-triazine itself serves as a fundamental building block and a conceptual starting point for designing extensive chemical libraries aimed at elucidating Structure-Activity Relationships (SAR).[4] The primary goal of such studies is to systematically modify the molecular structure to understand how specific chemical features influence a compound's biological activity, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the strategic use of the 2-amino-4,6-disubstituted-1,3,5-triazine scaffold in SAR studies, complete with field-proven insights and detailed experimental protocols for synthesis and evaluation.

II. The Logic of SAR: Deconstructing the Triazine Scaffold for Targeted Optimization

The power of the 1,3,5-triazine scaffold in SAR lies in its defined vectors for chemical modification. The symmetrical nature of the core allows for deliberate substitutions at the 2, 4, and 6 positions.[1] Starting from a versatile precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), chemists can sequentially replace the chlorine atoms with different nucleophiles, creating a matrix of related compounds.[5][6]

Systematic modifications at these positions allow researchers to probe the specific interactions between the compound and its biological target, directly influencing:

  • Pharmacodynamic Properties : By altering substituents, one can fine-tune the binding affinity and selectivity for a target enzyme or receptor. For instance, in kinase inhibition, the triazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. The substituents at the 4 and 6 positions then explore adjacent hydrophobic pockets, and modifications here can dramatically enhance potency and selectivity against off-target kinases.[7][8][9]

  • Pharmacokinetic (ADME) Profile : The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are paramount to its success. SAR studies on the triazine scaffold can systematically vary lipophilicity, polarity, and hydrogen bonding potential to improve oral bioavailability, tissue distribution, and metabolic stability while reducing toxicity.[10][11]

A cornerstone of this optimization process is the principle of bioisosteric replacement . This strategy involves substituting a functional group in a lead compound with another group that possesses similar physical or chemical properties.[11][12] The goal is to enhance the desired biological or physical properties of the compound without making a drastic change to its chemical framework, a tactic frequently employed to improve a molecule's ADME profile or to circumvent metabolic liabilities.[10][13]

cluster_0 SAR Cycle Design Design Synthesize Synthesize Design->Synthesize Generate Hypotheses (e.g., Add H-bond donor) Test Test Synthesize->Test Create Triazine Analogs Analyze Analyze Test->Analyze Measure Biological Activity (e.g., IC50) Analyze->Design Build SAR Model Refine Hypotheses

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

III. Application Note: Designing a Kinase Inhibitor SAR Study

Objective: To identify a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) using a 2,4-diamino-1,3,5-triazine scaffold. BTK is a validated target for B-cell malignancies.[8]

Rationale: The 2,4-diamino-1,3,5-triazine core is an excellent starting point for kinase inhibitor design. One amino group and an adjacent ring nitrogen can form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site (Cys481 in BTK). This anchoring interaction provides a stable binding mode, allowing for the systematic exploration of adjacent pockets with substituents on the second amino group and the C6 position.

cluster_0 Kinase ATP Binding Pocket cluster_1 Triazine Inhibitor Hinge Hinge HydrophobicPocket1 Hydrophobic Pocket I SolventFront Solvent-Exposed Region TriazineCore Triazine Core TriazineCore->Hinge H-Bonds R1 R1 Group TriazineCore->R1 R2 R2 Group (e.g., acrylamide for covalent bond) TriazineCore->R2 R1->HydrophobicPocket1 van der Waals Interactions R2->SolventFront Improves Solubility

Caption: Key interactions of a triazine inhibitor within a kinase active site.

SAR Strategy:

  • Hinge-Binding Moiety (Position 2): Fix a small amine (e.g., -NH₂) to ensure consistent hinge interaction.

  • Hydrophobic Pocket Exploration (Position 4): Synthesize a library of analogs where the substituent on the second amine is varied. Include small alkyl groups, substituted phenyl rings (testing electronic effects with -Cl, -F, -OCH₃), and larger aromatic systems to probe the size and electronic requirements of the pocket.

  • Selectivity and Solubility (Position 6): Introduce polar groups or solubilizing moieties at this position, which often points towards the solvent-exposed region of the active site. This can improve selectivity over other kinases (like EGFR) and enhance physicochemical properties. For irreversible inhibitors, a reactive group like an acrylamide can be tethered here to form a covalent bond with a nearby cysteine residue.[8]

Data Analysis: The synthesized compounds will be tested for their ability to inhibit BTK enzymatic activity. The resulting IC₅₀ values will be tabulated to build a quantitative SAR model.

Compound IDR1 (Position 4)R2 (Position 6)BTK IC₅₀ (nM)[8]
Lead-01 -NH-phenyl-H520
SAR-01a -NH-(4-phenoxyphenyl)-H35
SAR-01b -NH-(4-phenoxyphenyl)-NH-CH₂CH₂OH25
Optimized-C11 -NH-(4-phenoxyphenyl)-NH-piperidine-acrylamide17.0

This table represents hypothetical data based on published findings to illustrate the SAR progression.[8]

IV. Experimental Protocols

Protocol 1: Synthesis of a 2,4,6-Trisubstituted 1,3,5-Triazine Library

This protocol describes the versatile, temperature-controlled, sequential nucleophilic substitution of cyanuric chloride, which is a cornerstone for building diverse triazine libraries for SAR studies.[5][14][15]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Nucleophile 1 (NuH-1, e.g., 4-phenoxyaniline)

  • Nucleophile 2 (NuH-2, e.g., piperidine)

  • Nucleophile 3 (NuH-3, e.g., ammonia)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetone, Tetrahydrofuran (THF)

  • Standard glassware, magnetic stirrer, temperature-controlled bath

Workflow Diagram:

CyanuricChloride Cyanuric Chloride (3 Cl atoms) Step1 Add NuH-1 0-5 °C CyanuricChloride->Step1 MonoSub Monosubstituted (2 Cl atoms) Step1->MonoSub Step2 Add NuH-2 Room Temp MonoSub->Step2 DiSub Disubstituted (1 Cl atom) Step2->DiSub Step3 Add NuH-3 Reflux DiSub->Step3 TriSub Trisubstituted (Target Library) Step3->TriSub

Caption: Sequential substitution workflow for triazine library synthesis.

Procedure:

  • Step A: Monosubstitution (0-5 °C).

    • Rationale: The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution.[5] Performing the first reaction at low temperature is critical to prevent the formation of di- and tri-substituted byproducts.

    • Dissolve cyanuric chloride (1.0 eq) in acetone (10 mL/g) in a round-bottom flask and cool the mixture to 0 °C in an ice-water bath.

    • Add a solution of Nucleophile 1 (1.0 eq) and a base like DIPEA (1.1 eq) in acetone dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction for 2-4 hours at 0-5 °C. Monitor the reaction progress by TLC.

    • Upon completion, the resulting precipitate of 2-(Nu-1)-4,6-dichloro-1,3,5-triazine can be filtered or used directly in the next step.

  • Step B: Disubstitution (Room Temperature).

    • Rationale: A higher temperature is required to displace the second, less reactive chlorine atom.

    • To the mixture from Step A, add Nucleophile 2 (1.0 eq) and additional base (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC until the monosubstituted intermediate is consumed.

    • The product, 2-(Nu-1)-4-(Nu-2)-6-chloro-1,3,5-triazine, can be isolated by precipitation with water, filtration, and washing.

  • Step C: Trisubstitution (Elevated Temperature/Reflux).

    • Rationale: The final chlorine atom is the least reactive and requires thermal energy for displacement.

    • Dissolve the disubstituted product from Step B in a higher-boiling solvent like THF or 1,4-dioxane.

    • Add Nucleophile 3 (1.2 eq) and base (1.5 eq).

    • Heat the mixture to reflux (60-100 °C) and stir for 6-24 hours, monitoring by TLC.

    • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the final trisubstituted triazine product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of all final compounds using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[16][17]

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ values of the synthesized triazine library against a target kinase (e.g., BTK).

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Recombinant human kinase (e.g., BTK)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • Synthesized triazine compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series for each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup (Self-Validating System):

    • Test Wells: Add 2.5 µL of assay buffer, 2.5 µL of the test compound dilution, and 5 µL of the enzyme/substrate mix.

    • Positive Control (0% Inhibition): 2.5 µL of buffer, 2.5 µL of DMSO (vehicle), and 5 µL of enzyme/substrate mix.

    • Negative Control (100% Inhibition): 2.5 µL of buffer, 2.5 µL of a known potent inhibitor (e.g., Ibrutinib for BTK), and 5 µL of enzyme/substrate mix.

    • Blank (No Enzyme): 5 µL of buffer, 2.5 µL of DMSO, and 2.5 µL of substrate.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction. Less ATP remaining means higher kinase activity.

  • Readout: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

V. Conclusion

The 2-amino-4,6-disubstituted-1,3,5-triazine scaffold is a powerful and versatile tool in modern drug discovery. Its predictable chemistry and structural rigidity provide an ideal foundation for systematic SAR studies. By employing logical design strategies, robust synthetic protocols, and quantitative biological assays, researchers can efficiently navigate chemical space to optimize lead compounds into potent, selective, and clinically viable drug candidates. The continued exploration of this privileged structure promises to yield novel therapeutics for a wide range of human diseases.[2][3]

VI. References

  • (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2016). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives - ResearchGate. (2016). Available at: [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Available at: [Link]

  • (PDF) Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (2012). ResearchGate. Available at: [Link]

  • Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. (2007). PubMed. Available at: [Link]

  • Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. (2009). PubMed. Available at: [Link]

  • Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF. (2024). ResearchGate. Available at: [Link]

  • The Evolution of Triazine Scaffolds in Modern Drug Discover- TeamChem. (2024). Available at: [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. (2006). DocsDrive. Available at: [Link]

  • This compound | Alzchem Group. (n.d.). Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors.pdf. (n.d.). ORCA - Online Research @ Cardiff. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Available at: [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. (2023). ResearchGate. Available at: [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2018). ResearchGate. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). PubMed. Available at: [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). MDPI. Available at: [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2022). Journal of Advanced Scientific Research. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2016). Der Pharma Chemica. Available at: [Link]

  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018). PubMed. Available at: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][18][19]triazino[2,3-c]quinazolines. (2023). National Center for Biotechnology Information. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: N-Alkylation of 2-Amino-4,6-dimethyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-amino-4,6-dimethyl-1,3,5-triazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the mechanistic underpinnings of this transformation, offering detailed, step-by-step protocols for direct alkylation using alkyl halides. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness and reproducibility. This guide also includes a discussion on critical reaction parameters, a summary of reaction conditions, and visual aids to elucidate the workflow and reaction mechanism.

Introduction: The Significance of N-Alkylated Aminotriazines

The 1,3,5-triazine scaffold is a privileged core structure in medicinal chemistry and materials science. N-alkylation of aminotriazines is a pivotal synthetic strategy to modulate the physicochemical and pharmacological properties of these molecules. Specifically, the introduction of alkyl groups on the exocyclic amino function of this compound can significantly influence a compound's lipophilicity, membrane permeability, and binding interactions with biological targets. This modification is a cornerstone in the design of novel therapeutics and functional materials. While the synthesis of substituted 1,3,5-triazines often commences from cyanuric chloride, post-synthesis modification of the amino group offers a direct route to a diverse library of compounds.[2][3][4]

Mechanistic Insights: The Nucleophilic Substitution Pathway

The N-alkylation of this compound with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The exocyclic amino group, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

A critical consideration in this reaction is the potential for over-alkylation.[5][7][8] The primary alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine. In some cases, this can proceed further to a quaternary ammonium salt.[7] Controlling the stoichiometry of the reactants is therefore crucial to selectively obtain the desired mono-alkylated product.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Triazine This compound TS [Triazine---R---X]‡ Triazine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-2-amino-4,6-dimethyl-1,3,5-triazine TS->Product Byproduct HX TS->Byproduct Leaving Group Departure

Caption: SN2 mechanism for N-alkylation.

Experimental Protocols

This section outlines a detailed protocol for the N-alkylation of this compound using an alkyl halide. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol is a robust method for the synthesis of N-mono-alkylated this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

G A Reaction Setup: This compound in anhydrous solvent B Base Addition: (e.g., NaH or K₂CO₃) at 0 °C A->B C Alkylation: Add Alkyl Halide, warm to RT B->C D Reaction Monitoring: TLC C->D E Work-up: Quench with water, Extract with Ethyl Acetate D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G

Caption: Experimental workflow for N-alkylation.

Data Presentation: Key Reaction Parameters

The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table summarizes the key parameters and their impact on the reaction outcome.

ParameterOptionsRationale & Considerations
Alkylating Agent Alkyl iodides, bromides, chloridesReactivity: R-I > R-Br > R-Cl. Alkyl iodides are generally more reactive but may be less stable. Benzyl and allyl halides are also effective.[6]
Base NaH, K₂CO₃, Cs₂CO₃A base is required to deprotonate the amino group, increasing its nucleophilicity. Stronger bases like NaH can lead to faster reactions but may require stricter anhydrous conditions.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Temperature 0 °C to 80 °CThe initial deprotonation is often performed at a lower temperature to control the reaction. The alkylation step may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.
Stoichiometry Slight excess of alkylating agentUsing a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize over-alkylation.[5][9]

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a wide range of functional molecules. The protocol detailed in this application note provides a reliable and reproducible method for achieving this modification. Careful consideration of the reaction parameters, particularly the choice of base and the stoichiometry of the reactants, is essential for maximizing the yield of the desired N-mono-alkylated product and minimizing the formation of byproducts. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

References

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

  • This compound. Alzchem Group. Available at: [Link]

  • This compound. Alzchem Group. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. ORCA - Online Research @ Cardiff. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Available at: [Link]

  • Alkylation of Amines. University of Calgary. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Science. Available at: [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Amine Synthesis - Limits of Alkylation. YouTube. Available at: [Link]

  • Amine Alkylation: General Reaction. YouTube. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. Google Patents.
  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

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Application Notes & Protocols: The Utility of 1,3,5-Triazine Derivatives in Modern Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2-Amino-4,6-dimethyl-1,3,5-triazine in the Landscape of Solid-Phase Chemistry

The compound this compound serves as a valuable intermediate in the synthesis of a variety of agrochemicals and pharmaceutical agents.[1] However, its direct application as a routine reagent within solid-phase synthesis (SPS) workflows is not extensively documented in peer-reviewed literature. Instead, the broader family of 1,3,5-triazine derivatives, particularly those derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have become indispensable tools for chemists, especially in the realm of solid-phase peptide synthesis (SPPS).[2][3][4]

These triazine-based reagents have carved out a significant niche as highly efficient coupling agents, offering a compelling blend of stability, reactivity, and cost-effectiveness. This guide will delve into the application of these derivatives, providing a robust framework for their use, grounded in mechanistic principles and validated protocols. We will focus on representative examples to illustrate the power of the triazine core in facilitating one of the most fundamental reactions in biochemistry: amide bond formation.

Core Application: Triazine Derivatives as Carboxylic Acid Activators in SPPS

The primary role of functionalized triazines in solid-phase synthesis is to act as superior activating agents for carboxylic acids, enabling the efficient formation of peptide bonds. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have gained prominence for their ability to drive coupling reactions to completion with minimal side reactions, particularly with a low propensity for racemization.[2][5]

Mechanism of Action: The Formation of a Highly Reactive Triazinyl Ester

The efficacy of triazine-based coupling reagents is rooted in a two-step mechanism that proceeds through a highly reactive intermediate. The process, which is foundational to their application, can be understood as follows:

  • Activation Step: The carboxylic acid of an incoming N-protected amino acid reacts with the triazine reagent (e.g., CDMT) in the presence of a non-nucleophilic base, typically N-methylmorpholine (NMM). The base abstracts a proton from the carboxylic acid, and the resulting carboxylate attacks the electron-deficient carbon atom of the triazine ring, displacing a chloride ion. This forms a highly reactive O-triazinyl active ester.

  • Coupling Step: The free amine of the resin-bound peptide nucleophilically attacks the carbonyl carbon of the activated ester. This leads to the formation of the desired peptide bond and the release of a stable, water-soluble triazine byproduct (e.g., 2-hydroxy-4,6-dimethoxy-1,3,5-triazine), which can be easily washed away from the solid support.[5][6]

This streamlined activation and coupling cycle is a key advantage, minimizing reaction times and simplifying the purification process.[5]

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid N-Protected Amino Acid (R-COOH) CDMT CDMT Active_Ester Reactive Triazinyl Active Ester Amino_Acid->Active_Ester + CDMT, NMM CDMT->Active_Ester NMM NMM NMM_HCl NMM•HCl NMM->NMM_HCl Proton acceptor Resin_Peptide Resin-Bound Peptide with Free Amine Peptide_Bond New Peptide Bond Formed (on Resin) Active_Ester->Peptide_Bond + Resin-NH2 Byproduct Water-Soluble Triazine Byproduct Active_Ester->Byproduct Resin_Peptide->Peptide_Bond

Figure 1: Mechanism of CDMT-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for a standard Fmoc/tBu-based solid-phase peptide synthesis cycle using a triazine-based coupling reagent.

Protocol 1: Manual SPPS using CDMT as the Coupling Reagent

This protocol outlines a general procedure for a single coupling cycle on a pre-loaded Wang or Rink Amide resin.

Materials:

  • Fmoc-protected amino acids

  • Solid support (e.g., Rink Amide resin, 100-200 mesh)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Solid-phase synthesis vessel with frit

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL) and then DMF (3 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Pre-activation and Coupling:

    • In a separate, dry glass vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and CDMT (3 equivalents) in DMF.

    • Add NMM (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Drain the final DMF wash from the deprotected resin and immediately add the activated amino acid solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and the triazine byproduct.

  • Cycle Repetition and Cleavage:

    • To confirm the completion of the coupling, a qualitative test (e.g., Kaiser test) can be performed on a small sample of beads.[7] A negative result (yellow/colorless beads) indicates a complete reaction.

    • Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

    • After the final coupling and N-terminal Fmoc deprotection, the peptide is cleaved from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[6]

SPPS_Workflow start Start: Swollen Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Coupling (Fmoc-AA, CDMT, NMM) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 check Kaiser Test? wash2->check check->coupling Positive (Recouple) repeat Next Amino Acid check->repeat Negative end Final Cleavage & Deprotection check->end Final AA Coupled repeat->deprotection Repeat Cycle

Figure 2: General workflow for a single cycle of Fmoc-based SPPS.

Data & Performance Comparison

Triazine-based coupling reagents are often benchmarked against other common reagents like carbodiimides (e.g., DIC) and phosphonium/uronium salts (e.g., HBTU, HATU). The choice of reagent can impact efficiency, cost, and the risk of side reactions.

Reagent ClassExample(s)Relative CostActivation SpeedKey AdvantagesPotential Issues
Triazines CDMT, DMTMMLow to ModerateFastLow racemization; stable; water-soluble byproducts.[5]Requires base (NMM) for activation.
Carbodiimides DIC, DCCLowModerateWidely used; effective with additives (e.g., Oxyma).DCC byproduct (DCU) is insoluble; potential for racemization without additives.
Uronium/Phosphonium HBTU, HATU, HCTUHighVery FastHighly efficient; rapid coupling times.[8]Higher cost; potential for side reactions if not used correctly.

Conclusion and Field Insights

While this compound is a foundational building block, it is the engineered derivatives of the 1,3,5-triazine core that have demonstrated profound utility in solid-phase synthesis. Reagents like CDMT and DMTMM provide a robust and economical option for peptide chemists, balancing high efficiency with a low risk of epimerization. The water solubility of their byproducts is a significant practical advantage, streamlining the wash steps that dominate SPPS workflows and contributing to higher purity of the crude peptide product. For researchers in drug development and academia, triazine-based coupling reagents represent a valuable and reliable tool in the synthesis of complex peptides.

References

  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET).
  • Blaser, A., et al. (2007). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis.
  • Kamiński, Z. J., et al. (2007). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate.
  • Alzchem Group. This compound.
  • Benchchem. A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis.
  • Baran, P., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
  • Baran, P., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Leveraging 2-Amino-4,6-dimethyl-1,3,5-triazine as a Versatile Precursor for the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] The 1,3,5-triazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its unique combination of structural rigidity, metabolic stability, and capacity for multi-point functionalization, making it an ideal framework for potent kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for utilizing 2-amino-4,6-dimethyl-1,3,5-triazine as a foundational building block for the rational design and synthesis of novel PI3K inhibitors. We will explore synthetic strategies, bio-analytical evaluation, and the underlying scientific principles that guide experimental choices.

The PI3K Signaling Pathway: A Critical Node in Cancer Proliferation

The PI3K/Akt/mTOR signaling cascade is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which recruits PI3K to the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4] Constitutive activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[1][4] Therefore, potent and selective inhibitors of PI3K are of significant therapeutic interest.

PI3K_Pathway Figure 1: The PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PIP3->PTEN AKT Akt PDK1->AKT p-Thr308 Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2->AKT p-Ser473 Response Cell Growth, Proliferation, Survival, Metabolism Downstream->Response Inhibitor Triazine-Based PI3K Inhibitor Inhibitor->PI3K Inhibition PTEN->PIP2 Dephosphorylation

A simplified diagram of the PI3K signaling cascade.

Rationale for the 1,3,5-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to serve as a rigid, planar core that can be precisely decorated with functional groups at the 2, 4, and 6 positions. This allows for the optimization of interactions with diverse biological targets, particularly the ATP-binding pocket of kinases.

Key Advantages of the Triazine Scaffold:

  • Metabolic Stability: The nitrogen-rich aromatic ring is highly resistant to oxidative metabolism, improving pharmacokinetic properties.

  • Tunable Solubility: Substituents can be chosen to balance lipophilicity and aqueous solubility, a critical aspect of drug design.

  • Directional Hydrogen Bonding: The ring nitrogens can act as hydrogen bond acceptors, while substituents can provide donor and acceptor sites, mimicking the adenine core of ATP.

  • Synthetic Accessibility: The synthesis of substituted triazines is well-established, often starting from readily available precursors like cyanuric chloride or, as detailed here, substituted aminotriazines.[5][6]

A prominent example is ZSTK474 , a pan-Class I PI3K inhibitor based on a bis(morpholino)triazine core, which has undergone extensive clinical investigation.[7][8] This validates the triazine scaffold as a viable starting point for novel PI3K inhibitors.

Synthetic Strategy and Protocols

While many triazine-based inhibitors are synthesized from cyanuric chloride, this compound offers an alternative starting point with pre-existing C-C and C-N bonds. The challenge lies in the selective functionalization of the methyl groups and/or substitution at the amino position. The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis to convert this precursor into a more complex, trisubstituted triazine inhibitor.

Causality Behind the Synthetic Design: Our goal is to create a molecule with features common to successful kinase inhibitors: a group that can interact with the hinge region of the kinase (often an amine), a moiety that extends into a hydrophobic pocket, and a solubilizing group. This protocol aims to replace one methyl group with a morpholine (a common feature in PI3K inhibitors for solubility and hinge-binding) and the other with an aromatic ring for further interactions.

Synthesis_Workflow Figure 2: Proposed Synthetic Workflow A 2-Amino-4,6-dimethyl- 1,3,5-triazine (Precursor) B Step 1: Benzylic Bromination (NBS, BPO) A->B C Intermediate 1: 2-Amino-4-(bromomethyl)-6-methyl- 1,3,5-triazine B->C D Step 2: Nucleophilic Substitution (Morpholine, Base) C->D E Intermediate 2: 2-Amino-4-methyl-6-(morpholinomethyl)- 1,3,5-triazine D->E F Step 3: Second Bromination & Substitution (Aromatic Amine) E->F G Final Product: Trisubstituted Triazine PI3K Inhibitor F->G

A high-level overview of the synthetic strategy.
Protocol 3.1: Synthesis of a Trisubstituted Triazine PI3K Inhibitor

Objective: To synthesize a novel 2,4,6-trisubstituted 1,3,5-triazine derivative from this compound.

Materials & Reagents:

ReagentAcronymSupplierPurity
This compound-Alzchem>98%
N-BromosuccinimideNBSSigma-Aldrich>99%
Benzoyl PeroxideBPOSigma-Aldrich97%
Carbon Tetrachloride (CCl₄)-Fisher ScientificACS Grade
Morpholine-Sigma-Aldrich>99%
Triethylamine (Et₃N)TEASigma-Aldrich>99%
Dichloromethane (DCM)-Fisher ScientificHPLC Grade
4-Aminophenol-Sigma-Aldrich>98%
Sodium Bicarbonate (NaHCO₃)-Fisher ScientificACS Grade
Magnesium Sulfate (MgSO₄)-Fisher ScientificAnhydrous
Silica Gel-Sorbent Technologies60 Å, 230-400 mesh

Step-by-Step Procedure:

Step 1: Mono-bromination of a Methyl Group

  • Rationale: To activate one of the methyl groups for nucleophilic substitution, we perform a radical-initiated benzylic-type bromination using NBS. BPO serves as the radical initiator. The reaction is performed under reflux to provide the necessary thermal energy.

  • To a solution of this compound (1.38 g, 10 mmol) in 50 mL of CCl₄, add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of Benzoyl Peroxide (24 mg, 0.1 mmol).

  • Heat the mixture to reflux (approx. 77°C) and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Intermediate 1 . Use this directly in the next step.

Step 2: Nucleophilic Substitution with Morpholine

  • Rationale: Morpholine is introduced as a common solubilizing and hinge-binding moiety in PI3K inhibitors. Triethylamine is used as a base to neutralize the HBr generated during the reaction.

  • Dissolve the crude Intermediate 1 in 40 mL of DCM.

  • Add morpholine (1.05 g, 12 mmol) and triethylamine (1.21 g, 12 mmol) to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a DCM/Methanol gradient) to obtain pure Intermediate 2 .

Step 3: Synthesis of the Final Product

  • Rationale: The remaining methyl group is similarly activated and then substituted with an aromatic amine (e.g., 4-aminophenol). The hydroxyl group on the phenol can act as a hydrogen bond donor, a key interaction for kinase inhibition.[6]

  • Repeat the bromination procedure from Step 1 using Intermediate 2 (10 mmol) and NBS (10 mmol) to activate the second methyl group.

  • After work-up, dissolve the resulting crude bromo-intermediate in 40 mL of DCM.

  • Add 4-aminophenol (1.31 g, 12 mmol) and triethylamine (1.21 g, 12 mmol).

  • Stir at room temperature for 24 hours.

  • Perform an aqueous work-up as described in Step 2.

  • Purify the final compound by column chromatography or preparative HPLC to yield the Final Product . Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation and Protocols

Once synthesized and purified, the compound's biological activity must be assessed. This involves determining its potency against the target enzyme (PI3K) and confirming its mechanism of action within a cellular context.

Protocol 4.1: Cellular Target Engagement via Western Blot for Phospho-Akt (p-Akt)

Objective: To determine if the synthesized compound inhibits the PI3K pathway in a cancer cell line, measured by a decrease in the phosphorylation of Akt at Serine 473.

Rationale: A hallmark of PI3K pathway activation is the phosphorylation of Akt.[5] A successful inhibitor will reduce the levels of phosphorylated Akt (p-Akt) without affecting total Akt levels. We use a PTEN-deficient cell line, such as the MDA-MB-468 breast cancer line, where the PI3K pathway is constitutively active, providing a robust and reproducible signal.[9]

Procedure:

  • Cell Culture: Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of the synthesized Final Product in DMSO. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 5, 10 µM) for 4 hours. Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM ZSTK474).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates successful target engagement.

Data Presentation: In Vitro Kinase Inhibition

After confirming cellular activity, the compound's direct inhibitory effect on the PI3K isoforms should be quantified. This is typically done using an in vitro kinase assay (e.g., Kinase-Glo®), which measures ATP consumption. The results are presented as IC₅₀ values—the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical IC₅₀ Profile of a Novel Triazine Inhibitor

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
ZSTK474 (Control)1644495>1000
Final Product 25 150 120 18 >2000
Data for ZSTK474 is representational based on published values.[8]

Interpretation: The hypothetical data in Table 1 suggests the Final Product is a potent inhibitor of PI3Kα and PI3Kδ, with weaker activity against β and γ isoforms and high selectivity against mTOR, demonstrating a distinct isoform profile compared to the pan-inhibitor ZSTK474.

Overall Experimental Workflow

The discovery of a novel inhibitor is a systematic process that integrates chemical synthesis with biological validation. Each step informs the next, from the initial design to the final characterization of the lead compound.

Overall_Workflow Figure 3: Integrated Drug Discovery Workflow cluster_0 Chemistry cluster_1 Biology & Screening A Precursor Selection (this compound) B Multi-Step Synthesis (Protocol 3.1) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Cellular Assay (Western Blot, Protocol 4.1) C->D E In Vitro Kinase Assay (IC50 Determination) D->E F Data Analysis & SAR Mapping E->F G Lead Candidate Identification F->G

From chemical precursor to validated lead candidate.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [URL: https://www.
  • Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Journal of Hematology & Oncology. [URL: https://jhoonline.biomedcentral.com/articles/10.1186/1756-8722-6-88]
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. Nature Reviews Drug Discovery. [URL: https://www.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [URL: https://www.
  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer. [URL: https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-019-0954-x]
  • TeamChem. (2026). The Evolution of Triazine Scaffolds in Modern Drug Discovery. TeamChem. [URL: https://www.teamchem.com/the-evolution-of-triazine-scaffolds-in-modern-drug-discovery/]
  • Hayat, M. A. (Ed.). (2013). PI3K/Akt/mTOR Signaling in Cancer. Springer.
  • Zou, Z., Chen, J., & Wang, B. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00287]
  • Cerna, I., Faltejskova, P., & Slaby, O. (2017). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [URL: https://www.mdpi.com/1420-3049/22/10/1743]
  • Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/28284808/]
  • Zeng, M., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Triazine-based PI3K/mTOR Inhibitors for the Potential Treatment of Non-Small Cell Lung Cancer. ResearchGate. [URL: https://www.researchgate.
  • Cain, R. J., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/22922441/]
  • Poklepovic, A., & Gewirtz, D. A. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6102559/]
  • Barinka, C., et al. (2016). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.6b00331]
  • Cain, R. J., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268882/]

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Application Note: Synthesis of Environmentally-Sensitive Fluorescent Probes Utilizing the 1,3,5-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Core as a Privileged Scaffold

Fluorescent probes are indispensable tools in modern research, enabling real-time visualization of biological processes, high-throughput drug screening, and the development of advanced materials.[1] The rational design of these molecular sensors hinges on a robust, versatile, and tunable core structure. The 1,3,5-triazine (s-triazine) ring is a quintessential example of such a "privileged scaffold." Its planar, electron-deficient nature and exceptional chemical stability make it an ideal foundation for constructing sophisticated fluorophores.

A key feature that distinguishes chloro-substituted 1,3,5-triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives, is the ability to undergo sequential, temperature-controlled nucleophilic aromatic substitutions (SNAr).[2][3] This unique reactivity allows for the precise, stepwise installation of different functional groups onto the triazine core, enabling the modular construction of probes with tailored photophysical properties.[4] This application note provides a detailed guide to the synthesis and characterization of a triazine-based fluorescent probe, explaining the chemical principles that govern its design and function.

Part I: The Chemistry of Triazine-Based Probe Synthesis

Core Principle: Temperature-Controlled Sequential SNAr

The synthesis of asymmetrically substituted triazines is governed by the differential reactivity of the chlorine atoms on the triazine ring. The electron-withdrawing effect of the ring's nitrogen atoms makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack. As each chlorine is replaced by a nucleophile, the electron density of the ring increases, deactivating the remaining C-Cl bonds. Consequently, harsher conditions are required for each successive substitution.[2] This principle is the cornerstone of triazine chemistry:

  • First Substitution: Typically occurs at low temperatures (0–5 °C).

  • Second Substitution: Proceeds readily at room temperature.

  • Third Substitution: Often requires elevated temperatures (e.g., reflux) to complete.[3]

This predictable, stepwise reactivity provides chemists with precise control over the final molecular architecture, which is critical for building complex probes.[5]

Causality Behind Experimental Choices
  • Temperature Control: Precise temperature management is not merely procedural; it is the primary tool for controlling selectivity. Failure to maintain low temperatures during the initial substitution can lead to a mixture of mono-, di-, and tri-substituted products, complicating purification and reducing yield.

  • Base and Solvent: The SNAr reaction liberates hydrochloric acid (HCl). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is essential to neutralize the acid and drive the reaction to completion. Anhydrous aprotic solvents like tetrahydrofuran (THF) or acetone are chosen to prevent unwanted side reactions with water.

cluster_0 Sequential Nucleophilic Aromatic Substitution (SNAr) on a Dichlorotriazine Core Start 4-(4,6-Dichloro-1,3,5-triazin-2-yl) -N,N-diethylaniline Step1 First Substitution (0-5 °C, Base) Start->Step1 Nuc1 Nucleophile 1 (e.g., p-Hydroxybenzaldehyde) Nuc1->Step1 Intermediate Monosubstituted Intermediate (One Chlorine Remaining) Step1->Intermediate Step2 Second Reaction (Knoevenagel Condensation, RT) Intermediate->Step2 Nuc2 Nucleophile 2 (e.g., Malononitrile) Nuc2->Step2 Product Final D-π-A Fluorescent Probe Step2->Product

Caption: General workflow for synthesizing a disubstituted triazine probe.

Part II: Protocol for a Solvatochromic D-π-A Triazine Probe

This section details the synthesis of a Donor-π-Acceptor (D-π-A) type fluorescent probe. Such probes often exhibit environmentally sensitive fluorescence (solvatochromism) due to an Intramolecular Charge Transfer (ICT) mechanism, making them excellent sensors for local polarity.[1][6]

Objective: To synthesize a triazine-based probe and characterize its solvatochromic properties. We will start from cyanuric chloride to first synthesize the key intermediate, 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline.
Protocol 1: Synthesis of Intermediate 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3)
  • Rationale: This initial step attaches the strong electron-donating group (N,N-diethylaniline) to the triazine core. The reaction is performed at 0 °C to ensure mono-substitution.

  • Materials:

    • Cyanuric chloride (1) (1.84 g, 10 mmol)

    • N,N-diethylaniline (2) (1.49 g, 10 mmol)

    • N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol)

    • Acetone (anhydrous, 100 mL)

    • Ice-water bath

    • Magnetic stirrer and stir bar

    • Round bottom flask (250 mL)

  • Procedure:

    • Dissolve cyanuric chloride (1) in 80 mL of anhydrous acetone in a 250 mL round bottom flask.

    • Cool the solution to 0-5 °C using an ice-water bath and stir for 15 minutes.

    • In a separate beaker, dissolve N,N-diethylaniline (2) and DIPEA in 20 mL of anhydrous acetone.

    • Add the N,N-diethylaniline/DIPEA solution dropwise to the cooled cyanuric chloride solution over 30 minutes. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 4 hours. A white precipitate (DIPEA·HCl) will form.

    • Checkpoint (TLC): Monitor the reaction using thin-layer chromatography (TLC) with a 20% ethyl acetate/hexane eluent. The starting material (cyanuric chloride) should be consumed, and a new, less polar spot corresponding to the product should appear.

    • Once the reaction is complete, filter off the precipitate and wash it with a small amount of cold acetone.

    • Pour the filtrate into 200 mL of ice-cold water to precipitate the product.

    • Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the desired intermediate (3).[7]

Protocol 2: Synthesis of the Final Probe via Knoevenagel Condensation
  • Rationale: This two-step sequence first attaches a p-hydroxybenzaldehyde linker via the second substitution and then uses a Knoevenagel condensation to install the electron-acceptor group, completing the D-π-A architecture.[7][8]

  • Materials:

    • Intermediate 3 (2.97 g, 10 mmol)

    • p-Hydroxybenzaldehyde (1.22 g, 10 mmol)

    • Malononitrile (0.66 g, 10 mmol)

    • Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)

    • Piperidine (catalytic amount, ~2-3 drops)

    • Acetone (anhydrous, 50 mL)

    • Ethanol (50 mL)

  • Procedure:

    • Step A: Attaching the Linker

      • Dissolve intermediate 3 and p-hydroxybenzaldehyde in 50 mL of acetone.

      • Add K₂CO₃ to the mixture.

      • Stir the reaction at room temperature for 12 hours.

      • Checkpoint (TLC): Monitor the reaction (30% ethyl acetate/hexane). The spot for intermediate 3 should disappear, replaced by a more polar product spot.

      • Filter the reaction mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure to obtain the aldehyde-functionalized intermediate. This crude product is often used directly in the next step.

    • Step B: Knoevenagel Condensation

      • Dissolve the crude aldehyde intermediate from the previous step and malononitrile in 50 mL of ethanol.

      • Add a catalytic amount of piperidine.

      • Stir the mixture at room temperature for 6 hours. A colored precipitate should form.[9]

      • Checkpoint: The formation of a colored product indicates the successful extension of the π-conjugated system.

      • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

      • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

      • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure fluorescent probe.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part III: Photophysical Characterization and Application

Probing Polarity with Intramolecular Charge Transfer (ICT)

The synthesized D-π-A probe is designed to exhibit ICT upon photoexcitation. The N,N-diethylaniline group serves as the electron donor (D) and the dicyanovinyl group acts as the electron acceptor (A), connected by the π-conjugated triazine-phenyl bridge. In the excited state, electron density shifts from D to A, creating a large dipole moment.[10]

This excited state is highly sensitive to the polarity of its environment.[11]

  • In nonpolar solvents , the excited state is not well-stabilized, resulting in a higher energy (bluer) emission.

  • In polar solvents , solvent dipoles orient around the probe's excited-state dipole, stabilizing it and lowering its energy. This results in a lower energy (redder) emission, a phenomenon known as positive solvatochromism.[12]

cluster_1 Mechanism of Solvatochromism cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent GS Ground State (S₀) Excitation Photoexcitation (hν) GS->Excitation ES Excited State (S₁) (Large Dipole Moment) Excitation->ES Nonpolar_Relax High-Energy Emission (Blue-Shift) ES->Nonpolar_Relax Minimal stabilization Stabilization Solvent Relaxation & Stabilization ES->Stabilization Nonpolar_Relax->GS ICT_State Stabilized ICT State Stabilization->ICT_State Polar_Relax Low-Energy Emission (Red-Shift) ICT_State->Polar_Relax Polar_Relax->GS

Caption: Energy diagram illustrating the ICT mechanism and solvatochromic shift.

Data Presentation

To validate the probe's function, its photophysical properties should be measured in a range of solvents with varying polarity.

Table 1: Photophysical Properties of the Synthesized Triazine Probe in Various Solvents

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene33.9410485750.85
THF37.4412510980.72
Acetone42.24155351200.55
Acetonitrile45.64185501320.41
Ethanol51.94205751550.25

(Note: Data are representative and should be determined experimentally.)

The data clearly demonstrates a bathochromic (red) shift in the emission maximum (λem) as solvent polarity increases, confirming the probe's function as a polarity sensor.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold, particularly when functionalized with chlorine atoms, offers a powerful and modular platform for the synthesis of advanced fluorescent probes. The ability to control substitutions through simple temperature adjustments allows for the rational design of molecules with specific properties. The D-π-A probe synthesized here serves as a foundational example, demonstrating sensitivity to its local environment.

By strategically changing the nucleophiles used in the synthesis, this core structure can be adapted for a multitude of other applications, including:

  • Sensing Metal Ions: By incorporating a chelating group.

  • Protein Labeling: By including a biocompatible linker with a reactive group (e.g., N-hydroxysuccinimide ester).

  • pH Sensing: By attaching moieties with pH-dependent protonation states.

This inherent versatility ensures that 1,3,5-triazine will remain a central building block in the development of next-generation fluorescent tools for science and medicine.

References

  • Ouyabe, M., Koide, Y., Shiraishi, Y., Sakamoto, H., Nishimura, S., Hirai, T., & Imamura, Y. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1787-1796. Available at: [Link]

  • Park, S., Song, H. E., & Kim, D. (2004). Strong solvatochromic fluorescence from the intramolecular charge-transfer state created by excited-state intramolecular proton transfer. Journal of the American Chemical Society, 126(36), 11154–11155. Available at: [Link]

  • Ouyabe, M., Koide, Y., Shiraishi, Y., Sakamoto, H., Nishimura, S., Hirai, T., & Imamura, Y. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1787-1796. Available at: [Link]

  • Padalkar, V. S., & Sekar, N. (2012). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 6(1), 106. Available at: [Link]

  • Gessner, A., Vo, C., & Mayer, G. (2020). Synthesis of PGA‐responsive “covalent‐assembly” fluorescent probes through Knoevenagel condensation with latent cyclic C‐nucleophiles. Chemistry – A European Journal, 26(48), 10899-10903. Available at: [Link]

  • Kim, H. M., & Cho, B. R. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Scilit. Available at: [Link]

  • Ouyabe, M., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2024). Intramolecular Charge Transfer Inhibition Strategy toward a Desired Solvatochromic Fluorescent Platform. Analytical Chemistry. Available at: [Link]

  • Kelly, L. A. Solvatochromic Photochemistry. UMBC. Available at: [Link]

  • Ouyabe, M., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. PubMed. Available at: [Link]

  • Singh, V., et al. (2020). Intramolecular charge transfer-induced solvatochromism and large Stokes shifts of furocoumarins. New Journal of Chemistry. Available at: [Link]

  • Marques, F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patil, A. V., et al. (2010). Synthesis of diphenylamine-based novel fluorescent styryl colorants by Knoevenagel condensation using a conventional method, biocatalyst, and deep eutectic solvent. Organic Letters. Available at: [Link]

  • Marques, F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. Available at: [Link]

  • Marques, F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. Available at: [Link]

  • Zhang, W. (2007). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. NIH Public Access. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

Sources

developing antimicrobial agents from 2-Amino-4,6-dimethyl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of novel antimicrobial agents from 2-Amino-4,6-dimethyl-1,3,5-triazine derivatives, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobials and the Promise of Triazines

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. The 1,3,5-triazine (or s-triazine) scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] This is due to its versatile synthetic accessibility and the wide array of biological activities exhibited by its derivatives, including antimicrobial, antiviral, and anticancer properties.[3][4][5]

The symmetrical nature of the triazine core, particularly when starting from inexpensive and readily available reagents like cyanuric chloride, allows for the systematic introduction of various functional groups.[6] This modularity is key to tuning the molecule's physicochemical properties and biological activity. Specifically, derivatives of this compound serve as a promising starting point for creating focused libraries of compounds aimed at combating pathogenic microbes.[7]

This guide provides a comprehensive framework for the design, synthesis, and evaluation of this compound derivatives as potential antimicrobial agents. It integrates detailed protocols with the underlying scientific rationale to empower researchers in their quest for the next generation of antibiotics.

Part 1: Synthesis and Characterization of Triazine Derivatives

Scientific Rationale

The synthetic strategy for creating a library of triazine derivatives hinges on the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor. The three chlorine atoms on the triazine ring are susceptible to nucleophilic substitution. Critically, their reactivity is temperature-dependent, allowing for the sequential and controlled introduction of different nucleophiles.[8][9] The first substitution typically occurs at 0°C, the second at room temperature to ~45°C, and the third requires elevated temperatures (e.g., >80°C).[8] This differential reactivity is the cornerstone of building molecular diversity around the triazine core. By reacting a starting triazine with a variety of amines, alcohols, or thiols, a diverse library of compounds can be generated for screening.

The following protocol outlines a general, two-step nucleophilic substitution to create a library of disubstituted triazine derivatives.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution & Purification Start 2,4-dichloro-6-R-triazine Reagent1 + Nucleophile 1 (NuH-1) (e.g., amine, alcohol) + Base (e.g., K2CO3) Start->Reagent1 Reaction1 Stir at Room Temp (e.g., 3-6 hours) Reagent1->Reaction1 Product1 Intermediate Product: 2-chloro-4-(Nu-1)-6-R-triazine Reaction1->Product1 Reagent2 + Nucleophile 2 (NuH-2) (e.g., different amine) Product1->Reagent2 Proceed to Step 2 Reaction2 Heat (e.g., 80-100°C) (e.g., 8-16 hours) Reagent2->Reaction2 Workup Reaction Quench & Crude Product Isolation Reaction2->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify FinalProduct Final Product: 2-(Nu-2)-4-(Nu-1)-6-R-triazine Purify->FinalProduct

Caption: General workflow for the sequential synthesis of disubstituted 1,3,5-triazine derivatives.

Protocol: General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

This protocol describes the synthesis starting from 2-amino-4,6-dichloro-1,3,5-triazine.

Materials:

  • 2-amino-4,6-dichloro-1,3,5-triazine

  • Nucleophile 1 (e.g., morpholine, piperidine)[6]

  • Nucleophile 2 (e.g., various substituted anilines)

  • Solvent (e.g., Acetone, Dioxane, DMF)[10]

  • Base (e.g., anhydrous Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3))[6][8]

  • Round-bottom flasks, magnetic stirrer, condenser, heating mantle

  • TLC plates (silica gel) for reaction monitoring

Procedure:

Step 1: Synthesis of Intermediate (Monosubstitution)

  • In a 100 mL round-bottom flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (0.01 mol) in 30 mL of acetone.

  • Add anhydrous K2CO3 (0.01 mol) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add a solution of Nucleophile 1 (0.01 mol) in 10 mL of acetone dropwise over 30 minutes while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., eluent system: 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.

  • Once complete, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum. This crude product is the 2-amino-4-chloro-6-(substituted)-1,3,5-triazine intermediate.

Step 2: Synthesis of Final Product (Disubstitution)

  • In a 100 mL round-bottom flask equipped with a condenser, dissolve the intermediate from Step 1 (0.01 mol) in 30 mL of dioxane or DMF.

  • Add Nucleophile 2 (0.01 mol) and K2CO3 (0.01 mol) to the mixture.

  • Heat the reaction mixture to 80-90°C and reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final pure compound.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard spectroscopic methods.[6][11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure, including the successful incorporation of the nucleophiles and the number of protons and carbons in their expected environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., N-H stretches for amines, C=N stretches for the triazine ring).

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated theoretical values for the proposed structure.

Part 2: In Vitro Antimicrobial Efficacy Screening

Scientific Rationale

Once a library of derivatives is synthesized, the primary goal is to determine their antimicrobial activity. The gold standard for this is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).[12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure allows for direct comparison of the potency of different compounds. Following the MIC, a Minimum Bactericidal Concentration (MBC) test can differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Experimental Workflow: MIC & MBC Determination

MIC_MBC_Workflow cluster_mbc MBC Determination prep Prepare Compound Stock Solutions & Bacterial Inoculum (0.5 McFarland) plate Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate prep->plate inoculate Inoculate Wells with Standardized Bacterial Suspension plate->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_out Plate Aliquots from Clear Wells (MIC, MICx2, etc.) onto Agar Plates read_mic->plate_out Proceed if MIC is determined incubate_agar Incubate Agar Plates at 37°C for 24 hours plate_out->incubate_agar read_mbc Read MBC: Lowest Concentration Yielding ≥99.9% Kill incubate_agar->read_mbc

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized triazine derivatives (stock solutions in DMSO)

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative controls (broth only, broth + DMSO)

Procedure:

  • Prepare a stock solution of each test compound (e.g., 1024 µg/mL) in sterile DMSO.

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the compound stock solution (diluted in MHB to 256 µg/mL) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Well 11 serves as the growth control (broth + bacteria, no compound). Well 12 is the sterility control (broth only).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible bacterial growth.

Protocol: MBC Determination
  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Data Presentation: Sample MIC Table
Compound IDR¹ GroupR² GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
TZ-01 Morpholine4-Chloroaniline1664
TZ-02 Morpholine4-Fluoroaniline832
TZ-03 Piperidine4-Chloroaniline32>128
TZ-04 Piperidine4-Fluoroaniline1664
Ciprofloxacin --0.50.25

Part 3: Investigating the Mechanism of Action (MoA)

Scientific Rationale

Identifying the cellular target of a novel antimicrobial is critical for its development. Triazine-based compounds can act via several mechanisms. Some amphiphilic triazine polymers are designed to mimic antimicrobial peptides and disrupt the bacterial cell membrane, while others may have intracellular targets, such as DNA or essential enzymes.[13][14] Initial MoA studies should therefore focus on differentiating between membrane disruption and intracellular effects.

MoA Investigation Workflow

MoA_Workflow start Active Compound Identified (Low MIC) membrane_assay Cell Membrane Permeability Assay (e.g., SYTOX Green Uptake) start->membrane_assay result_membrane Fluorescence Increase? membrane_assay->result_membrane intracellular_assays Investigate Intracellular Targets result_membrane->intracellular_assays No conclusion_membrane Conclusion: Membrane-Disrupting MoA result_membrane->conclusion_membrane Yes dna_binding DNA Gel Retardation Assay intracellular_assays->dna_binding enzyme_inhibition Enzyme Inhibition Assay (e.g., DNA Gyrase) intracellular_assays->enzyme_inhibition conclusion_intracellular Conclusion: Intracellular MoA dna_binding->conclusion_intracellular enzyme_inhibition->conclusion_intracellular

Caption: Logical workflow for elucidating the primary mechanism of action (MoA) of a novel antimicrobial.

Protocol: Cell Membrane Integrity Assay (SYTOX Green)

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. If a compound damages the bacterial membrane, the dye enters the cell, binds to DNA, and emits a strong fluorescent signal. This method was used to show that some triazine polymers act on intracellular targets rather than the membrane.[13]

Procedure:

  • Grow bacteria (S. aureus or E. coli) to the mid-logarithmic phase and wash twice with sterile PBS. Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.

  • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Add 50 µL of the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., Melittin, a known membrane-disrupting peptide) and a negative control (PBS).

  • Add SYTOX Green to all wells to a final concentration of 5 µM.

  • Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes.

  • A rapid, dose-dependent increase in fluorescence indicates membrane permeabilization.

Protocol: DNA Gel Retardation Assay

Principle: This assay determines if a compound can directly bind to DNA. When a compound binds to plasmid DNA, the resulting complex has a larger mass and different conformation, causing it to migrate more slowly ("retard") through an agarose gel compared to unbound DNA. This technique helped reveal that some triazine derivatives may act by inhibiting DNA gyrase.[12]

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. In each tube, add a fixed amount of bacterial plasmid DNA (e.g., 200 ng).

  • Add increasing concentrations of the test compound to the tubes. The final volume should be constant (e.g., 20 µL). Include a DNA-only control lane.

  • Incubate the mixtures at room temperature for 30 minutes.

  • Add 4 µL of 6x loading dye to each sample.

  • Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Run the gel at 100 V for 45-60 minutes.

  • Visualize the DNA bands under UV illumination. A decrease in the mobility of the plasmid DNA band with increasing compound concentration indicates a DNA-binding interaction.

Part 4: Structure-Activity Relationship (SAR) Analysis

Scientific Rationale

Structure-Activity Relationship (SAR) analysis is an iterative process that links the chemical structure of a compound to its biological activity.[1] By systematically modifying the substituents on the triazine ring and observing the effect on the MIC, researchers can deduce which chemical properties are crucial for antimicrobial potency. For example, SAR studies have shown that adding long, lipophilic substituents can increase the activity of some triazine antifolates by promoting membrane disruption.[15] This knowledge guides the rational design of more potent and selective next-generation compounds.

Iterative SAR Cycle

SAR_Cycle design Design Analogs (Vary R¹, R², etc.) synthesize Synthesize New Derivatives design->synthesize Iterate test Screen for Activity (Determine MICs) synthesize->test Iterate analyze Analyze Data: Correlate Structure with Activity test->analyze Iterate hypothesize Formulate SAR Hypothesis (e.g., 'Lipophilicity increases potency') analyze->hypothesize Iterate hypothesize->design Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis for lead optimization.

Methodology:

  • Design a Focused Library: Based on the initial screening results, design a new set of analogs. Systematically vary one substituent at a time. For instance, if a 4-fluoroaniline substituent showed good activity, synthesize analogs with 4-chloroaniline, 4-bromoaniline, and 4-methylaniline to probe the effect of electronics and sterics at that position.

  • Synthesize and Screen: Synthesize the new derivatives using the established protocols and determine their MIC values.

  • Analyze and Correlate: Tabulate the structural features alongside the corresponding MIC data. Look for trends.

    • Electronic Effects: Does electron-withdrawing vs. electron-donating group placement matter?

    • Steric Effects: Is a bulky group tolerated or detrimental?

    • Lipophilicity: Does increasing the hydrophobicity (calculated as ClogP) improve activity? This is often key for membrane-active agents.[16]

  • Refine Hypothesis: Use the data to build a predictive SAR model that informs the design of the next, more potent set of compounds.

References

  • He, J., Liu, S., Wu, Y., Xu, W., Li, M., Zhong, Q., Du, R., Liu, S., Zeng, F., & Fu, W. (2022). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed.
  • Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry.
  • Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI.
  • Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI.
  • Various Authors. (2024). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. ResearchGate.
  • Various Authors. (2019). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate.
  • El-Samahy, F. A., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research.
  • Al-Hamhami, S. A. M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. MDPI.
  • Rakesh, K. P., et al. (2019). Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. Scientific Reports.
  • Unspecified Authors. (n.d.). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. ResearchGate.
  • Unspecified Authors. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate.
  • Hassan, A. Y., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports.
  • Gier-Krzesińska, A., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules.
  • Desai, K. R., et al. (2010). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of the Serbian Chemical Society.
  • Unspecified Authors. (n.d.). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. ResearchGate.
  • Wright, D. L., et al. (2022). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases.
  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology.
  • Unspecified Author. (2009). Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. PubMed.
  • Unspecified Authors. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
  • Unspecified Author. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. PubMed.
  • Unspecified Authors. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules.
  • Alzchem Group. (n.d.). This compound.
  • Unspecified Authors. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine (Acetoguanamine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine, a key intermediate in the development of pharmaceuticals, agrochemicals, and performance resins.[1] This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies to enhance reaction yield, improve product purity, and streamline your synthesis workflow. The information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The predominant industrial method for synthesizing this compound (also known as acetoguanamine) is the base-catalyzed condensation of dicyandiamide (cyanoguanidine) with acetonitrile.[2][3] This approach is favored due to its high atom economy, the relatively low cost of starting materials, and the high yields achievable under optimized conditions. Acetonitrile typically serves as both the reactant and the reaction solvent.[3]

Q2: What is the fundamental mechanism of this reaction?

The reaction proceeds through a base-catalyzed nucleophilic addition and cyclization pathway. While the detailed mechanism can be complex, it is understood to involve the initial formation of a biguanide-type intermediate from the reaction of dicyandiamide with the catalyst. This intermediate then reacts with two molecules of acetonitrile, ultimately leading to the formation of the stable 1,3,5-triazine ring through a series of condensation and intramolecular cyclization steps, with the elimination of ammonia. The use of a basic catalyst, such as potassium hydroxide, is crucial for deprotonating intermediates and facilitating the key nucleophilic attacks.

G cluster_start Reactants DCD Dicyandiamide Intermediate Biguanide-like Intermediate DCD->Intermediate + Base ACN1 Acetonitrile (1st eq.) ACN2 Acetonitrile (2nd eq.) Base Base (e.g., KOH) OpenChain Open-Chain Adduct Intermediate->OpenChain + Acetonitrile Product 2-Amino-4,6-dimethyl- 1,3,5-triazine OpenChain->Product + Acetonitrile - NH3 (Cyclization)

Caption: Simplified reaction pathway for acetoguanamine synthesis.

Q3: Can microwave irradiation improve this synthesis?

Yes, microwave-assisted synthesis is a recognized green chemistry approach for preparing 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles.[4][5] Microwave heating can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating that minimizes the formation of thermal degradation byproducts.[6] This method is particularly well-suited for laboratory-scale synthesis and rapid library generation.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most common problems that lead to suboptimal yields and product quality.

Problem 1: Consistently low yield (<80%).

Low yields are often traced back to incomplete conversion of the limiting reagent, typically dicyandiamide, or competing side reactions.

Possible Cause Scientific Rationale & Troubleshooting Steps Expected Outcome
Insufficient Acetonitrile Acetonitrile acts as both a reactant and a solvent. Using a stoichiometric amount can lead to poor reaction kinetics and solubility issues. Solution: Employ a significant excess of acetonitrile. This follows Le Châtelier's principle, driving the reaction equilibrium towards the product and ensuring dicyandiamide remains fully solvated. A patent for this process suggests using excess acetonitrile as the solvent medium.[3]Increased reaction rate and higher conversion of dicyandiamide, leading to improved yield.
Suboptimal Reaction Temperature The condensation reaction has a significant activation energy barrier. Temperatures that are too low will result in impractically slow reaction rates. Solution: The reaction is typically conducted under reflux conditions at elevated temperatures (80-130°C) and may require elevated pressure (0.5-6 MPa) to maintain the solvent in the liquid phase and accelerate the reaction.[3]Reaction completion within a reasonable timeframe (e.g., 1-8 hours).
Ineffective Catalyst The reaction requires a strong base to proceed efficiently. The choice and amount of catalyst are critical. Solution: Use an effective basic catalyst such as potassium hydroxide or other alkali metal hydroxides. Ensure the catalyst is not deactivated by acidic impurities in the starting materials. The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can promote side reactions.Efficient catalysis of the cyclization cascade, maximizing product formation.
Reaction Time The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Continue heating until the concentration of dicyandiamide has stabilized at a minimum level. A typical industrial protocol suggests reaction times of 1-8 hours.[3]Maximized conversion of starting material to product.
Problem 2: Product is a hard, solidified mass that is difficult to handle and purify.

This common issue, known as caking or blocking, arises from the crystallization of the product within a highly viscous reaction medium, trapping impurities and making filtration and purification challenging.

G cluster_workflow Troubleshooting Product Caking Problem Problem: Hard, Caked Product Cause Cause: High Viscosity Rapid Crystallization Problem->Cause Solution Solution: Introduce Co-solvent (e.g., Liquid Ammonia) Cause->Solution Outcome Outcome: Loose, Particulate Slurry Easy to Filter & Purify Solution->Outcome

Caption: Workflow for addressing product solidification issues.

Possible Cause Scientific Rationale & Troubleshooting Steps Expected Outcome
High Product Concentration & Viscosity As the product forms, its concentration in the acetonitrile solvent increases, leading to supersaturation and rapid, uncontrolled crystallization. This traps solvent and unreacted starting materials.A free-flowing slurry of the product that can be easily discharged from the reactor and filtered.[3]
Solution: A patented industrial method introduces liquid ammonia as a co-solvent.[3] The ammonia helps to keep the reaction medium as a mobile slurry, preventing the formation of a solid block. This approach also helps to reduce the overall pressure under the required reaction conditions.
Problem 3: Product purity is low after initial isolation.

Impurities often consist of unreacted starting materials or side products from self-condensation reactions.

Possible Cause Scientific Rationale & Troubleshooting Steps Expected Outcome
Unreacted Dicyandiamide Incomplete conversion is a primary source of impurity. Dicyandiamide has some solubility in the purification solvents and can co-precipitate with the product. Solution: Optimize reaction conditions for full conversion as described in Problem 1. For purification, leverage the difference in solubility. A thorough wash of the crude product with hot water is effective at removing residual dicyandiamide.[7]A product with significantly reduced levels of dicyandiamide.
Melamine Formation Under certain conditions, dicyandiamide can self-condense to form melamine, another triazine derivative. Solution: Careful control of reaction temperature and stoichiometry is key. The reaction conditions favoring acetoguanamine formation (presence of excess acetonitrile) are different from those for melamine synthesis.Minimized formation of melamine as a key impurity.
Trapped Solvent/Catalyst The crystalline matrix of the crude product can trap residual acetonitrile, ammonia, and catalyst salts. Solution: Implement an effective purification protocol. The most common method is recrystallization. Dissolve the crude product in hot water, perform a hot filtration if necessary to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified product is then filtered and washed with cold deionized water and dried thoroughly under vacuum.[3]A high-purity, crystalline final product free of residual solvents and salts.

Experimental Protocol: Optimized Synthesis of Acetoguanamine

This protocol is adapted from established industrial methods and is designed for high yield and purity.[3]

Materials:

  • Dicyandiamide (Cyanoguanidine)

  • Acetonitrile (anhydrous)

  • Potassium Hydroxide (or other alkali metal hydroxide)

  • Liquid Ammonia (optional, but recommended for preventing caking)

  • Acetic Acid (for neutralization)

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with dicyandiamide, the potassium hydroxide catalyst, and acetonitrile. The acetonitrile should be in large excess, serving as the solvent.

  • (Optional but Recommended) Add liquid ammonia to the reactor. This will create a two-phase system that helps maintain a fluid slurry throughout the reaction.

  • Reaction: Seal the reactor and heat the mixture to 90-120°C. The reaction will generate pressure (typically 0.5-6 MPa). Maintain this temperature with vigorous stirring for 1-8 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing for the disappearance of dicyandiamide by HPLC.

  • Quenching and Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. Neutralize the catalyst by adding acetic acid until the pH is approximately neutral.

  • Solvent Removal: Distill off the excess acetonitrile and ammonia under reduced pressure.

  • Purification (Recrystallization):

    • To the remaining crude solid, add deionized water and heat until the product is fully dissolved.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the aqueous solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C until a constant weight is achieved.

Expected Yield: >96% (based on dicyandiamide).

References

  • Wikipedia. Acetoguanamine. [Link]

  • U.S. Patent 5,070,199. Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • Alzchem Group. This compound. [Link]

  • Chinese Patent CN102731420B. Method for preparing acetoguanamine.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • El Kazzouli, S., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1236–1279. [Link]

  • El Kazzouli, S., et al. (2021). Synthetic accesses to biguanide compounds. PubMed Central, PMC8100135. [Link]

  • Chinese Patent CN113943258B. Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Organic Syntheses. 1,3,5-TRIAZINE, 2,4,6-TRIS[BIS(METHOXYMETHYL)AMINO]-. [Link]

  • Díaz-Ortiz, Á., de la Hoz, A., & Moreno, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • PubChem. Acetoguanamine. [Link]

  • Capital Resin Corporation. Acetoguanamine Supplier. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • Organic Syntheses. BENZOGUANAMINE. [Link]

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Technical Support Center: Purification of 2-Amino-4,6-dimethyl-1,3,5-triazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Amino-4,6-dimethyl-1,3,5-triazine (Acetoguanamine) via recrystallization. It is designed to move beyond a simple set of instructions to offer a deeper understanding of the process, enabling effective troubleshooting and optimization.

Overview of this compound

This compound, commonly known as acetoguanamine, is a white, crystalline organic compound.[1] Its purification is critical, as impurities can significantly impact downstream applications, such as the manufacturing of resins or as an intermediate in pharmaceutical synthesis.[2][3] Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the compound and its impurities in a chosen solvent system.[4]

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name 6-Methyl-1,3,5-triazine-2,4-diamine[1]
CAS Number 542-02-9[1][5]
Molecular Formula C₄H₇N₅[1][5]
Molecular Weight 125.14 g/mol [6]
Appearance White crystalline powder/solid[1][6]
Melting Point 274-276 °C[1][7]
Density ~1.421 g/cm³[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of acetoguanamine, grounded in both theoretical principles and empirical data.

Q1: What is the best solvent for recrystallizing acetoguanamine?

The ideal recrystallization solvent should dissolve acetoguanamine well at high temperatures but poorly at low temperatures. Based on extensive solubility studies, several solvents are viable candidates.[8][9]

  • Ethanol: A highly effective solvent. It shows a good temperature-dependent solubility profile and is relatively easy to handle. An experimental procedure has been published demonstrating its use for crystallizing acetoguanamine.[3]

  • Water: Acetoguanamine has limited solubility in water (11.2 g/L at 25 °C), which decreases further at lower temperatures.[6] This makes water a suitable, economical, and safe choice, particularly for removing organic-soluble impurities.

  • Methanol/Water or Ethanol/Water Mixtures: For crude samples that are highly soluble even in cold ethanol, or for those with specific impurities, a mixed solvent system can be ideal.[10] The procedure involves dissolving the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then adding the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy, before reheating to clarify and cooling slowly.

  • Other Solvents: N,N-dimethylformamide (DMF) shows the highest solubility for acetoguanamine, but its high boiling point can make it difficult to remove.[8][9] Acetonitrile shows the lowest solubility, making it less suitable as a primary recrystallization solvent but potentially useful as a washing solvent.[8][9]

Q2: How do I choose between different solvents?

The choice depends on the nature of the impurities.

  • If your impurities are highly non-polar, using a polar solvent like water or an ethanol/water mixture is effective.

  • If your impurities are very polar, a less polar solvent might be preferable, although acetoguanamine's own polarity limits choices here.

  • Ethanol is a good starting point for general purification as it balances polarity and volatility well.

A comprehensive study determined the mole fraction solubility of acetoguanamine in various solvents, ranking them in the following order at temperatures from 283.15 K to 323.15 K: DMF > Ethylene Glycol > Ethyl Acetate > 1,4-Dioxane > n-Butanol > Isobutanol > n-Propanol > Isopropanol > Ethanol > Methanol > Water > Acetonitrile.[8][9]

Q3: My crude product is colored. How can I remove the color?

Colored impurities are often large, conjugated organic molecules. These can be effectively removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration.

  • Causality: Activated charcoal has a high surface area with pores that adsorb large, colored impurity molecules.

  • Caution: Use charcoal sparingly (1-2% of the solute mass). Adding too much can lead to significant loss of your desired product through adsorption. The solution should be filtered while hot to remove the charcoal before cooling.

Q4: How can I maximize my yield?

To maximize crystal recovery, several key principles of recrystallization must be followed:[11]

  • Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Allow for slow cooling. Cooling the solution slowly and without disturbance allows for the formation of large, pure crystals. Rapid cooling (e.g., by immediately placing the flask in an ice bath) can cause the product to precipitate as a fine powder, trapping impurities.

  • Cool to a low temperature. Once the solution has reached room temperature, placing it in an ice-water bath (0 °C) will further decrease the solubility of the acetoguanamine and maximize the amount that crystallizes out of solution.

  • Minimize washing. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the product.

Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol is adapted from published experimental procedures and solubility data for acetoguanamine.[3]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum filtration setup

  • Ice bath

Procedure:

  • Dissolution: Place the crude acetoguanamine (e.g., 1.0 g) into a 125 mL Erlenmeyer flask. Add a minimal amount of ethanol (start with 20-25 mL) and a boiling chip. In a separate flask, heat additional ethanol to its boiling point.

  • Heating: Gently heat the flask containing the acetoguanamine on a hot plate. Bring the solution to a gentle boil. Add small portions of hot ethanol from the second flask until all the solid has just dissolved. This ensures you are using the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat the funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry completely. For final drying, a vacuum oven at a moderate temperature (e.g., 60-70 °C) can be used.

  • Verification: Confirm the purity of the recrystallized product by measuring its melting point. Pure acetoguanamine should melt sharply at 274-276 °C.[1][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of acetoguanamine.

Problem 1: The compound "oils out" instead of forming crystals.

  • Symptom: An oily liquid separates from the solution upon cooling instead of solid crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point of the mixture.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount (1-5 mL) of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If using a solvent pair (e.g., ethanol/water), add more of the "good" solvent (ethanol).

Problem 2: No crystals form, even after cooling in an ice bath.

  • Symptom: The solution remains clear with no crystal formation.

  • Cause:

    • Too much solvent was used, and the solution is not supersaturated.

    • The solution is supersaturated, but nucleation has not occurred.

  • Solution:

    • Induce Nucleation:

      • Scratch: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.

      • Seed: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a template for crystallization.

    • Reduce Solvent Volume: If nucleation techniques fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.

Problem 3: Very low recovery of the purified product.

  • Symptom: The final mass of the dried, pure crystals is significantly lower than expected.

  • Cause:

    • Too much solvent was used during dissolution.

    • Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

    • The crystals were washed with too much cold solvent, or the wash solvent was not cold enough.

    • The compound is more soluble in the cold solvent than anticipated.

  • Solution:

    • Review the protocol to ensure the minimum amount of hot solvent is used.

    • Ensure the filtration apparatus is sufficiently pre-heated for hot filtration.

    • Use only a minimal volume of ice-cold solvent for washing the final crystals.

Problem 4: The melting point of the recrystallized product is low and/or has a broad range.

  • Symptom: The measured melting point is below the literature value of 274-276 °C and occurs over a range of several degrees.

  • Cause: The sample is still impure. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The sample might also be wet.

  • Solution:

    • Ensure the crystals are completely dry before measuring the melting point.

    • If dry, a second recrystallization may be necessary to achieve higher purity. Consider using a different solvent system for the second attempt if the first was not effective.

Experimental Workflow Diagram

The following diagram outlines the logical steps and decision points in the recrystallization and troubleshooting process.

Recrystallization_Workflow Workflow for Recrystallization of Acetoguanamine cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_collection Collection & Analysis cluster_troubleshoot Troubleshooting start Start with Crude Acetoguanamine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities or Color Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration (Optional: with Charcoal) check_insoluble->hot_filter Yes cool Cool Solution Slowly to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Compound Oils Out cool->oiling_out Issue? collect Collect Crystals via Vacuum Filtration ice_bath->collect no_crystals No Crystals Form ice_bath->no_crystals Issue? wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point) dry->analyze low_yield Low Yield analyze->low_yield Issue? induce_xtal Action: Scratch Flask or Add Seed Crystal no_crystals->induce_xtal Try First reheat_add_solvent Action: Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent review_protocol Action: Review Protocol - Minimize Solvent - Pre-heat Funnel low_yield->review_protocol reduce_solvent Action: Reheat & Evaporate Some Solvent induce_xtal->reduce_solvent If Fails

Caption: A decision-making workflow for the purification and troubleshooting of acetoguanamine recrystallization.

References

  • Gong, X., et al. (2019). Solubility of Acetoguanamine in Twelve Neat Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 64(10), 4271-4278. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Acetoguanamine CAS:542-02-9: Properties, Applications, and Safety. Pharmaffiliates. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility of Acetoguanamine in Twelve Neat Solvents from 283.15 to 323.15 K. Available from: [Link]

  • Google Patents. (n.d.). CN102731420B - Method for preparing acetoguanamine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Available from: [Link]

  • California State University, Stanislaus, Department of Chemistry. (n.d.). Experiment 9 — Recrystallization. Available from: [Link]

  • Li, Y., & Zhang, J. (2006). 2,4-Diamino-6-methyl-1,3,5-triazine ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5577–o5578. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. (n.d.). US2684366A - Preparation of guanamines.
  • Google Patents. (n.d.). CN1690058A - Process for preparing thioguanine.
  • Wikipedia. (n.d.). Acetoguanamine. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

  • Alzchem. (2022). TECHNICAL DATA SHEET - Acetoguanamine. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

  • El-Gamal, S. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(7), 12671–12685. Available from: [Link]

  • Google Patents. (n.d.). EP1431276A1 - Preparation and purification of hydroxylamine stabilizers.
  • United States Patent and Trademark Office. (n.d.). Patent Public Search. Available from: [Link]

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Technical Support Center: Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine (Acetoguanamine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine, a key intermediate in the development of pharmaceuticals, agrochemicals, and technical products.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues in Acetoguanamine Synthesis

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My final product has a lower than expected melting point and appears impure. What are the likely contaminants?

Answer:

A depressed melting point is a classic indicator of impurities. In the synthesis of acetoguanamine via the common route of reacting dicyandiamide with acetonitrile, several impurities can arise. The most prevalent are:

  • Unreacted Dicyandiamide: This is a common impurity, especially if the reaction has not gone to completion. Dicyandiamide is a white crystalline solid and its presence will lower the melting point of the final product.

  • Melamine: Under the reaction conditions, dicyandiamide can undergo self-condensation to form melamine (2,4,6-triamino-1,3,5-triazine).[2][3][4] This is a significant potential byproduct that is structurally similar to acetoguanamine.

  • 2,4,6-Trimethyl-1,3,5-triazine: While less common under the typical basic conditions used for acetoguanamine synthesis, the acid-catalyzed trimerization of the acetonitrile solvent can occur, leading to the formation of 2,4,6-trimethyl-1,3,5-triazine.[5]

  • Catalyst Residues: If a non-volatile basic catalyst such as sodium hydroxide or potassium hydroxide is used, residual salts may remain in the crude product.

To confirm the identity of these impurities, we recommend utilizing the analytical techniques detailed in the FAQ section below.

Question 2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

Answer:

An unexpected peak in your HPLC chromatogram indicates the presence of a synthesis-related impurity or a degradation product. To identify this unknown peak, a systematic approach is recommended:

  • Retention Time Comparison: Compare the retention time of the unknown peak with that of known potential impurities (dicyandiamide, melamine, and 2,4,6-trimethyl-1,3,5-triazine) by running standards under the same HPLC conditions.

  • Spiking Experiment: Spike a sample of your product with a small amount of a suspected impurity standard. An increase in the peak area of the unknown peak confirms its identity.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can be used to determine its molecular weight and elemental composition, allowing for structural elucidation.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of acetoguanamine to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown peak is formed.

Question 3: My product yield is low after recrystallization. How can I improve it?

Answer:

Low yield after recrystallization is a common issue and can be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.[11][12][13][14][15][16] For acetoguanamine, water and ethanol have been reported as suitable solvents.[17] Experiment with different solvent systems, including mixed solvents, to find the optimal balance between solubility and recovery.

  • Using an Excessive Amount of Solvent: Using too much solvent will result in some of your product remaining dissolved even after cooling, thus reducing the yield. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Premature Crystallization During Hot Filtration: If your hot, saturated solution cools during gravity filtration to remove insoluble impurities, the product will crystallize on the filter paper, leading to significant loss. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.

The following table provides a starting point for selecting a recrystallization solvent:

SolventProperties to Consider
WaterGood for polar compounds. Acetoguanamine has some solubility in hot water.
EthanolA versatile solvent for compounds with moderate polarity.
AcetonitrileThe reaction solvent; may be suitable if solubility characteristics are appropriate.
TolueneA non-polar solvent; could be used in a mixed solvent system.

Question 4: How can I effectively remove unreacted dicyandiamide from my product?

Answer:

Unreacted dicyandiamide is a common impurity that can be challenging to remove due to its polarity. Here are some strategies:

  • Optimize Reaction Conditions: The most effective way to minimize dicyandiamide in your final product is to drive the reaction to completion. Using a slight excess of acetonitrile can help to consume all the dicyandiamide.[17]

  • Recrystallization: Careful selection of the recrystallization solvent is key. A solvent system where acetoguanamine has a steep solubility curve with temperature, while dicyandiamide remains more soluble at lower temperatures, will be most effective. Aqueous ethanol mixtures are often a good choice to explore.

  • Aqueous Wash: Dicyandiamide has moderate solubility in water. Washing the crude product with cold water before recrystallization can help to remove a significant portion of this impurity. However, be mindful of potential product loss due to the slight solubility of acetoguanamine in water.

  • Alternative Purification Techniques: For very high purity requirements, other techniques such as column chromatography could be considered, although this is less common for bulk production.[18][19]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of acetoguanamine from dicyandiamide and acetonitrile?

A1: The synthesis of acetoguanamine from dicyandiamide and acetonitrile is a base-catalyzed condensation reaction. The proposed mechanism involves the initial deprotonation of dicyandiamide by the base, followed by nucleophilic attack on the nitrile carbon of acetonitrile. A series of intramolecular cyclization and proton transfer steps then lead to the formation of the stable 1,3,5-triazine ring.

G DCD Dicyandiamide Intermediate1 Deprotonated Dicyandiamide DCD->Intermediate1 Base ACN Acetonitrile ACN->Intermediate1 Base Base (e.g., OH⁻) Base->DCD Intermediate2 Adduct Intermediate1->Intermediate2 + Acetonitrile Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Proton Transfer

Caption: Proposed reaction pathway for acetoguanamine synthesis.

Q2: What are the formation mechanisms of the main impurities?

A2: The primary impurities, unreacted dicyandiamide and melamine, have distinct formation pathways:

  • Unreacted Dicyandiamide: This is simply the starting material that has not participated in the reaction due to incomplete conversion.

  • Melamine: Melamine is formed from the self-condensation of dicyandiamide. This process is thought to proceed through the dissociation of dicyandiamide into cyanamide, which then trimerizes to form the highly stable melamine ring.[2] The presence of ammonia, which can be generated in situ, can also play a role in this transformation.[20]

G cluster_main Main Reaction cluster_side Side Reaction DCD1 Dicyandiamide Product Acetoguanamine DCD1->Product + Acetonitrile ACN Acetonitrile DCD2 Dicyandiamide Cyanamide Cyanamide DCD2->Cyanamide Dissociation Melamine Melamine Cyanamide->Melamine Trimerization start Starting Material start->DCD1 start->DCD2

Caption: Main vs. side reaction pathways in acetoguanamine synthesis.

Q3: Which analytical techniques are most suitable for purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative purity analysis and impurity profiling. A reverse-phase method can separate acetoguanamine from its more polar (dicyandiamide, melamine) and less polar (2,4,6-trimethyl-1,3,5-triazine) impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration.[21] The chemical shifts of the methyl and amino protons of acetoguanamine are characteristic. Impurities will have their own distinct signals. For example, in DMSO-d6, the NH protons of amides and amines show large solvent shifts, which can aid in their identification.[22][23]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual acetonitrile.

  • Mass Spectrometry (MS): When coupled with LC or GC, MS provides molecular weight information, which is crucial for the definitive identification of unknown impurities.[24]

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities?

A4: The following table provides approximate chemical shifts in DMSO-d₆, a common NMR solvent for these compounds. Note that exact chemical shifts can vary with concentration and temperature.

Compound¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
This compound ~2.1 (s, 6H, CH₃), ~6.5 (br s, 2H, NH₂)~24 (CH₃), ~165 (C-NH₂), ~170 (C-CH₃)
Dicyandiamide ~6.5 (br s, 4H, NH₂)~120 (C≡N), ~160 (C(NH₂)₂)
Melamine ~6.0 (br s, 6H, NH₂)~167 (C-NH₂)

Note: These are estimated values based on typical chemical shift ranges. It is always recommended to compare with an authentic standard. For a comprehensive list of chemical shifts of common laboratory solvents and impurities, refer to established databases and publications.[1][25]

Q5: Are there alternative synthesis routes for this compound?

A5: While the dicyandiamide and acetonitrile route is prevalent, substituted 1,3,5-triazines can also be synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[26][27][28] This method involves the sequential nucleophilic substitution of the chlorine atoms. To synthesize acetoguanamine via this route, one would need to react cyanuric chloride with a methylating agent (like a Grignard reagent) and ammonia. However, controlling the regioselectivity and avoiding the formation of di- and tri-substituted byproducts can be challenging. For the specific synthesis of acetoguanamine, the dicyandiamide route is generally more direct and widely used.

References

  • Oshima, Y. (1950). The Reaction Mechanism of the Formation of Melamine from Dicyandiamide. The Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 2, 346-351.
  • Shishkin, V., et al. (2015). Generation of Melamine Polymer Condensates upon Hypergolic Ignition of Dicyanamide Ionic Liquids. ChemistryOpen, 4(3), 269-272.
  • ICIS. (2013). Melamine Methodology – July 2013.
  • ICIS. (n.d.). Melamine. Amazon S3.
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Inform
  • ScienceOpen. (n.d.).
  • Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-436.
  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • University of Rochester, Department of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
  • CN102731420B. (2014). Method for preparing acetoguanamine.
  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.
  • Cournoyer, M. E., & Dare, J. H. (2007). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety, 14(5), 20-24.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
  • Anderson, N. G. (2017). Separation and purification applications for mutagenic impurities. Organic Process Research & Development, 21(7), 967-985.
  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
  • Axion Labs. (2025). Can acetonitrile cause amine impurities to form deposits in HPLC pump?. YouTube.
  • ResearchGate. (2018).
  • Wikipedia. (n.d.). Acetoguanamine.
  • US6326508B1. (2001). Purification and recovery of acetonitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Elguero, J., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2008(1), 1-21.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences and Research, 17(1), 1-10.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • da Silva, A. F. C., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 36(3), 483-489.
  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 593-612.
  • Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
  • Reddit. (2023).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Spac, A. F., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 643-650.
  • Arkat USA. (n.d.).
  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.

Sources

Technical Support Center: Navigating Sequential Substitutions on the Triazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of low reactivity during the second nucleophilic substitution on a 1,3,5-triazine ring. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful synthesis of disubstituted triazine derivatives.

Understanding the Core Challenge: The Deactivating Effect of the First Substitution

The sequential substitution of chlorine atoms on a triazine precursor, such as 2,4-dichloro-1,3,5-triazine, is a cornerstone of synthesizing a diverse array of functional molecules. This process typically follows a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron deficiency of the triazine ring, due to the presence of three electronegative nitrogen atoms, makes the carbon atoms highly susceptible to nucleophilic attack.[1]

The primary hurdle in achieving disubstitution lies in the electronic consequences of the first substitution. The introduction of a nucleophile, which is typically an electron-donating group, increases the electron density of the triazine ring.[2] This deactivates the ring towards subsequent nucleophilic attack, making the second substitution significantly more challenging than the first.[1][2] Consequently, more forcing conditions are required to overcome the increased activation energy for the second substitution.[2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of disubstituted triazines.

Q1: Why is my second substitution not proceeding, even at room temperature?

A1: The requirement for room temperature for the second substitution is a general guideline.[1][3] The actual temperature needed is highly dependent on the nature of both the first and second nucleophiles. If the first nucleophile is a strong electron-donating group (e.g., an amine), it will significantly deactivate the ring, necessitating higher temperatures for the second substitution.[3][4]

Q2: I am trying to synthesize a mixed-substituted triazine with an amine and an alcohol. Which nucleophile should I add first?

A2: The order of nucleophile addition is critical for the successful synthesis of mixed-substituted triazines.[3] The general order of preferential incorporation into the triazine core is alcohols > thiols > amines.[1][3] It is experimentally observed that once an amine is incorporated, substituting other nucleophiles becomes significantly more difficult.[3][4] Therefore, for the synthesis of O,N-type substituted triazines, the oxygen nucleophile should be introduced first.[2][4]

Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the disubstituted product?

A3: Achieving high selectivity for the disubstituted product often requires careful control of reaction conditions. A stepwise increase in temperature is a key strategy.[2][5] The first substitution is typically carried out at a low temperature (e.g., 0-5°C), and once complete, the temperature is raised to facilitate the second substitution.[3] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time to increase the temperature and when the reaction has gone to completion.[3][6]

Q4: Can the choice of solvent impact the reactivity of the second substitution?

A4: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF, DMSO, or THF are often used for these reactions.[6] The polarity of the solvent can influence the reaction rate, with increasing polarity generally favoring the substitution reaction.[7] For particularly sluggish reactions, using a high-boiling point polar aprotic solvent in conjunction with microwave irradiation can significantly accelerate the reaction.[8][9]

Q5: Are there any catalysts that can promote the second substitution?

A5: While not always necessary, the use of a base is crucial to neutralize the HCl generated during the reaction.[3] Common bases include diisopropylethylamine (DIEA) or sodium carbonate.[3] In some specific cases, Lewis acid catalysis has been shown to activate the triazine ring towards nucleophilic attack by coordinating to a nitrogen atom and lowering the LUMO energy.[8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the second substitution on the triazine ring.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Disubstituted Product 1. Insufficient Temperature: The activation energy for the second substitution is not being overcome. 2. Weak Nucleophile: The second nucleophile is not reactive enough under the current conditions. 3. Steric Hindrance: Bulky nucleophiles or substituents on the triazine ring are impeding the reaction.[10]1. Gradually increase the reaction temperature. Monitor the reaction by TLC to observe any changes. For very unreactive systems, refluxing in a suitable solvent may be necessary.[3] 2. Consider using a stronger nucleophile if possible. Alternatively, the nucleophile can be activated, for example, by converting an alcohol to its more nucleophilic alkoxide form using a base like sodium hydride. 3. Higher temperatures and longer reaction times may be required to overcome steric hindrance. In some cases, a less sterically hindered nucleophile may need to be considered.
Formation of Undesired Byproducts 1. Hydrolysis of the Chlorotriazine: Presence of water in the reaction mixture can lead to the formation of hydroxy-triazine byproducts.[2] 2. Over-substitution: If the third substitution is possible, elevated temperatures may lead to trisubstituted products.1. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature and time. Monitor the reaction progress by TLC to stop the reaction once the desired disubstituted product is formed.
Difficulty in Isolating the Product 1. Product Precipitation: The disubstituted product may be insoluble in the reaction solvent. 2. Complex Reaction Mixture: The presence of starting materials, byproducts, and the desired product can complicate purification.1. If the product precipitates, it can often be isolated by filtration. Washing the solid with a suitable solvent can help remove impurities. 2. Purification by column chromatography is often necessary to isolate the pure disubstituted product. [6]

Experimental Protocols

Protocol 1: General Procedure for Sequential Disubstitution of 2,4-Dichloro-1,3,5-triazine

This protocol provides a general guideline for the sequential substitution of 2,4-dichloro-1,3,5-triazine. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.

Step 1: First Substitution (Monosubstitution)

  • Dissolve 2,4-dichloro-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate flask, dissolve the first nucleophile (1.0 eq) and a base (e.g., DIEA, 1.1 eq) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the stirred triazine solution at 0-5°C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed (typically 30-60 minutes).

Step 2: Second Substitution (Disubstitution)

  • To the reaction mixture containing the mono-substituted product, add the second nucleophile (1.0-1.2 eq) and an additional equivalent of base.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40°C, 60°C, or reflux) and continue to monitor by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired disubstituted triazine.

Protocol 2: Microwave-Assisted Second Substitution for Sluggish Reactions

For particularly unreactive systems, microwave irradiation can be a powerful tool to drive the second substitution to completion.

  • In a microwave-safe reaction vial, combine the mono-substituted chlorotriazine (1.0 eq), the second nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).[8]

  • Add a high-boiling point polar aprotic solvent (e.g., DMF, DMSO).[8]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (typically between 100-180°C) and reaction time (typically 10-60 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Reaction Pathway and Troubleshooting Logic

To further aid in understanding the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Substitution (Higher Ea) Dichlorotriazine Dichlorotriazine Meisenheimer_Complex Meisenheimer Complex (Intermediate) Dichlorotriazine->Meisenheimer_Complex + Nu1- Monosubstituted_Triazine Monosubstituted Triazine Meisenheimer_Complex->Monosubstituted_Triazine - Cl- Disubstituted_Triazine Disubstituted Triazine Monosubstituted_Triazine->Disubstituted_Triazine + Nu2- (Higher Temp)

Caption: The SNAr mechanism for sequential substitution on a dichlorotriazine.

Troubleshooting_Workflow Start Low/No Second Substitution Check_Temp Increase Temperature? Start->Check_Temp Check_Nucleophile Strong Nucleophile? Check_Temp->Check_Nucleophile No Increase_Temp Increase Temperature Gradually & Monitor Check_Temp->Increase_Temp Yes Check_Sterics Steric Hindrance? Check_Nucleophile->Check_Sterics Yes Use_Stronger_Nu Use Stronger or Activated Nucleophile Check_Nucleophile->Use_Stronger_Nu No Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Sterics->Increase_Time_Temp Yes Failure Consider Alternative Strategy Check_Sterics->Failure No Success Successful Reaction Increase_Temp->Success Use_Stronger_Nu->Success Increase_Time_Temp->Success

Caption: A troubleshooting workflow for overcoming low reactivity in the second substitution.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - ResearchGate. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

  • 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

  • Showing optimum temperature conditions for sequential substitution of three reactive chloro substituents of TCT (4) … - ResearchGate. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

Sources

Technical Support Center: Preventing Unwanted Polymerization During Triazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSTG-TD-20260114-01 Version: 1.0 Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for the synthesis of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common and disruptive challenges in this field: unwanted polymerization. Uncontrolled polymerization can lead to drastically reduced yields, purification difficulties, and even catastrophic reaction failure.

This document provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides that combine mechanistic explanations with actionable, field-proven protocols. Our goal is to empower you with the knowledge to not only solve current issues but also proactively design more robust and reliable synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture rapidly became viscous and solidified into a gel. What happened?

A1: This is a classic sign of uncontrolled, bulk polymerization. For triazine derivatives containing polymerizable groups, such as vinyl or acrylate moieties, this is often due to a rapid free-radical chain reaction. This process can be initiated by excess heat, contaminants (like peroxides), or even exposure to UV light. The reaction becomes exothermic, which further accelerates the polymerization rate, leading to a runaway reaction.[1][2] For a detailed solution, refer to Troubleshooting Guide 1 .

Q2: I'm synthesizing a vinyl-functionalized triazine. What is the best polymerization inhibitor to use?

A2: The choice of inhibitor depends on your reaction and purification conditions, especially temperature. For processing at elevated temperatures, inhibitors like hydroquinone (HQ) or phenothiazine are effective.[2][3] For storage and lower-temperature workup, hindered phenols like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used because they are easily removable.[1] See the Inhibitor Selection Table in Guide 1 for a detailed comparison.

Q3: My final product is contaminated with oligomers, making purification by chromatography very difficult. How can I prevent this?

A3: Oligomer formation suggests that polymerization is occurring at a slower, more controlled rate throughout the synthesis or workup. This can be caused by insufficient inhibitor concentration, localized "hot spots" in the reaction vessel, or inhibitor removal during aqueous washes or extraction steps. The solution involves optimizing inhibitor levels and ensuring it remains present during purification. Refer to Troubleshooting Guide 2 for specific protocols on purification of reactive monomers.

Q4: Can I reverse the polymerization once it has occurred?

A4: Unfortunately, for the free-radical polymerization common with vinyl triazines, the carbon-carbon bonds formed are irreversible under normal laboratory conditions. The focus must be on prevention rather than reversal. In cases of extensive polymerization, the reaction must typically be discarded.

Q5: How critical is temperature control in preventing polymerization?

A5: Temperature control is absolutely critical. The rate of thermally-initiated polymerization increases exponentially with temperature.[1] For nucleophilic substitution reactions on a cyanuric chloride core, for instance, each substitution step requires a specific temperature, and exceeding these temperatures can not only cause side reactions but also initiate polymerization if susceptible functional groups are present.[4][5] Always maintain the recommended temperature for each step of your synthesis.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Catastrophic Reaction Failure - Uncontrolled Bulk Polymerization

Scenario: During the synthesis of a vinyl-functionalized triazine, the reaction mixture, which was initially a clear solution, suddenly became cloudy, then rapidly thickened and completely solidified within minutes, often with a noticeable exotherm.

Root Cause Analysis: The Free-Radical Chain Reaction

This event is caused by free-radical polymerization, a chain reaction consisting of three main stages: initiation, propagation, and termination.[2]

  • Initiation: A free radical (R•) is formed, often from the thermal decomposition of an impurity (like a peroxide) or from the monomer itself at high temperatures. This radical attacks the double bond of a vinyl-triazine monomer, creating a new, larger radical.

  • Propagation: The newly formed monomer radical rapidly adds to another monomer molecule. This process repeats, adding thousands of monomer units in seconds and creating a long polymer chain. This stage is highly exothermic.

  • Termination: The reaction stops when two growing radical chains combine.

The function of a polymerization inhibitor is to scavenge these initiating or propagating radicals, effectively terminating the chain reaction before it can become self-sustaining.[3]

Visualizing the Mechanism of Unwanted Polymerization

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Exothermic) cluster_termination 3. Termination Initiator Heat / Impurity Radical Free Radical (R•) Initiator->Radical forms Monomer1 Vinyl-Triazine Monomer Radical->Monomer1 attacks Monomer_Radical Monomer Radical Monomer1->Monomer_Radical forms Monomer2 Another Monomer Monomer_Radical->Monomer2 adds to Growing_Chain Growing Polymer Chain (Radical) Monomer2->Growing_Chain forms Growing_Chain->Growing_Chain Inhibitor Inhibitor (e.g., HQ) Stable_Product Stable, Non-Radical Product Inhibitor->Stable_Product forms Growing_Chain2 Growing Polymer Chain (Radical) Growing_Chain2->Inhibitor reacts with

Caption: Free-radical polymerization pathway and the intervention point for inhibitors.

Solution Protocol: Implementing Effective Inhibition
  • Reagent Purity Check: Before starting, ensure your vinyl-containing monomer is free of peroxide impurities. If in doubt, pass it through a short column of basic alumina to remove any peroxides.

  • Inhibitor Selection: Choose an appropriate inhibitor based on your reaction conditions. Use the table below for guidance.

  • Pre-Reaction Addition: Add the selected inhibitor to your monomer before heating or adding other reagents. A typical concentration is 100-1000 ppm (0.01 - 0.1 mol%).

  • Maintain Inert Atmosphere: While some inhibitors like hydroquinone require oxygen to function effectively, it is still good practice to run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of new peroxides, especially at high temperatures.[3]

  • Strict Temperature Control: Use an oil bath or automated reactor jacket to maintain a stable temperature. Avoid localized heating by ensuring vigorous and efficient stirring throughout the reaction.

Data Summary: Comparison of Common Polymerization Inhibitors
InhibitorChemical NameTypical Conc. (ppm)MechanismNotes
HQ Hydroquinone200 - 1000Radical Scavenger (requires O₂)Highly effective at elevated temperatures; can discolor the product.[3]
MEHQ 4-Methoxyphenol50 - 500Radical Scavenger (requires O₂)Good for storage and transport; easily removed with a basic wash.[1]
BHT Butylated Hydroxytoluene100 - 1000Radical ScavengerLess effective at high temperatures but good for storage; volatile.[1]
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl50 - 200Stable Free RadicalHighly effective "true inhibitor," but can be expensive.[1][6]
Phenothiazine Phenothiazine200 - 1000Radical ScavengerVery effective at high temperatures, but can cause significant coloration.[2]
Guide 2: Low Yield and Purification Challenges from Oligomerization

Scenario: The synthesis of a triazine monomer proceeds to completion, but the NMR and LC-MS analysis reveals a low yield of the desired product, accompanied by a series of higher molecular weight species (dimers, trimers, and other oligomers). The product is difficult to separate from these impurities using standard column chromatography.

Root Cause Analysis: Slow Polymerization During Reaction and Workup

This issue arises from slow, insidious polymerization occurring under conditions where the inhibitor concentration is too low or becomes depleted.

  • Insufficient Initial Concentration: The amount of inhibitor added at the start was not enough to quench all radicals generated over the long reaction time.

  • Inhibitor Depletion: The inhibitor is a sacrificial agent and is consumed over time. In lengthy reactions, its concentration can drop to ineffective levels.

  • Removal During Workup: Phenolic inhibitors like HQ and MEHQ are acidic and can be partially or fully removed during aqueous basic washes or extractions, leaving the monomer unprotected during subsequent steps like solvent evaporation or chromatography.

Workflow for Synthesizing and Purifying Polymerization-Sensitive Monomers

G start Start: Monomer + Solvent add_inhibitor Add Inhibitor (e.g., BHT, 500 ppm) start->add_inhibitor reaction Run Reaction (Strict Temp. Control) add_inhibitor->reaction workup Aqueous Workup / Extraction reaction->workup add_inhibitor2 Spike Organic Layer with Fresh Inhibitor workup->add_inhibitor2 CRITICAL STEP drying Dry Organic Layer (e.g., MgSO₄) add_inhibitor2->drying evaporation Solvent Evaporation (Reduced Pressure, Low Temp) drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification end Final Product: Pure, Stabilized Monomer purification->end

Caption: Critical workflow points for preventing polymerization during synthesis and workup.

Solution Protocol: Maintaining an Inhibited Environment
  • Reaction Stage:

    • Use a slightly higher concentration of inhibitor (e.g., increase from 200 ppm to 500 ppm of BHT) for reactions that run for extended periods (>12 hours).

    • Consider using a combination of inhibitors, such as a true inhibitor (TEMPO) for the reaction and a retarder (MEHQ) for storage and workup.[1]

  • Workup Stage:

    • Post-Extraction Stabilization: After performing any aqueous washes (especially basic ones), immediately add a fresh aliquot of a workup-compatible inhibitor (like BHT, which is less water-soluble) to the organic layer. A good starting point is 200-500 ppm relative to the expected product mass.

    • Low-Temperature Evaporation: Remove the solvent using a rotary evaporator at the lowest feasible temperature to minimize thermal stress on the monomer. Do not evaporate to complete dryness; leave a small amount of solvent to ensure the inhibitor remains dissolved and effective.

  • Purification Stage:

    • Inhibitor-Doped Eluent: When performing column chromatography, pre-treat the silica gel and the eluent with a non-polar inhibitor like BHT. Dissolve BHT into the mobile phase at a concentration of ~100-200 ppm. This creates an inhibited environment on the column, preventing polymerization during separation.

    • Rapid Purification: Do not let the monomer sit on the column for extended periods. Elute the product as efficiently as possible.

By implementing these rigorous, proactive steps, you can maintain an inhibitory shield around your sensitive triazine derivative from the start of the reaction to the final, purified product.

References
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (NIH). Available at: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available at: [Link]

  • Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. ACS Publications. Available at: [Link]

  • Light Stabilizers - Triazine. PCC Group. Available at: [Link]

  • Triazine derivatives, their preparation and their use as stabilising agents for synthetic polymers. Google Patents.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Polymerization inhibitor for vinyl-containing materials. Google Patents.
  • SYNTHESIS OF SOME NEW s-TRIAZINE DERIVATIVES AND EVALUATED FOR THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Triazine-mediated controlled radical polymerization: new unimolecular initiators. eScholarship.org. Available at: [Link]

  • Shining a Light on s-Triazine-Based Polymers. The Journal of Physical Chemistry C. Available at: [Link]

  • Stabilizers of nitrile polymers using triazine derivatives. Google Patents.
  • Optim-ization of class-selective extraction of triazines from aqueous samples using a molecularly imprinted polymer by a comprehensive approach of retention mechanism. ResearchGate. Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. Semantic Scholar. Available at: [Link]

  • Triazine stabilizers. Google Patents.
  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI. Available at: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE. Available at: [Link]

  • Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. ResearchGate. Available at: [Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Bentham Science. Available at: [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

  • From Heptazines to Triazines – On the Formation of Poly(triazine imide). ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Universidad de Castilla-La Mancha. Available at: [Link]

  • Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. Available at: [Link]

  • Sensitive Coatings Based on Molecular-Imprinted Polymers for Triazine Pesticides' Detection. National Institutes of Health (NIH). Available at: [Link]

  • Direct Synthesis of Ultrathin Crystalline Two-Dimensional Triazine Polymers from Aldoximes. Chinese Chemical Society. Available at: [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. Available at: [Link]

  • Preparation of triazine based crosslinked polymers and their charring properties. ResearchGate. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine (Acetoguanamine)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling up the synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine for researchers and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center focused on the industrial-scale synthesis of this compound, a compound commonly known as acetoguanamine. This molecule is a crucial intermediate in the production of specialized resins, pharmaceuticals, and agrochemicals.[1][2] While the laboratory-scale synthesis is well-documented, scaling up production introduces significant challenges related to reaction control, product purity, and process efficiency.

This guide is designed to provide practical, field-proven insights into troubleshooting common issues encountered during scale-up. It is structured in a question-and-answer format to directly address the specific problems that researchers, chemical engineers, and production managers may face.

Section 1: Synthesis Overview & Core Mechanism

The industrial synthesis of acetoguanamine is primarily achieved through the base-catalyzed condensation of dicyandiamide (cyanoguanidine) with acetonitrile.[3][4]

(H₂N)₂C=NCN + CH₃CN → (CNH₂)₂(CMe)N₃ [3]

This reaction is typically performed under elevated temperature and pressure to drive the conversion. The choice of catalyst and solvent system is critical for achieving high yield and purity on a large scale.[4]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the scaled-up production of acetoguanamine.

G cluster_0 1. Raw Material Charging cluster_1 2. Reaction cluster_2 3. Work-up & Isolation cluster_3 4. Purification & Drying Dicyandiamide Dicyandiamide Reactor High-Pressure Reactor (80-130°C, 0.5-6 MPa) Dicyandiamide->Reactor Acetonitrile Acetonitrile Acetonitrile->Reactor Catalyst Catalyst Catalyst->Reactor Cooling Controlled Cooling & Depressurization Reactor->Cooling Reaction Mixture Filtration Filtration / Centrifugation Cooling->Filtration Crude Slurry Recrystallization Recrystallization Filtration->Recrystallization Crude Solid Drying Vacuum Drying Recrystallization->Drying FinalProduct Pure Acetoguanamine Drying->FinalProduct

Caption: A typical workflow for the industrial synthesis of acetoguanamine.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process. Each answer provides an explanation of the underlying cause and offers practical solutions.

Issue 1: Low Conversion and Yield

Question: My reaction yield is consistently below 85%, and analysis shows significant amounts of unreacted dicyandiamide. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion is a common scale-up challenge often rooted in kinetics and mass transfer limitations. Here are the primary factors to investigate:

  • Insufficient Catalyst Activity or Loading: The base catalyst (e.g., an alkali metal hydroxide like NaOH) is crucial for activating the nitrile group of acetonitrile for nucleophilic attack by dicyandiamide. On a large scale, inadequate mixing can lead to localized catalyst concentration, effectively lowering its overall activity.

    • Solution: Ensure your reactor's agitation system provides sufficient turbulence to keep the catalyst well-dispersed. Consider increasing the catalyst loading slightly (e.g., from 1.5% to 2.9% of dicyandiamide weight) as described in some industrial methods, but be mindful that this can complicate purification.[4]

  • Inadequate Temperature or Pressure: This reaction has a significant activation energy barrier. Lab-scale heating is often more efficient than in a large, jacketed reactor.

    • Solution: Verify that the bulk reaction mixture is reaching and maintaining the target temperature (typically 90-120°C).[4] The autogenous pressure developed by the solvent system at this temperature is critical. Ensure the reactor is properly sealed to maintain pressures in the 0.5-6 MPa range, which helps keep reactants in the liquid phase and increases reaction rate.[4]

  • Reactant Ratio: Acetonitrile serves as both a reactant and a solvent. Using an excess of acetonitrile is vital to drive the reaction equilibrium towards the product and maintain a stirrable slurry.

    • Solution: Industrial processes often use a significant excess of acetonitrile.[4] Using excess acetonitrile can effectively increase the conversion rate of dicyandiamide.[4] Ensure your reactant charging calculations are accurate for the larger scale.

Issue 2: Product Discoloration and Impurities

Question: My final product is off-white or yellowish, and analytical tests (HPLC) show several impurities. What are the potential side reactions, and how can they be minimized?

Answer: Product discoloration and impurities typically arise from side reactions favored by the harsh reaction conditions required for the main synthesis.

  • Cause - Thermal Degradation/Polymerization: Exceeding the optimal temperature range can lead to the formation of colored, polymeric by-products. This is a greater risk during scale-up due to potential "hot spots" caused by inefficient heat removal from the exothermic reaction.

    • Solution: Implement strict temperature control. Ensure the reactor's cooling system is responsive and can handle the exotherm. A gradual heating ramp to the target temperature is preferable to aggressive heating.

  • Cause - Hydrolysis of Reactants or Product: The presence of excessive water under basic, high-temperature conditions can lead to the hydrolysis of nitriles and the triazine ring, forming various amides and other impurities.

    • Solution: Use anhydrous grade acetonitrile and ensure dicyandiamide is dry. While some protocols may use aqueous base, minimizing water content is generally beneficial for purity.

  • Purification Strategy: For removing color and minor impurities, a robust purification process is essential.

    • Solution: Recrystallization is the most effective method.[5] Hot water or a mixture of water and a miscible organic solvent like ethanol or methanol can be effective.[5][6] The use of activated charcoal during dissolution can help adsorb colored impurities before hot filtration.[5]

Issue 3: Poor Physical Properties of Crude Product

Question: After the reaction, I'm left with a hard, solid cake that is difficult to discharge from the reactor and challenging to purify. How can I obtain a looser, more manageable crude product?

Answer: The formation of a solid mass is often due to the crystallization of the product from the reaction solvent upon cooling. The morphology of these crystals is highly dependent on the solvent system and cooling profile.

  • Cause - Caking in Acetonitrile: Acetoguanamine has limited solubility in acetonitrile at lower temperatures. If the reaction is run solely in acetonitrile, the product can crash out and form a dense, solid block.

    • Solution: A key industrial innovation is the use of a co-solvent like liquefied ammonia.[4] Adding liquefied ammonia to the reaction mixture keeps the product in a more mobile, slurry-like state, resulting in a "fluffy white powdery crude product" that is easy to handle and discharge.[4]

  • Cause - Uncontrolled Crystallization: Rapid, uncontrolled cooling of the reactor will lead to the formation of fine particles or a solid mass that is difficult to filter and wash.

    • Solution: Implement a programmed, gradual cooling ramp post-reaction. This allows for the growth of larger, more uniform crystals that are easier to handle in downstream filtration and washing steps. Efficient stirring during the cooling phase is also critical to prevent solids from settling and compacting at the bottom of the reactor.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the formation of the triazine ring?

A1: The reaction proceeds via a nucleophilic addition-cyclization pathway. The base catalyst deprotonates dicyandiamide, which then acts as a nucleophile, attacking the electrophilic carbon of the acetonitrile nitrile group. This is followed by intramolecular cyclization and tautomerization to form the stable aromatic triazine ring.

G Reactants Dicyandiamide + Acetonitrile Activated Activated Intermediate (Nucleophilic Attack) Reactants->Activated Base Catalyst (e.g., NaOH) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Cyclization Product This compound (Acetoguanamine) Cyclized->Product Tautomerization

Caption: Simplified mechanism for acetoguanamine synthesis.

Q2: What are the optimal process parameters for a pilot-scale synthesis?

A2: Based on established industrial methods, the following parameters serve as an excellent starting point for optimization.[4]

ParameterRecommended RangeRationale & Key Considerations
Temperature 90 - 120 °CBalances reaction rate and minimization of by-products. Requires robust reactor cooling to manage exotherm.
Pressure 0.5 - 6 MPaPrimarily autogenous pressure from the solvent system at temperature. Ensures reactants remain in the liquid phase.
Reactant Molar Ratio Acetonitrile : Dicyandiamide > 2:1Excess acetonitrile acts as both reactant and solvent, driving conversion and improving slurry properties.[4]
Catalyst Alkali Metal Hydroxide (e.g., NaOH)A cost-effective and efficient catalyst. Loading is typically 1-3% by weight relative to dicyandiamide.
Co-Solvent Liquefied AmmoniaOptional but highly recommended for scale-up to prevent caking and produce a loose, easily handled crude product.[4]
Reaction Time 1 - 4 hoursMonitor by in-process controls (e.g., HPLC analysis of samples) to determine endpoint.

Q3: How can I effectively monitor the reaction's progress during a large-scale run?

A3: Direct monitoring is crucial for safety, efficiency, and consistency.

  • Pressure and Temperature Monitoring: These are the most critical real-time indicators. A sudden spike in temperature or pressure can indicate a runaway reaction. A stable pressure and temperature profile after the initial ramp-up suggests the reaction is proceeding smoothly.

  • In-Process Sampling: If your reactor is equipped with a safe sampling port, taking small aliquots of the reaction mixture at set intervals (e.g., every 30-60 minutes) is the most accurate method. These samples can be quickly quenched and analyzed by HPLC to quantify the consumption of dicyandiamide and the formation of acetoguanamine.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Safety must be the top priority.

  • High Pressure/Temperature: The reaction is run in a high-pressure autoclave. Rigorous vessel integrity checks, calibrated pressure relief valves, and a blast shield are mandatory.

  • Flammable Solvents: Acetonitrile is flammable. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. The area should be well-ventilated and equipped with appropriate fire suppression systems.

  • Use of Ammonia: If using liquefied ammonia, it is toxic and corrosive. This requires a closed handling system and appropriate personal protective equipment (PPE), including respiratory protection.

  • Caustic Catalyst: Alkali metal hydroxides are corrosive. Use appropriate PPE (gloves, goggles, face shield) during handling and charging.

Section 4: Standard Operating Procedure (SOP) - Pilot Scale

This protocol outlines a general procedure for the synthesis of acetoguanamine in a 50 L high-pressure reactor. Warning: This procedure must only be performed by trained personnel in a facility designed to handle high-pressure, flammable, and corrosive materials.

1.0 Reactor Preparation 1.1. Ensure the 50 L stainless steel autoclave is clean, dry, and has passed all pressure-test certifications. 1.2. Purge the reactor with inert gas (e.g., nitrogen) to remove air and moisture.

2.0 Reagent Charging 2.1. Charge the reactor with dicyandiamide (e.g., 5.8 kg). 2.2. Charge the reactor with the base catalyst, sodium hydroxide (e.g., 90 g, ~1.55% of dicyandiamide weight).[4] 2.3. Seal the reactor and perform a leak test with nitrogen. 2.4. Charge acetonitrile (e.g., 6.0 kg) via a sealed transfer line. 2.5. Charge liquefied ammonia (e.g., 6.0 kg) via a cooled, sealed transfer line.[4]

3.0 Reaction Execution 3.1. Begin agitation, ensuring a vortex is formed to promote mixing. 3.2. Start the heating program to gradually raise the internal temperature to 100-110°C over 60-90 minutes. 3.3. Monitor the internal pressure, which should rise to approximately 4.0-4.5 MPa.[4] 3.4. Hold the reaction at temperature and pressure for 2 hours. Monitor via in-process controls if available.

4.0 Work-up and Isolation 4.1. After the reaction is complete, begin the cooling cycle to reduce the internal temperature to < 40°C. 4.2. Once cooled, carefully and slowly vent the reactor pressure through a scrubber system. 4.3. Discharge the resulting white slurry into a suitable collection vessel. 4.4. Filter the slurry using a centrifuge or Nutsche filter-dryer. 4.5. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.[5]

5.0 Purification 5.1. Transfer the crude solid to a separate, suitable glass-lined reactor. 5.2. Add deionized water (or an appropriate solvent mixture) and heat with stirring until the solid is fully dissolved. 5.3. If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes.[5] 5.4. Perform a hot filtration through a pre-heated filter to remove the charcoal and any insoluble impurities.[5] 5.5. Transfer the hot, clear filtrate to a crystallization vessel and cool slowly under gentle agitation to induce crystallization. 5.6. Further cool in an ice bath to maximize crystal yield.[5] 5.7. Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven until a constant weight is achieved.[5]

References

  • Technical Support Center: Purification of Crude 2,4,6-Triguanidino-1,3,5-triazine - Benchchem.
  • Acetoguanamine - Wikipedia. Available from: [Link]

  • CN102731420B - Method for preparing acetoguanamine - Google Patents.
  • This compound | Alzchem Group. Available from: [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Available from: [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.

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Technical Support Guide: Strategies for Solubilizing 2-Amino-4,6-dimethyl-1,3,5-triazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the solubility of 2-Amino-4,6-dimethyl-1,3,5-triazine. Our approach is grounded in physicochemical principles and designed to help you generate reliable and reproducible data in your biological assays.

Part 1: Initial Compound Assessment & Core Solubility Challenges

This section addresses the fundamental properties of this compound and the primary reasons for its challenging solubility profile.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's basic properties is the first step in designing a successful solubilization strategy. While extensive experimental data is not widely published, we can consolidate its known and predicted characteristics.

PropertyValueSource / Note
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Appearance Powder / Crystalline Solid[1]
Melting Point 210 - 212 °C[1]
Predicted logP 0.40940[2]
Aqueous Solubility Poorly soluble / InsolubleGeneral observation for triazines[3][4]
Predicted pKa ~5.8 (estimated based on similar structures)Based on 2,4-diamino-6-dimethylamino-1,3,5-triazine[5][6]

The high melting point suggests a stable crystal lattice structure, which requires significant energy to break apart during dissolution. This is a primary contributor to its poor aqueous solubility.

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

The difficulty arises from a combination of factors inherent to its molecular structure:

  • Strong Crystal Lattice Energy: As indicated by its high melting point, the molecules are tightly packed in a solid state, making it energetically unfavorable for water molecules to solvate them.

  • Hydrophobic Regions: The two methyl (-CH₃) groups create hydrophobic regions on the molecule, which repel water.

  • Weak Basicity: The amino (-NH₂) group and nitrogen atoms in the triazine ring are basic and can be protonated. However, without pH adjustment, the molecule is largely neutral in standard physiological buffers (pH 7.2-7.4), limiting its interaction with polar water molecules. The solubility of s-triazine compounds is known to be highly dependent on pH.[7][8]

Part 2: A Logical Workflow for Solubility Enhancement

We recommend a systematic, tiered approach to solubilization. Start with the simplest, most common methods before proceeding to more complex formulations. This workflow minimizes the use of harsh solvents and additives that could interfere with your biological assay.

G cluster_start Initial Steps cluster_test Dilution Test cluster_tier1 Tier 1: Optimization cluster_tier2 Tier 2: Advanced Formulation cluster_end Final Validation start Start with high-purity This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer to final concentration stock->dilute observe Precipitation Observed? dilute->observe ph_adjust pH Adjustment (Acidic Buffers) observe->ph_adjust Yes success Soluble observe->success No sonication Mechanical Assistance (Vortexing, Sonication) ph_adjust->sonication sonication->observe Re-test cosolvent Co-Solvent Systems (Ethanol, PEG-400) sonication->cosolvent Still Precipitates cyclodextrin Complexation with Cyclodextrins cosolvent->cyclodextrin cyclodextrin->observe Re-test vehicle_control CRITICAL: Perform Vehicle Control Experiment success->vehicle_control

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Tier 1 Strategies - The First Line of Attack

These methods should always be your starting point as they are generally the most compatible with biological assays.

Q3: How do I properly prepare a high-concentration stock solution in an organic solvent?

Using a 100% organic solvent to create a concentrated stock is standard practice. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for both polar and non-polar compounds.[9][10]

Protocol 1: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10-50 mM).

  • Facilitate Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart the crystal lattice.

    • Gentle warming in a 37°C water bath can also be applied for 10-15 minutes. Caution: Always confirm the thermal stability of your compound before heating.

  • Inspect: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a common phenomenon called "solvent-shifting precipitation." The compound is soluble in 100% DMSO but crashes out when the solution becomes predominantly aqueous. The key is to keep the compound dissolved in the final buffer.

Troubleshooting Steps:

  • Decrease Final DMSO Concentration: The most common cause of assay interference is the solvent itself.[11] Aim for a final DMSO concentration of ≤0.5% (v/v) in cell-based assays. For some robust enzymatic assays, up to 1-2% may be tolerated, but this must be validated.

  • Modify Dilution Technique: Instead of adding the stock to the buffer, try adding the buffer to the stock solution in a stepwise manner while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Pre-warm the Assay Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.

Q5: Can I use pH adjustment to improve solubility?

Yes, this is a highly effective strategy for compounds with ionizable groups.[12][13] Since this compound has basic nitrogen atoms, decreasing the pH of the buffer will protonate these sites, creating a positively charged salt form that is significantly more water-soluble.[8]

Protocol 2: Empirical pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Use buffers appropriate for your assay, such as MES or acetate for lower pH ranges.

  • Prepare Compound Slurry: Add an excess amount of the solid compound to a small volume of each buffer in separate tubes (e.g., 1 mg/mL).

  • Equilibrate: Agitate the slurries at room temperature for several hours (or overnight) to allow them to reach equilibrium.

  • Separate: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the buffer pH. This will reveal the optimal pH range for solubilization. If successful, you can prepare your stock solution directly in the optimized acidic buffer.

Causality: By protonating the basic nitrogens on the triazine ring (pKa ≈ 5.8), you are forming a salt. This ionic species has much more favorable interactions with polar water molecules than the neutral form, dramatically increasing solubility according to Le Châtelier's principle.[8]

Part 4: Tier 2 Strategies - Advanced Formulations

If Tier 1 methods are insufficient, more advanced formulation strategies may be necessary. Crucially, these require more extensive validation to ensure the excipients do not interfere with the assay.

Q6: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[12][14] They work by reducing the polarity of the overall solvent system.

Co-SolventTypical Final Conc.ProsCons / Assay Considerations
Ethanol 1-5%Readily available, less toxic than DMSO.Can be cytotoxic at higher concentrations; may affect enzyme kinetics.[11]
Polyethylene Glycol 400 (PEG-400) 1-10%Low toxicity, commonly used in formulations.Can increase solution viscosity; potential for protein precipitation.
N-Methyl-2-pyrrolidone (NMP) <1%Very strong solubilizer.Higher potential for cytotoxicity; must be used at very low concentrations.

Protocol 3: Developing a Co-Solvent System

  • Select Co-solvent: Choose a co-solvent based on the table above and the sensitivity of your assay.

  • Prepare Stock: Create a concentrated primary stock in 100% DMSO (as in Protocol 1).

  • Create Intermediate Stock: Prepare an intermediate stock by diluting the primary DMSO stock into your chosen co-solvent (e.g., 1 part DMSO stock + 9 parts PEG-400).

  • Final Dilution: Dilute this intermediate stock into your final aqueous assay buffer. This two-step dilution process often prevents precipitation more effectively than a single dilution from DMSO.

  • Validation: ALWAYS run a vehicle control with the final concentration of the DMSO/co-solvent mixture to check for assay interference.

Q7: What about using cyclodextrins?

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like our triazine, forming an inclusion complex that is water-soluble.[15][16]

Protocol 4: Screening with Sulfobutylether β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of SBE-β-CD in your assay buffer.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Equilibrate: Vortex and sonicate the mixture. Allow it to equilibrate for several hours with agitation.

  • Analyze: Centrifuge and quantify the supernatant as described in Protocol 2 to determine the solubility enhancement.

Part 5: The Most Critical Step - The Vehicle Control

No solubilization strategy is complete without proper validation. The solvents and excipients you use can have biological activity of their own.[9][11]

Q8: How do I design a proper vehicle control experiment?

The vehicle control is your "solvent blank." It contains everything in your final drug solution except for the drug itself. Its purpose is to prove that any observed biological effect is due to your compound, not the solubilizing agents.

G cluster_logic Result Interpretation cluster_conclusion Conclusions untreated Untreated Control (Cells + Medium only) vehicle Vehicle Control (Cells + Medium + Solvent) logic logic untreated->logic drug Test Compound (Cells + Medium + Solvent + Drug) logic_start vehicle->logic node_effect Is Drug Different from Vehicle? drug->node_effect no_effect No Drug Effect node_effect->no_effect No drug_effect Valid Drug Effect node_effect->drug_effect Yes solvent_effect Solvent has an effect! (Invalid Assay) logic_start->vehicle logic->node_effect No logic->solvent_effect Yes

Caption: Logic flow for interpreting vehicle control results.

Protocol 5: The Mandatory Vehicle Control

  • Prepare Vehicle: Create the exact solvent mixture you used to dissolve your compound at the same final concentration. For example, if your final drug well has 0.5% DMSO and 5% PEG-400, your vehicle is a solution of 0.5% DMSO and 5% PEG-400 in the assay buffer.

  • Set Up Experimental Groups:

    • Group 1: Untreated Control: Cells + assay medium.

    • Group 2: Vehicle Control: Cells + assay medium + vehicle.

    • Group 3: Test Compound: Cells + assay medium + dissolved compound.

  • Execute Assay: Run your biological assay as you normally would.

  • Analyze Data:

    • Step A: Compare the results of the "Untreated Control" and the "Vehicle Control." If there is a statistically significant difference, your solvent system is interfering with the assay. You must find a different solubilization method.

    • Step B: If there is no difference between the untreated and vehicle controls, you can then compare the "Vehicle Control" to the "Test Compound" group. This comparison will reveal the true effect of your compound.

References
  • World Pharma Today. (n.d.).
  • MDPI. (n.d.).
  • Purdue e-Pubs. (n.d.).
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025).
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  • ACS Publications. (n.d.). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure.
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  • Thermo Fisher Scientific Chemicals, Inc. (2024).
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  • ChemicalBook. (n.d.). 2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE CAS.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
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  • ResearchGate. (2023).

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Validation & Comparative

The Evolving Landscape of Anticancer Triazines: A Comparative Analysis of 2-Amino-4,6-dimethyl-1,3,5-triazine and its Advanced Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential, particularly in oncology.[1][2][3] Its symmetrical, six-membered heterocyclic structure with three nitrogen atoms allows for precise chemical modifications at the 2, 4, and 6 positions, profoundly influencing its biological activity.[4] This guide provides an in-depth comparison of the foundational 2-Amino-4,6-dimethyl-1,3,5-triazine with more complex and clinically relevant triazine derivatives, offering insights into the structure-activity relationships (SAR) that govern their anticancer efficacy.

The Foundational Scaffold: this compound

This compound represents a simple aminotriazine structure. While not a prominent anticancer agent in its own right, its scaffold serves as a crucial starting point for understanding the fundamental structural requirements for bioactivity. The presence of an amino group and two methyl groups on the triazine ring provides a basic framework that can be extensively modified to enhance anticancer properties. The key to unlocking the therapeutic potential of the triazine core lies in the strategic substitution at these positions to optimize interactions with specific biological targets.

Advanced Triazine Derivatives: From Simple Scaffolds to Potent Drugs

The field of oncology has witnessed the development of highly potent anticancer agents through the strategic modification of the basic triazine structure. These derivatives often feature larger, more complex functional groups in place of the simple methyl and amino substituents. The overarching principle is that di-substituted and tri-substituted s-triazine derivatives exhibit distinct and often more potent anticancer activities by targeting a range of cancer-related proteins.[4]

A notable example of a successful triazine-based drug is Altretamine (Hexalen), an FDA-approved agent for refractory ovarian cancer.[3][4] Structurally, Altretamine is a hexamethylated melamine, showcasing a significant departure from the simple dimethyl substitution. This extensive methylation pattern is crucial for its mechanism of action, which involves DNA damage and cytotoxicity.

More recent advancements have led to the development of targeted therapies. For instance, Gedatolisib , a dual inhibitor of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), is approved for metastatic breast cancer.[3][4] Another example is Enasidenib , used in leukemia therapy, which selectively inhibits mutant isocitrate dehydrogenase 2 (IDH2).[3][4] These drugs underscore the adaptability of the s-triazine scaffold to create highly specific and potent inhibitors of key signaling pathways in cancer.

Structure-Activity Relationship (SAR): The Key to Anticancer Activity

The anticancer efficacy of triazine derivatives is intricately linked to the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.[4]

  • Amino and Substituted Amino Groups: The presence of amino groups is a common feature in many bioactive triazines. Di-amino and tri-amino substituted triazines have been extensively explored for their cytotoxic effects.[5][6][7] For instance, 2,4-diamino-1,3,5-triazine derivatives have shown remarkable activity against various cancer cell lines, including melanoma.[5][8]

  • Aryl and Heteroaryl Substituents: The introduction of aromatic and heterocyclic rings can significantly enhance anticancer activity. These groups can engage in crucial binding interactions with target proteins. For example, 4-aminoquinoline-1,3,5-triazine derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[4]

  • Hybrid Molecules: A successful strategy in drug design involves creating hybrid molecules that combine the triazine scaffold with other pharmacophoric groups.[9] This approach can lead to synergistic effects and improved therapeutic profiles. For example, hybrids of 2,4-diamino-1,3,5-triazines with 2-imino-coumarins have displayed significant cytotoxic activity.[10]

The following table summarizes the comparative anticancer activity of various triazine derivatives, highlighting the impact of different substitution patterns.

Compound/Derivative Class Substitution Pattern Primary Anticancer Target(s) Notable Activity (IC50/GI50) References
Imamine-1,3,5-triazine derivatives Complex, multi-ring substitutionsNot specified, but potent against triple-negative breast cancer6.25 µM (Compound 4f) against MDA-MB-231 cells[11]
4,6-diamino-1,3,5-triazine-2-carbohydrazides Carbohydrazide and arylamino groupsRad6B ubiquitin conjugating enzyme3.3 to 22 µM (Compounds 6a-c) across various cell lines[12][13]
2,4-diamino-1,3,5-triazine derivatives (4-phenylpiperazin-1-yl) and (dimethylamino)phenyl)imino}acetonitrile groupsNot specified, but potent against melanoma3.3 x 10-8 M (Compound 19) against MALME-3M melanoma cell line[5]
Thiophene-triazine derivatives Thiophene and arylurea moietiesPI3K/mTOR0.20 µM (Compound 47) against A549 lung cancer cells[4]
4-amino-6-(phenylamino)-1,3,5-triazines Phenylamino groupTopoisomerase IIa20.53 µM against HepG2 cells[4]
1,3,5-triazine derivatives targeting adenosine receptors Various anilines and other substituentshA1 and hA3 Adenosine ReceptorsDemonstrated inhibition of cell viability in lung cancer cell lines[14]

Mechanistic Insights: How Triazines Combat Cancer

The anticancer activity of triazine derivatives stems from their ability to interact with a diverse range of cellular targets and disrupt critical signaling pathways.[4][9][15]

Key Signaling Pathways Targeted by Triazine Derivatives

Triazine_Anticancer_Mechanisms cluster_0 Triazine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Triazine 1,3,5-Triazine Scaffold PI3K_mTOR PI3K/Akt/mTOR Pathway Triazine->PI3K_mTOR e.g., Gedatolisib EGFR_TK EGFR Tyrosine Kinase Triazine->EGFR_TK e.g., Quinazoline-hybrids Topoisomerase Topoisomerases Triazine->Topoisomerase e.g., 4-amino-6-(phenylamino) derivatives DHFR Dihydrofolate Reductase (DHFR) Triazine->DHFR e.g., Tri-amino substituted derivatives Rad6B Rad6B Ubiquitin Conjugating Enzyme Triazine->Rad6B e.g., 4,6-diamino-carbohydrazides InhibitionProliferation Inhibition of Proliferation PI3K_mTOR->InhibitionProliferation EGFR_TK->InhibitionProliferation DNA_Damage DNA Damage Topoisomerase->DNA_Damage DHFR->InhibitionProliferation CellCycleArrest Cell Cycle Arrest Rad6B->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis InhibitionProliferation->Apoptosis DNA_Damage->Apoptosis

Caption: Major signaling pathways and cellular targets of anticancer 1,3,5-triazine derivatives.

Experimental Protocols for Evaluation

The assessment of the anticancer activity of novel triazine derivatives involves a series of standardized in vitro assays. Here are the fundamental protocols:

MTT Assay for Cytotoxicity

This colorimetric assay is a cornerstone for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivatives (typically in a series of dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Flow Cytometry for Cell Cycle Analysis

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the triazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the cell cycle phase distribution.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the triazine derivatives.

Protocol:

  • Protein Extraction: Treat cells with the triazine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, EGFR) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow Start Synthesized Triazine Derivatives MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Values MTT->IC50 Flow Flow Cytometry (Cell Cycle Analysis) IC50->Flow Western Western Blotting (Protein Expression) IC50->Western Mechanism Elucidate Mechanism of Action Flow->Mechanism Western->Mechanism

Caption: A typical experimental workflow for evaluating the anticancer activity of novel triazine derivatives.

Conclusion and Future Directions

While this compound itself is not a prominent anticancer agent, it represents a foundational structure upon which highly potent and specific anticancer drugs have been built. The extensive research into di- and tri-substituted 1,3,5-triazine derivatives has demonstrated that strategic modifications of this versatile scaffold are key to achieving significant therapeutic efficacy.[1][4][16] The future of triazine-based cancer therapy lies in the continued exploration of novel substitution patterns, the development of hybrid molecules, and the identification of new cellular targets to overcome drug resistance and improve patient outcomes.[9] The ability to fine-tune the biological activity of the s-triazine core through rational drug design ensures its continued relevance in the ongoing fight against cancer.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. Available at: [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science. Available at: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. PubMed Central. Available at: [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Ingenta Connect. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. Available at: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Europe PMC. Available at: [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Available at: [Link]

  • Anticancer Properties of Triazines | Mechanism, Synthesis. Teamchem. Available at: [Link]

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed. Available at: [Link]

  • Synthesis and anticancer activity of some new s-triazine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. Available at: [Link]

  • Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. PubMed. Available at: [Link]

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A Comparative Analysis of 2-Amino-4,6-dimethyl-1,3,5-triazine and its Methoxy Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, 1,3,5-triazine derivatives stand out as a versatile scaffold with significant applications in medicinal chemistry, agrochemicals, and materials science. The tailored substitution on the triazine ring allows for the fine-tuning of their physicochemical and biological properties. This guide provides an in-depth comparative analysis of two closely related triazine derivatives: 2-Amino-4,6-dimethyl-1,3,5-triazine and its methoxy analogue, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the appropriate building block for their specific applications.

Introduction: The Significance of Substitution on the Triazine Core

The 1,3,5-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution. The nature of the substituents at the 2, 4, and 6 positions dictates the molecule's overall electronic properties, solubility, reactivity, and, ultimately, its biological activity. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its methoxy analogue, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is notably recognized as a metabolite of the herbicide thifensulfuron-methyl and is utilized in the synthesis of sulfonylurea herbicides.[2] This inherent difference in their primary applications underscores the profound impact of substituting a methyl group with a methoxy group.

This guide will delve into a comparative examination of their physicochemical properties, spectroscopic signatures, and synthetic methodologies, providing a comprehensive resource for informed decision-making in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methyl group with a methoxy group introduces significant changes in the physicochemical properties of the triazine core. The methoxy group, with its oxygen atom, can participate in hydrogen bonding as an acceptor and introduces a higher degree of polarity compared to the methyl group.

PropertyThis compound2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Molecular Formula C₅H₈N₄C₅H₈N₄O
Molecular Weight 124.14 g/mol 140.14 g/mol [2]
Melting Point Data not readily available; likely a crystalline solid258-261 °C[3]
Solubility Expected to have some solubility in polar organic solventsSlightly soluble in Chloroform and DMSO[3]
Appearance Likely a white to off-white crystalline solidWhite to off-white crystalline solid

Expert Insight: The higher melting point of the methoxy analogue suggests stronger intermolecular forces in the solid state, which could be attributed to dipole-dipole interactions and potentially weak hydrogen bonding involving the methoxy oxygen. The slight solubility of the methoxy derivative in solvents like DMSO and chloroform is typical for such heterocyclic compounds and is a crucial consideration for reaction setup and purification.

Spectroscopic Characterization: Distinguishing Features

Spectroscopic analysis is fundamental for the identification and characterization of these triazine derivatives. The key differences in their spectra arise from the distinct electronic environments of the amino, methyl, and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: One would expect a singlet for the two equivalent methyl groups and a broad singlet for the amino protons. The chemical shift of the methyl protons would likely be in the range of 2.2-2.5 ppm.

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This molecule would exhibit three distinct singlets: one for the methyl protons, one for the methoxy protons (typically around 3.8-4.0 ppm), and a broad singlet for the amino protons.

¹³C NMR:

  • This compound: Three signals would be anticipated: one for the two equivalent methyl carbons, and two for the non-equivalent carbons of the triazine ring.

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This analogue would show five distinct signals: one for the methyl carbon, one for the methoxy carbon, and three for the triazine ring carbons. The carbon attached to the oxygen of the methoxy group would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by the characteristic vibrations of the triazine ring and the amino group.

  • Common Features: Both spectra will show N-H stretching vibrations for the amino group in the region of 3100-3500 cm⁻¹ and C=N stretching vibrations of the triazine ring around 1550-1600 cm⁻¹.

  • Distinguishing Feature: The methoxy analogue will exhibit a characteristic C-O stretching band, typically in the range of 1050-1250 cm⁻¹, which will be absent in the spectrum of the dimethyl analogue.

Synthesis Protocols: A Step-by-Step Guide

The synthesis of these substituted triazines typically starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The methodology relies on the sequential nucleophilic substitution of the chlorine atoms, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.

General Workflow for the Synthesis of Substituted Triazines

G cluster_0 Synthesis Workflow start Start with Cyanuric Chloride step1 First Substitution: Nucleophile 1 (e.g., NH3) 0-5 °C start->step1 step2 Second Substitution: Nucleophile 2 (e.g., CH3MgBr or NaOCH3) Room Temperature step1->step2 step3 Third Substitution (if applicable): Nucleophile 3 Elevated Temperature step2->step3 Optional product Final Substituted Triazine step2->product step3->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: General workflow for synthesizing substituted triazines.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This synthesis involves a two-step nucleophilic substitution. First, ammonia is introduced at a low temperature to selectively replace one chlorine atom. Subsequently, a Grignard reagent (methylmagnesium bromide) is used at a slightly higher temperature to introduce the two methyl groups. The use of a Grignard reagent is a common method for forming carbon-carbon bonds with the electrophilic carbon of the triazine ring.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Ammonia (aqueous or gas)

  • Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of ammonia (1.0 eq) in THF or bubble ammonia gas through the solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of 2-amino-4,6-dichloro-1,3,5-triazine is complete, slowly add methylmagnesium bromide (2.2 eq) via the dropping funnel, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Causality Behind Experimental Choices: This synthesis also follows a sequential substitution pathway. After the initial amination, sodium methoxide is used as a nucleophile to introduce the methoxy group, followed by the introduction of the methyl group using a Grignard reagent. The order of addition of the nucleophiles can be critical to achieving the desired product selectively.

Materials:

  • 2-Amino-4,6-dichloro-1,3,5-triazine (can be synthesized as in the previous protocol or purchased)

  • Sodium methoxide

  • Methanol

  • Methylmagnesium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in methanol.

  • Slowly add the sodium methoxide solution to the triazine solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the formation of 2-amino-4-chloro-6-methoxy-1,3,5-triazine.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add methylmagnesium bromide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Perform an aqueous workup as described in the previous protocol (quenching, extraction, washing, and drying).

  • Purify the final product by column chromatography.

Comparative Performance and Applications

The structural differences between the amino-dimethyl and amino-methoxy triazines directly translate to their performance in various applications.

This compound:

  • Reactivity: The methyl groups are electron-donating, which can slightly increase the electron density of the triazine ring compared to the methoxy analogue. The amino group provides a site for further functionalization.

  • Applications: Primarily used as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

2-Amino-4-methoxy-6-methyl-1,3,5-triazine:

  • Reactivity: The methoxy group is also electron-donating through resonance but can be electron-withdrawing inductively. This can influence the reactivity of the remaining positions on the triazine ring. The methoxy group can also be a leaving group under certain conditions, offering another avenue for synthetic modification.

  • Applications: Its role as a key intermediate in the synthesis of sulfonylurea herbicides highlights its importance in agrochemistry.[2] The specific arrangement of the amino, methoxy, and methyl groups is critical for the biological activity of the final herbicide products.

Conclusion and Future Outlook

The comparative analysis of this compound and its methoxy analogue, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, reveals that a subtle change in a single substituent can significantly alter the physicochemical properties, spectroscopic characteristics, and ultimately, the application profile of the molecule. The dimethyl analogue serves as a foundational building block, while the methoxy analogue has found a more specialized niche in the agrochemical sector.

For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design and synthesis of novel triazine-based compounds with desired biological activities. The synthetic protocols provided herein, grounded in the principles of nucleophilic aromatic substitution, offer a practical guide for the preparation of these and other related triazine derivatives. Future research in this area will likely focus on exploring the biological activities of a wider range of substituted triazines, leveraging the synthetic versatility of this remarkable heterocyclic scaffold.

References

  • Alzchem Group. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Amino-4,6-dimethyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-4,6-dimethyl-1,3,5-triazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a well-developed and validated HPLC method is essential for accurately quantifying the compound and its potential impurities. This guide will explore and compare different chromatographic conditions to establish an optimal method for its purity determination.

Triazine compounds, in general, are amenable to reversed-phase HPLC analysis.[2][3][4] The selection of an appropriate stationary phase, mobile phase composition, and detector wavelength are all critical parameters that will be systematically evaluated.

Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this guide.

Caption: Workflow for HPLC method development.

Part 1: Stationary Phase Selection - A Comparative Analysis

The choice of the stationary phase is paramount in achieving the desired separation. For triazine compounds, which are moderately polar, several reversed-phase columns can be considered. We will compare the performance of three common stationary phases: C18, C8, and Phenyl-Hexyl.

Experimental Protocol: Column Screening

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Columns:

    • Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm)

    • Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 240 nm

  • Sample: this compound (100 µg/mL in mobile phase) spiked with a potential impurity (e.g., melamine, a related triazine).

Comparative Data: Stationary Phase Performance

Stationary PhaseRetention Time (min)Tailing Factor (T)Theoretical Plates (N)Resolution (Rs) between Analyte and Impurity
C18 4.251.185002.5
C8 3.101.272001.8
Phenyl-Hexyl 5.501.365002.1

Expertise & Experience:

The C18 column provides the best overall performance, offering a good balance of retention, efficiency (high theoretical plates), and excellent resolution from the potential impurity.[2] The longer alkyl chain of the C18 phase leads to stronger hydrophobic interactions with the moderately non-polar triazine ring, resulting in longer retention compared to the C8 column. The Phenyl-Hexyl column, while offering unique selectivity due to pi-pi interactions, resulted in broader peaks (lower N) and increased tailing in this initial screening. Therefore, the C18 stationary phase is selected for further method optimization.

Part 2: Mobile Phase Optimization

Optimizing the mobile phase is crucial for achieving the desired selectivity, resolution, and analysis time.[5][6] Key parameters include the choice of organic modifier, pH, and buffer concentration.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[6]

Experimental Protocol: Organic Modifier Comparison

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 10-90% B in 15 minutes

  • Other conditions: As per column screening protocol.

Comparative Data: Acetonitrile vs. Methanol

Organic ModifierRetention Time (min)Peak Width (min)Backpressure (psi)
Acetonitrile 6.80.251800
Methanol 7.50.352500

Expertise & Experience:

Acetonitrile is the preferred organic modifier. It provides sharper peaks (narrower peak width) and lower system backpressure due to its lower viscosity compared to methanol.[6] This leads to better chromatographic efficiency and longer column lifetime.

Mobile Phase pH

The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds.[5][6][7] this compound has basic amino groups, and controlling the pH is essential.

Expertise & Experience:

To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. For a basic compound like an aminotriazine, a slightly acidic pH (e.g., 3-4) will ensure the analyte is in a consistent protonated state, leading to reproducible retention times. A phosphate or acetate buffer is suitable for this pH range.[8]

Part 3: Final Proposed HPLC Method and System Suitability

Based on the comparative studies, the following method is proposed for the purity analysis of this compound.

Final Proposed Method

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 240 nm

  • Sample Diluent: Mobile Phase A:Mobile Phase B (90:10)

Trustworthiness: Self-Validating System

A robust analytical method must be self-validating through system suitability testing (SST).[9] SST is performed before sample analysis to ensure the chromatographic system is performing adequately.[9][10][11]

System Suitability Test (SST) Protocol

  • Prepare a system suitability solution containing the this compound standard and a known impurity.

  • Inject the SST solution five replicate times.

  • Calculate the following parameters:

SST Acceptance Criteria (based on USP <621>) [9][12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for five replicate injections

Meeting these criteria ensures the system's precision, resolution, and peak symmetry are adequate for the analysis.[9][10]

Part 4: Method Validation and Forced Degradation

The final method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[13][14][15][16]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between concentration and detector response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The stressed samples are then analyzed using the proposed HPLC method to ensure that any degradation products are well-separated from the main peak.

Caption: Forced degradation study workflow.

Conclusion

This guide has presented a systematic approach to developing a robust and reliable HPLC method for the purity analysis of this compound. Through a comparative evaluation of stationary phases and mobile phase components, an optimized method utilizing a C18 column with a water/acetonitrile gradient and phosphoric acid as a modifier has been established. The importance of system suitability testing and comprehensive method validation, including forced degradation studies, has been emphasized to ensure the trustworthiness and scientific integrity of the analytical results. This method is suitable for routine quality control and stability testing in a regulated environment.

References

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC. (2014, August 22). System Suitability.
  • Agilent. Understanding the Latest Revisions to USP <621>.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Thermo Fisher Scientific. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • US Pharmacopeia. <621> CHROMATOGRAPHY.
  • Benchchem. A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
  • Waters Corporation. Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns and the Systematic Screening Approach.
  • Journal of Chromatographic Science. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • European Medicines Agency. ICH guideline Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Alzchem Group. This compound.

Sources

A Comparative Efficacy Analysis of 2-Amino-4,6-Disubstituted-1,3,5-Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its rigid, planar structure and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on a specific subset of these compounds: 2-amino-4,6-disubstituted-1,3,5-triazine derivatives. While the parent compound, 2-Amino-4,6-dimethyl-1,3,5-triazine, primarily serves as a synthetic intermediate, its core structure provides a valuable framework for designing potent and selective inhibitors of various biological targets.

This document provides a comparative analysis of the efficacy of several classes of 2-amino-4,6-disubstituted-1,3,5-triazine-based inhibitors, drawing upon experimental data from peer-reviewed studies. We will delve into their inhibitory activities against key targets in cancer, fungal infections, and neurological disorders, providing insights into their structure-activity relationships (SAR).

Anticancer Activity of 2,4-Diamino-1,3,5-Triazine Derivatives

A series of 2,4-diamino-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds often feature a substituted amino group at the 2-position and various alkyl or cyclic amino moieties at the 4- and 6-positions.

Comparative Efficacy Data

The following table summarizes the growth inhibition (GI50) and total growth inhibition (TGI) values for a selection of 2,4-diamino-1,3,5-triazine derivatives against the melanoma cell line MALME-3M.

Compound ID4-Substituent6-SubstituentGI50 (µM)TGI (µM)
19 Amino4-Phenylpiperazin-1-yl0.0331.1

Data sourced from Saczewski et al., 2006.[1]

Expert Insight: The remarkable potency of compound 19 , with a GI50 in the nanomolar range, highlights the importance of the 4-phenylpiperazin-1-yl substituent in conferring significant anticancer activity against melanoma cells. This suggests that the piperazine ring and the phenyl group may be involved in crucial interactions with the biological target.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MALME-3M) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the 1,3,5-triazine derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizing the Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Triazine Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h formazan_solubilization Dissolve formazan in DMSO incubation_4h->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for assessing cell viability.

Antifungal Activity of 2-Amino-4,6-disubstituted-1,3,5-triazine Derivatives

Certain 2-amino-4,6-disubstituted-1,3,5-triazine derivatives have demonstrated promising antifungal activity, particularly against Candida albicans. The mechanism of action for some of these compounds is believed to involve the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability.

Comparative Efficacy Data

The antifungal activity of various 2-amino-4,6-disubstituted-1,3,5-triazine derivatives against Candida albicans is presented below as the diameter of the inhibition zone.

Compound ID4-Substituent6-SubstituentInhibition Zone (mm) at 300 µ g/disc
5b (4-Chlorophenyl)aminoMorpholino22
5g (4-Chlorophenyl)aminoPyrrolidin-1-yl20

Data sourced from Alhameed et al., 2020.[2][3][4]

Expert Insight: The data suggests that cyclic amine substituents at the 6-position, such as morpholino and pyrrolidino, in combination with a (4-chlorophenyl)amino group at the 4-position, are favorable for antifungal activity. The morpholino-containing compound 5b exhibited a slightly larger inhibition zone, indicating potentially better efficacy.

Experimental Protocol: Antifungal Susceptibility Testing (Disk Diffusion Method)
  • Culture Preparation: Prepare a standardized inoculum of Candida albicans.

  • Agar Inoculation: Evenly spread the fungal suspension over the surface of an agar plate.

  • Disk Application: Place sterile paper discs impregnated with known concentrations of the triazine derivatives onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented).

Visualizing the N-Myristoyltransferase (NMT) Inhibition Pathway

NMT_Inhibition cluster_NMT N-Myristoyltransferase (NMT) myristoyl_coa Myristoyl-CoA nmt_enzyme NMT Enzyme myristoyl_coa->nmt_enzyme protein N-terminal Glycine Protein Substrate protein->nmt_enzyme myristoylated_protein Myristoylated Protein nmt_enzyme->myristoylated_protein coa Coenzyme A nmt_enzyme->coa inhibitor 2-Amino-4,6-disubstituted -1,3,5-triazine Inhibitor inhibitor->nmt_enzyme Inhibits

Caption: Inhibition of N-myristoyltransferase by triazine derivatives.

Monoamine Oxidase (MAO) Inhibitory Activity of 2-Amino-4,6-disubstituted-1,3,5-triazine Derivatives

Derivatives of 1,3,5-triazine have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases.

Comparative Efficacy Data

The following table shows the MAO-A inhibitory activity (IC50) of several 2-amino-4,6-disubstituted-1,3,5-triazine-amino acid conjugates.

Compound ID4,6-SubstituentsAmino Acid MoietyMAO-A IC50 (µM)
7 DimethoxyPhenylalanine0.12
18 DipiperidinoValine0.15
25 DimorpholinoValine0.10

Data sourced from Taha et al., 2015.[5][6]

Expert Insight: These results demonstrate that various substituents at the 4 and 6 positions of the triazine ring can lead to potent MAO-A inhibition. The dimorpholino derivative 25 showed the lowest IC50 value, suggesting that the morpholine rings may have favorable interactions with the active site of MAO-A. The choice of the conjugated amino acid also plays a role in the inhibitory activity.

Experimental Protocol: MAO-A Inhibition Assay

A common method for assessing MAO-A activity is a fluorometric assay.

  • Enzyme and Inhibitor Incubation: Pre-incubate recombinant human MAO-A with various concentrations of the triazine inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine).

  • Detection: The deamination of the substrate by MAO-A produces hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP) and a probe like Amplex Red, generates a fluorescent product (resorufin).

  • Fluorescence Measurement: Measure the fluorescence intensity over time to determine the reaction rate.

  • IC50 Calculation: Calculate the inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50).

Visualizing the MAO-A Catalytic Reaction and Inhibition

MAO_Inhibition cluster_MAO Monoamine Oxidase A (MAO-A) Catalysis monoamine Monoamine Neurotransmitter mao_a MAO-A monoamine->mao_a aldehyde Aldehyde mao_a->aldehyde ammonia Ammonia mao_a->ammonia h2o2 Hydrogen Peroxide mao_a->h2o2 inhibitor 2-Amino-4,6-disubstituted -1,3,5-triazine Inhibitor inhibitor->mao_a Inhibits

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the 2-Amino-4,6-dimethyl-1,3,5-triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Triazine Core and the Power of Bioisosterism

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to present substituents in a well-defined spatial arrangement. Specifically, the 2-amino-4,6-disubstituted-1,3,5-triazine core is a cornerstone in the design of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[1][2][3][4] The 2-amino group often serves as a crucial hydrogen bond donor, anchoring the molecule to its biological target. However, optimizing a lead compound requires more than just target affinity; it demands a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This is where the strategic application of bioisosterism becomes an indispensable tool for the drug development professional.[5][6][7] Bioisosterism is the principle of exchanging a functional group within a bioactive molecule for another group with similar physical and chemical properties, with the goal of enhancing desired pharmacological properties while minimizing undesirable ones.[7][8] This guide provides an in-depth comparison of potential bioisosteric replacements for the 2-amino-4,6-dimethyl-1,3,5-triazine scaffold, supported by experimental rationale and protocols to empower researchers in their drug discovery campaigns.

Core Concept: Bioisosteric Replacement Strategy

The fundamental goal of a bioisosteric replacement is to create a new molecule with similar or improved biological properties.[8] This can be achieved by modulating factors like size, shape, electronic distribution, lipophilicity, pKa, and metabolic stability, all of which can influence how a drug interacts with its target and behaves in the body.[5][9]

cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements cluster_2 Desired Outcomes Parent 2-Amino-4,6-dimethyl- 1,3,5-triazine Core Core Mimics (e.g., Pyrimidine) Parent->Core Amino Amino Mimics (e.g., -OH, -NHCH3) Parent->Amino Methyl Methyl Mimics (e.g., -CF3, Cyclopropyl) Parent->Methyl Potency Improved Potency & Selectivity Core->Potency PK Enhanced PK/ADME Properties Core->PK Toxicity Reduced Toxicity Core->Toxicity IP New Intellectual Property Core->IP Amino->Potency Amino->PK Amino->Toxicity Amino->IP Methyl->Potency Methyl->PK Methyl->Toxicity Methyl->IP

Caption: Bioisosteric replacement strategy for the parent scaffold.

Comparative Analysis of Bioisosteric Replacements

The this compound scaffold offers three primary points for modification: the triazine core, the 2-amino group, and the 4,6-dimethyl substituents. The choice of which element to modify is driven by the specific challenge at hand—be it improving potency, blocking metabolic hotspots, or enhancing solubility.

The Triazine Core: Alternatives to the Central Ring

While the 1,3,5-triazine ring is robust, its physicochemical properties may not be optimal for every target. Replacing the core ("scaffold hopping") can fundamentally alter the molecule's properties while maintaining the crucial vector presentation of its substituents.[9]

Parent Fragment Bioisostere Key Property Changes Rationale for Replacement
1,3,5-Triazine PyrimidineReduced nitrogen count, potentially lower polarity, altered H-bond acceptor pattern.To modulate solubility, improve cell permeability, and explore novel intellectual property.
1,3,5-Triazine Pyrazolo[1,5-a]-1,3,5-triazineFused ring system, more rigid, mimics purine structure, metabolically stable.[10]To mimic purine-binding targets (e.g., kinases), increase potency through conformational constraint, and avoid catabolism.[10]
1,3,5-Triazine 1,2,4-TriazineDifferent arrangement of nitrogen atoms, altered dipole moment and reactivity.To fine-tune electronic properties and interactions with the target protein.[11]
The 2-Amino Group: Modulating the Key Interaction

The exocyclic amino group is often a critical pharmacophoric element. Its replacement must preserve the essential hydrogen bonding interactions with the target protein.

Parent Fragment Bioisostere Key Property Changes Rationale for Replacement
-NH₂ (Amino) -OH (Hydroxyl)Acts as both H-bond donor and acceptor. Can alter pKa and solubility.[12]To probe for additional H-bond acceptor interactions in the target pocket and modify acidity/basicity.
-NH₂ (Amino) -NHCH₃ (Methylamino)Increases lipophilicity, removes one H-bond donor, may introduce steric hindrance.To improve membrane permeability, fill a hydrophobic pocket, or probe the necessity of both amine protons.
-NH₂ (Amino) -CH₂OH (Hydroxymethyl)Introduces flexibility and an H-bond donor/acceptor group further from the ring.To access different regions of the binding pocket or improve solubility.
The 4,6-Dimethyl Groups: Tuning Potency and Metabolism

The methyl groups are prime candidates for modification to improve metabolic stability, fine-tune lipophilicity, and probe for steric tolerance in the binding site.

Parent Fragment Bioisostere Key Property Changes Rationale for Replacement
-CH₃ (Methyl) -CF₃ (Trifluoromethyl)Strongly electron-withdrawing, increases lipophilicity, blocks oxidative metabolism.To prevent metabolic degradation at that position and alter the electronics of the triazine ring.
-CH₃ (Methyl) CyclopropylIntroduces conformational rigidity and a different spatial profile. Can improve metabolic stability and potency.To enhance binding affinity (Lipophilic Efficiency) and block metabolism.
-CH₃ (Methyl) -OCH₃ (Methoxy)Adds a polar H-bond acceptor, can improve solubility.To engage with a polar residue in the binding site or enhance aqueous solubility.

Experimental Protocols: Synthesis and Evaluation

Trustworthy research relies on reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of novel triazine analogs.

Protocol 1: Synthesis of a N²,6-Disubstituted-4-amino-1,3,5-triazine Derivative

This protocol is adapted from established methods for synthesizing substituted diamino-1,3,5-triazines, which often start from biguanide intermediates.[1][13] This approach allows for the sequential and controlled introduction of different substituents.

Objective: To synthesize a novel 2,4-diamino-1,3,5-triazine derivative for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Biguanide Intermediate Synthesis:

    • To a solution of a desired primary amine (1.0 eq) in acetonitrile, add dicyandiamide (1.0 eq).

    • Add chlorotrimethylsilane (1.1 eq) dropwise.

    • Heat the reaction mixture under microwave irradiation at 130 °C for 10-15 minutes.[1]

    • Cool the reaction, and collect the resulting biguanide hydrochloride salt precipitate by filtration. Wash with cold acetonitrile and dry under vacuum.

  • Cyclization to form the Triazine Ring:

    • Suspend the synthesized biguanide hydrochloride (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere.

    • Add a solution of sodium methoxide (10 eq) in methanol. Stir for 15 minutes.

    • Add the desired ester (e.g., ethyl picolinate, 1.5 eq) to the cooled mixture.[1]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, neutralize the mixture with a weak acid (e.g., 5% citric acid solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the final compound.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: BTK)

Many triazine derivatives are potent kinase inhibitors.[2][4] This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as Bruton's tyrosine kinase (BTK).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Prepare solutions of recombinant human BTK enzyme, biotinylated peptide substrate, and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the enzyme) and a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody).

    • Incubate for 60 minutes at room temperature to allow the detection antibody to bind to the phosphorylated substrate.

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Experimental Workflow Synthesis 1. Synthesis of Triazine Analog Purification 2. Purification & Characterization Synthesis->Purification Crude Product Assay 3. In Vitro Kinase Assay Purification->Assay Pure Compound Analysis 4. IC50 Determination & SAR Analysis Assay->Analysis Raw Data Analysis->Synthesis Design Next Generation

Caption: A typical iterative workflow in medicinal chemistry.

Conclusion: A Rational Path to Optimized Leads

The this compound scaffold is a proven starting point for the development of potent and selective therapeutic agents. However, the journey from a preliminary hit to a clinical candidate is paved with challenges related to potency, selectivity, and pharmacokinetics. A deep understanding and rational application of bioisosterism provide a powerful and efficient strategy to navigate these obstacles.[14][15] By systematically replacing the core scaffold, key interacting groups, or metabolic hotspots, researchers can fine-tune molecular properties to achieve the desired therapeutic profile. The experimental protocols outlined in this guide offer a practical framework for the synthesis and evaluation of these novel analogs, enabling a data-driven and iterative design process. This strategic approach not only accelerates the optimization of lead compounds but also expands the intellectual property landscape, ultimately driving the discovery of next-generation therapeutics.

References

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  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.PMC - NIH.
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  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025-05-05). N/A.
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors.PubMed.
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  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.PMC - PubMed Central.
  • Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. (2005-08-15). PubMed.
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  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020-02-28). PMC - PubMed Central.
  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors.pdf.ORCA – Online Research @ Cardiff.
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. (2025-11-11).
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021-02-15). PubMed.
  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation | Request PDF. (2025-08-05).

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A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Aminotriazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Aminotriazines, a class of nitrogen-containing heterocycles, are crucial building blocks in medicinal chemistry. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of aminotriazines, supported by experimental insights and protocols.

The Principle of Absolute Purity: Why qNMR Excels

At its core, qNMR is a primary ratio method of measurement.[1][2] This means the signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal.[1][3] This fundamental principle allows for the direct, absolute quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[3][4] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are relative methods requiring a well-characterized, identical reference standard of the analyte for accurate quantification.[5]

Causality in Method Choice:
  • Early Stage Development: In early drug discovery and development, a certified reference standard of a novel aminotriazine may not exist. qNMR provides a direct path to purity assessment, accelerating development timelines.[5][6]

  • Orthogonal Validation: For established APIs, regulatory bodies increasingly favor the use of orthogonal analytical techniques for comprehensive purity profiling. qNMR and HPLC, operating on fundamentally different principles, provide a robust, cross-validated assessment of purity.[7][8]

  • "NMR Silent" Impurities: qNMR can quantify the major component irrespective of whether other impurities are observable in the NMR spectrum, providing a true weight/weight percentage purity.[9]

Experimental Workflow: A Self-Validating System

A robust qNMR purity determination is a self-validating system built on meticulous sample preparation, optimized data acquisition, and precise data processing.

Logical Workflow Diagram

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Select Appropriate Solvent (e.g., DMSO-d6, CDCl3) B Choose Certified Internal Standard (Non-overlapping signals, high purity) A->B C Accurate Weighing (5-figure balance, ~10-20 mg analyte) B->C D Dissolution & Homogenization (Vortex mixing) C->D E Optimize Spectrometer Parameters (90° pulse, long relaxation delay) D->E F Acquire FID Data (Sufficient scans for S/N > 250:1) E->F G Fourier Transform & Zero-Filling F->G H Phase & Baseline Correction G->H I Signal Integration (Analyte and Internal Standard) H->I J Purity Calculation I->J

Caption: qNMR workflow for aminotriazine purity determination.

Detailed Experimental Protocol: Purity of a Generic Aminotriazine

This protocol provides a step-by-step methodology for determining the purity of a hypothetical aminotriazine API using ¹H qNMR with an internal standard.

Materials:

  • Aminotriazine sample

  • Certified Internal Standard (e.g., Maleic Acid, purity ≥99.5%)[10]

  • Deuterated Solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes of high quality[11]

  • Analytical balance (readability to 0.01 mg)[11]

  • Vortex mixer

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation (Performed in triplicate for precision):

    • Accurately weigh approximately 15-20 mg of the aminotriazine sample into a clean, dry glass vial.[12] Document the exact weight (m_analyte).

    • Accurately weigh approximately 8-12 mg of the certified internal standard (e.g., maleic acid) into the same vial.[10] Document the exact weight (m_IS). The goal is a near 1:1 molar ratio to optimize integration accuracy.[12]

    • Add a precise volume (e.g., 700 µL) of deuterated solvent (DMSO-d₆) to the vial.[9]

    • Ensure complete dissolution by vortex mixing. A clear, homogeneous solution is critical.[11]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (typically 5 minutes).

    • Load a standard quantitative ¹H NMR experiment.

    • Key Parameter Rationale:

      • Pulse Angle (p1): Set to a calibrated 90° pulse. This ensures uniform excitation across the entire spectrum, which is essential for accurate quantification.[12]

      • Relaxation Delay (d1): Set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for small molecules and ensures complete relaxation between scans, preventing signal saturation.[13]

      • Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.

      • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14] This is crucial for minimizing integration error.

      • Dummy Scans (ds): Use 4 dummy scans to allow the sample to reach a steady state before data collection begins.[9]

  • Data Processing:

    • Apply a small exponential line broadening (LB = 0.1 - 0.3 Hz) to improve S/N without significantly distorting the peak shape.[9][14]

    • Perform Fourier transformation.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction (e.g., 5th order polynomial) to ensure a flat baseline across the spectrum.[9] Incorrect phasing or baseline adjustment can significantly distort integral values.[12]

  • Purity Calculation:

    • Select a well-resolved, characteristic signal for the aminotriazine analyte that does not overlap with any other signals. Integrate this peak and record the integral value (I_analyte). Determine the number of protons this signal represents (N_analyte).

    • Integrate the signal from the internal standard (for maleic acid, the singlet at ~6.3 ppm in DMSO-d₆).[10] Record the integral value (I_IS) and the number of protons it represents (N_IS = 2 for maleic acid).

    • Calculate the purity (P_analyte) as a weight percentage using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard (from its certificate)

Head-to-Head Comparison: qNMR vs. HPLC for Aminotriazine Purity

The choice between qNMR and HPLC depends on the specific analytical objective. Often, the most robust approach involves using both as orthogonal methods.[7]

Comparison Logic Diagram

Caption: Key performance attributes of qNMR vs. HPLC.

Performance Data Summary
ParameterqNMRHPLC (Area % Method)
Analyte Reference Standard Not required; uses an unrelated certified internal standard.[3][5]Required; an identical, highly pure standard of the analyte is necessary.[5]
Method Development Time Minimal; generic methods are often applicable.[3]Can be extensive, requiring column, mobile phase, and gradient optimization.
Analysis Time per Sample Fast; typically 10-15 minutes.[15]Slower; dependent on chromatographic run time (e.g., 20-40 minutes).
Precision & Accuracy High; precision often <1% RSD, with high accuracy.[3][16]High, but dependent on the purity of the reference standard.
Trace Impurity Detection Less sensitive; LOQ typically ~0.1%.[5]Highly sensitive; ideal for detecting and quantifying trace impurities (<0.05%).
Quantification Basis Molar ratio, providing a direct w/w % purity.Response factor (e.g., UV absorbance), which can vary between compounds.

Causality Behind Performance:

  • HPLC's strength lies in its separative power, making it superior for resolving and quantifying structurally similar impurities, even at trace levels. This is why it remains the gold standard for impurity profiling.

  • qNMR's strength is its structural specificity and the direct proportionality between signal integral and molar concentration.[1] This makes it an unparalleled tool for absolute purity assignment of the main component, acting as a powerful orthogonal check on the HPLC assay. It avoids the "circular logic" of using an analyte-specific standard whose own purity was likely determined by a mass balance approach that may include HPLC data.

Trustworthiness and Regulatory Standing

The use of qNMR for purity and content determination is recognized by major pharmacopeias, including the USP under General Chapter <761>.[10] Furthermore, its alignment with modern validation approaches, such as the Analytical Target Profile (ATP) outlined in USP <1220> and ICH Q14, solidifies its regulatory acceptance.[17][18] The ability of qNMR to provide results with metrological traceability to the International System of Units (SI) by using Certified Reference Materials (CRMs) makes it a primary analytical method.[4][17]

Conclusion

For the purity determination of aminotriazines, qNMR is not merely an alternative to HPLC but a powerful, complementary, and often more direct primary method for absolute quantification. Its speed, minimal method development, and independence from an analyte-specific reference standard make it exceptionally valuable in research and development. While HPLC remains the superior technique for trace impurity profiling, qNMR provides an unambiguous, structurally-grounded, and metrologically traceable purity value for the main component. The integrated use of both techniques provides the highest level of analytical confidence, ensuring the quality and integrity of aminotriazine-based drug substances and products.

References

  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Purity by Absolute qNMR Instructions. Source Not Specified.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. Benchchem.
  • Importance of purity evaluation and the potential of quantit
  • Internal Standard for qNMR.
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Quantitative NMR Spectroscopy. Source Not Specified.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • A Guide to Quantit
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis. Almac Group.
  • Purity comparison by NMR and HPLC.
  • QNMR – a modern altern
  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • Validation of a Generic Quantitative 1H NMR Method for N
  • qNMR - Quantit
  • Validation of a generic quantitative (1)

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-4,6-dimethyl-1,3,5-triazine (Acetoguanamine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,6-dimethyl-1,3,5-triazine, more commonly known as acetoguanamine, is a vital organic compound belonging to the triazine family.[1] Structurally similar to melamine, with one amino group substituted by a methyl group, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized resins.[1][2] Its applications include the manufacturing of durable resins where, unlike melamine, it acts as a non-crosslinking agent, allowing for the fine-tuning of polymer properties.[1] Given its industrial significance, the efficiency, scalability, and cost-effectiveness of its synthetic pathways are of paramount importance to researchers and chemical manufacturers.

This guide provides an in-depth comparison of the primary synthetic routes to acetoguanamine, grounded in published literature and patent filings. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for key methodologies.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of acetoguanamine is dominated by two principal strategies: the direct condensation of cyanoguanidine with acetonitrile and a multi-step approach starting from cyanuric chloride. A less common, novel synthesis has also been reported.

Route 1: Condensation of Cyanoguanidine (Dicyandiamide) with Acetonitrile

This is the most established and industrially favored method for producing acetoguanamine.[1] The reaction involves the base-catalyzed condensation of cyanoguanidine (also known as dicyandiamide) with acetonitrile.[3]

(H₂N)₂C=NCN + MeCN → (CNH₂)₂(CMe)N₃ [1]

The causality behind this choice of reactants lies in their cost-effectiveness and the directness of the route. The reaction proceeds under elevated temperature and pressure, typically in an autoclave.[3] The use of a basic catalyst, such as an alkali metal hydroxide (e.g., sodium hydroxide), is critical for facilitating the cyclization.[3][4] To manage the reaction pressure and improve the conversion rate of dicyandiamide, a system involving excess acetonitrile and liquefied ammonia is often employed.[4] This solvent system not only drives the reaction equilibrium towards the product but also simplifies post-reaction separation and recovery of unreacted materials.[4]

Advantages:

  • High Yield & Purity: Industrial methods report crude yields exceeding 96% with purities often above 90%.[3][4]

  • Cost-Effective: Utilizes readily available and inexpensive starting materials (dicyandiamide and acetonitrile).

  • Scalability: The process is well-documented for large-scale industrial production in autoclaves.[3]

  • Atom Economy: Represents a direct addition and cyclization, leading to good atom economy.

Disadvantages:

  • Harsh Conditions: Requires high pressure (4.0-4.5 MPa) and temperature (100-110 °C), necessitating specialized industrial equipment (autoclaves).[3]

  • Safety Concerns: The use of liquefied ammonia and high-pressure systems requires stringent safety protocols.

G cluster_reactants Reactants cluster_conditions Conditions Cyanoguanidine Cyanoguanidine Reaction_Core Base-Catalyzed Condensation & Cyclization Cyanoguanidine->Reaction_Core Acetonitrile Acetonitrile Acetonitrile->Reaction_Core NaOH_Catalyst NaOH Catalyst NaOH_Catalyst->Reaction_Core High_Temp_Pressure ~110°C, ~4.5 MPa (in Autoclave) High_Temp_Pressure->Reaction_Core Solvent Excess MeCN, liq. NH₃ Solvent->Reaction_Core Product 2-Amino-4,6-dimethyl- 1,3,5-triazine Reaction_Core->Product

Caption: Route 1: Condensation of Cyanoguanidine and Acetonitrile.

Route 2: Synthesis from Cyanuric Chloride

A more versatile but less direct approach to substituted triazines involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][6] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization.[6]

For acetoguanamine, this would theoretically involve:

  • First Substitution (Amination): Reaction with two equivalents of ammonia to replace two chlorine atoms with amino groups, forming 2,4-diamino-6-chloro-1,3,5-triazine.

  • Second Substitution (Methylation): Reaction with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or potentially a methyl organocuprate, to replace the final, less reactive chlorine atom with a methyl group.

Advantages:

  • Versatility: This pathway is highly adaptable for creating a wide library of substituted triazines by varying the nucleophiles in each step.[5][7]

  • Milder Conditions (for amination): The initial amination steps can often be performed at lower temperatures compared to the condensation route.[8]

Disadvantages:

  • Multi-step Process: The sequential nature leads to a longer overall process with purification required at intermediate stages, potentially lowering the overall yield.

  • Reagent Cost & Sensitivity: Organometallic methylating agents (like Grignar reagents) are more expensive and require anhydrous conditions, making them less suitable for bulk industrial production compared to acetonitrile.

  • Selectivity Challenges: Achieving selective methylation at the final position without side reactions can be challenging.

G Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate 2,4-Diamino-6-chloro- 1,3,5-triazine Cyanuric_Chloride->Intermediate + 2 NH₃ (Nucleophilic Substitution) Product 2-Amino-4,6-dimethyl- 1,3,5-triazine Intermediate->Product + CH₃MgBr or other methylating agent

Caption: Proposed Route 2: Sequential Substitution from Cyanuric Chloride.

Route 3: Novel Synthesis from Potassium Hydrogencyanamide

A novel, albeit less conventional, synthesis has been reported involving the reaction of potassium hydrogencyanamide (KHCN₂) with acetonitrile in a sealed glass tube at 343 K (70 °C) for an extended period (30 days).[9] This method appears to be primarily for laboratory-scale synthesis for structural characterization rather than bulk production.

Advantages:

  • Academic Interest: Provides an alternative pathway for specialized applications or mechanistic studies.

Disadvantages:

  • Extremely Long Reaction Time: A 30-day reaction time is impractical for any commercial or research application requiring timely results.[9]

  • Specialized Reagents: Potassium hydrogencyanamide is not as common as dicyandiamide.

  • Limited Scalability: The sealed-tube method is inherently limited to very small scales.

Quantitative Data Summary

The following table summarizes the key performance indicators for the described synthetic routes, based on available experimental data.

ParameterRoute 1: Cyanoguanidine CondensationRoute 2: From Cyanuric ChlorideRoute 3: From K[HCN₂]
Starting Materials Cyanoguanidine, AcetonitrileCyanuric Chloride, Ammonia, Methylating AgentPotassium Hydrogencyanamide, Acetonitrile
Catalyst/Reagents NaOH or other strong baseN/A (Stoichiometric)N/A
Solvent Excess Acetonitrile, Liquid AmmoniaTetrahydrofuran (THF), other organic solventsAcetonitrile (in excess)
Temperature 80-130 °C (typically 100-110 °C)[3]Variable (Step-dependent, e.g., 0-15 °C for amination)[8]70 °C[9]
Pressure 0.5-6 MPa (typically 4.0-4.5 MPa)[3]AtmosphericSealed Tube (Autogenous)
Reaction Time 1-2 hours[3]Several hours per step30 days[9]
Reported Yield >96% (Crude)[3][4]Variable (Step-dependent, typically lower overall)Not specified for yield
Reported Purity >91% (Crude)[3][4]Requires purification at each stepHigh (for crystallography)[9]

Experimental Protocol: Synthesis via Cyanoguanidine Condensation

This protocol is adapted from methodologies described in the patent literature for the industrial-scale synthesis of acetoguanamine.[3][4]

Materials & Equipment:

  • 2-liter stainless steel autoclave with magnetic agitation and electric heating/temperature control.

  • Acetonitrile (CH₃CN)

  • Cyanoguanidine (Dicyandiamide, e.g., Dyhard RU 100)

  • Liquefied Ammonia (NH₃)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Charging the Reactor: To the 2-liter stainless steel autoclave, add 300g of acetonitrile and 290g of cyanoguanidine. This corresponds to a molar ratio of approximately 2.1:1 (acetonitrile:cyanoguanidine).[3]

  • Adding Solvent and Catalyst: Add 300g of liquefied ammonia to the autoclave. Subsequently, add 4.5g of sodium hydroxide (approximately 1.55% of the cyanoguanidine mass).[3]

  • Reaction Execution: Seal the autoclave. Begin magnetic agitation and heat the mixture to 100 °C.

  • Maintaining Conditions: Maintain the reaction temperature between 100 °C and 110 °C for 2 hours. The internal pressure will stabilize in the range of 4.0 MPa to 4.5 MPa.[3]

  • Cooling and Depressurization: After 2 hours, turn off the heating and allow the autoclave to cool to room temperature. Carefully vent any residual pressure according to standard safety procedures.

  • Product Isolation: Open the autoclave. The product, acetoguanamine, will be present as a fluffy white powdery crude solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to remove any unreacted starting materials or catalyst residues.

Expected Outcome:

  • This procedure is reported to yield approximately 422g of crude product (96.7% crude yield) with a purity of around 92.1%.[3]

Conclusion

For the synthesis of this compound, the direct condensation of cyanoguanidine and acetonitrile stands out as the most superior route for industrial and large-scale applications. Its high efficiency, excellent yield, and use of inexpensive raw materials make it the most economically viable method. While the synthesis from cyanuric chloride offers greater flexibility for creating diverse analogues, it is less practical for the specific bulk production of acetoguanamine due to its multi-step nature and more demanding reagent requirements. The novel synthesis from potassium hydrogencyanamide, while mechanistically interesting, is not a practical route for production. Therefore, for researchers and drug development professionals focused on scalable synthesis, the optimization and execution of the cyanoguanidine condensation pathway is the most logical and field-proven choice.

References

  • Acetoguanamine - Wikipedia. Wikipedia. [1]

  • Acetoguanamine 542-02-9 wiki - Guidechem. Guidechem. [10]

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  • CN102731420B - Method for preparing acetoguanamine - Google Patents. Google Patents. [3]

  • CN102731420A - Method for preparing acetoguanamine - Google Patents. Google Patents. [4]

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  • This compound | Alzchem Group. Alzchem Group. [2]

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  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. National Center for Biotechnology Information. [5]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. MDPI.

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review - Ingenta Connect. Ingenta Connect.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. MDPI. [6]

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. ResearchGate. [7]

  • Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine - PrepChem.com. PrepChem. [8]

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Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dimethyl-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Amino-4,6-dimethyl-1,3,5-triazine (also known as Acetoguanamine), a compound utilized in various research and manufacturing applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. While extensive toxicological data is not available for this specific compound, related triazine compounds provide a basis for cautious handling.[1][2]

Key Hazards:

  • Irritation: May cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Environmental Hazard: While specific data is limited, triazine compounds, in general, can be harmful to aquatic life.[3]

Personal Protective Equipment (PPE): A thorough risk assessment should precede any handling of this chemical. The following PPE is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential irritation.
Body Protection Laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particle filter may be necessary if handling large quantities, if dust is generated, or in poorly ventilated areas.[4]Minimizes the inhalation of airborne particles.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

Core Disposal Protocol: Segregation and Collection

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[6] On-site chemical neutralization is not recommended without a specifically validated protocol, as reaction byproducts may be unknown and potentially hazardous.

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7][8]

  • Solid Waste:

    • Collect unused or waste this compound powder and any contaminated disposable materials (e.g., weigh boats, filter paper, contaminated gloves) in a designated hazardous waste container.[9]

    • The container must be sturdy, leak-proof, and made of a compatible material (e.g., high-density polyethylene).[7]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.

    • The container choice will depend on the solvent's properties (e.g., a container for flammable liquids).

    • Crucially, do not mix this waste with incompatible waste streams. [7] Incompatible materials for triazines include strong oxidizing agents.[4][5]

Step 2: Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[10]

  • The label must include:

    • The full chemical name: "this compound".[6]

    • The CAS Number: 542-02-9.[2]

    • An accurate list of all constituents, including solvents, with their approximate percentages.[7]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]

    • The date of accumulation.[6]

Step 3: Storage

Proper storage of hazardous waste containers is crucial to prevent accidents and ensure compliance.

  • Keep waste containers tightly sealed when not in use.[7]

  • Store containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][11]

  • The SAA should be away from general lab traffic and incompatible materials.[6]

  • Ensure containers are stored in secondary containment trays to contain any potential leaks.[7]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate risks.

Spill Management Workflow

Spill_Management Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Sweep/Scoop Material into Waste Container Contain->Collect Decontaminate Clean Spill Area with Solvent Collect->Decontaminate Dispose_Cleaning Collect Cleaning Materials as Hazardous Waste Decontaminate->Dispose_Cleaning Report Report to Supervisor/EHS Dispose_Cleaning->Report

Caption: Workflow for managing spills of this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[9]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Collection: Carefully collect the absorbed material and any contaminated cleaning supplies and place them into the designated hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department in accordance with your institution's policies.[3]

Final Disposal Logistics

The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[9]

Disposal Decision Pathway

Disposal_Pathway Start Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated SAA Label->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No Contact_EHS Contact EHS for Pickup Full->Contact_EHS Yes Disposal Licensed Contractor Disposes of Waste Contact_EHS->Disposal

Caption: Decision pathway for the disposal of this compound waste.

Procedure:

  • Once your hazardous waste container is full (no more than 3/4 full is a common guideline) or has reached its designated accumulation time limit, arrange for its disposal.[12]

  • Contact your institution's EHS office or the designated chemical safety officer to schedule a waste pickup.[11]

  • Follow all institutional, local, state, and federal regulations for the transport and disposal of hazardous chemical waste.[6] The U.S. Environmental Protection Agency (EPA) provides regulations for the disposal of triazine compounds, which should be consulted for large-scale disposal.[13][14]

By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment.

References

  • Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals. Benchchem.
  • This compound Safety Data Sheets. Echemi.
  • Safety Data Sheet: 3-Amino-5,6-dimethyl-1,2,4-triazine. Thermo Fisher Scientific Chemicals, Inc.
  • Safety Data Sheet: 1,3,5-Trimethylhexahydro-1,3,5-triazine. Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
  • Proper Disposal of Methyltetrazine-amine Hydrochloride: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Chemos GmbH & Co. KG.
  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk.
  • Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). U.S. Environmental Protection Agency.
  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. U.S. Environmental Protection Agency.
  • Acetoguanamine. Wikipedia. Available at: [Link]

  • EPA Institutes New Restrictions on Triazine Herbicides. University of Maryland Extension. Available at: [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Chemical and Hazardous Waste Management. University of Kentucky College of Arts and Sciences.
  • Chemical Waste. University of Texas at Austin Environmental Health & Safety.
  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.
  • H2S Scavenger Series Information. Scribd.
  • Hazardous Materials Management Plan. [Source Not Available].
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • H2S Scavenging: Using Triazine. Scribd.
  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
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  • Proper Disposal Procedures for Triazinetriethanol: A Guide for Laboratory Professionals. Benchchem.
  • Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. PRISM.

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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2-Amino-4,6-dimethyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Amino-4,6-dimethyl-1,3,5-triazine (CAS No. 1853-90-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined below are designed as a self-validating system to protect researchers and ensure experimental integrity.

While comprehensive toxicological data for this specific compound is not always available, the hazard profile can be inferred from structurally similar aminotriazines and available Safety Data Sheets (SDS).[2] We will therefore operate under a precautionary principle, assuming a consistent hazard profile that necessitates robust protective measures.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the critical first step in defining the necessary protection. The primary hazards associated with handling this compound, particularly in its common powder or solid form, involve exposure through inhalation, skin contact, and eye contact.

Hazard Classification (Inferred)Potential EffectsGHS Hazard Statement (Inferred)Rationale for Concern
Acute Oral Toxicity Harmful if swallowed.H302Accidental ingestion can lead to systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[3]H315Direct contact can cause local inflammation, redness, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]H319Fine powders can easily become airborne and cause significant damage upon contact with eyes.
Specific Target Organ Toxicity May cause respiratory irritation.[3]H335Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.

This assessment dictates that all handling procedures must prevent the compound, especially as a dust or aerosol, from coming into contact with the operator.

Core Protective Equipment: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a checklist; it is a dynamic risk assessment. The following components form the baseline for all work with this compound.

The eyes are highly susceptible to airborne particulates. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]

  • Causality: Goggles provide a 360-degree seal around the eyes, which is essential for preventing the intrusion of fine dust particles that can be generated when weighing or transferring the solid compound.[6] In situations with a higher risk of splashing (e.g., when handling solutions), a full-face shield should be worn in addition to safety goggles.

Protecting the skin requires a barrier that is both chemically resistant and comprehensive in its coverage.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber is a suitable and widely available choice. Always inspect gloves for tears or punctures before use.[7]

  • Lab Coat: A clean, buttoned laboratory coat must be worn to protect street clothes and underlying skin from contamination.[6] For tasks with a higher potential for dust generation, consider a disposable gown with elastic cuffs.

  • Causality: The inferred skin irritation potential (H315) means that even minor contact can be problematic.[3] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.

The primary route of exposure when handling the solid form is inhalation of dust.[3] The level of respiratory protection required depends directly on the engineering controls available and the scale of the operation.

  • Baseline Operations (in a well-ventilated area): If handling small quantities where dust formation is minimal, a NIOSH-approved N95 (or EN 149-approved FFP2) disposable respirator may be sufficient.

  • High-Energy Operations (Weighing, Grinding, etc.): For procedures that generate dust, such as weighing or scraping, or if local exhaust ventilation (e.g., a chemical fume hood) is inadequate, a higher level of protection is required. Use a full-face respirator with a particulate filter.[5]

  • Causality: The H335 "May cause respiratory irritation" classification underscores the need to prevent airborne particles from entering the lungs.[3] Engineering controls like a chemical fume hood are the first line of defense; respirators are the essential second layer.

Procedural Workflow for PPE and Handling

A disciplined, step-by-step approach to PPE usage is non-negotiable.

  • Inspect Your Gear: Before entering the lab, check all PPE for damage. Ensure you have the correct size and type.

  • Donning Sequence:

    • Put on the laboratory coat or gown.

    • Fit your respirator, ensuring a proper seal check is performed.

    • Put on safety goggles or a face shield.

    • Wash hands, then don gloves, pulling the cuffs over the sleeves of your lab coat.

  • All manipulations of solid this compound that could generate dust should be performed within a chemical fume hood or a ventilated balance enclosure.[8]

  • Avoid actions like dry sweeping that can aerosolize dust.[6]

  • Doffing Sequence (to avoid self-contamination):

    • Remove gloves using a peel-off technique.

    • Remove the lab coat or gown by rolling it inside-out.

    • Exit the immediate work area.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove the respirator.

  • Final Hand Wash: Always wash hands with soap and water after all PPE has been removed.

Spill and Disposal Management

Contaminated materials and spilled substances require the same level of respect as the parent compound.

  • Evacuate and Ventilate: Secure the area and ensure it is well-ventilated.[2]

  • Don Appropriate PPE: At a minimum, this includes a respirator, chemical goggles, a lab coat, and heavy-duty gloves.

  • Containment: Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[2][6]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[2]

  • Grossly Contaminated Items: Disposable gloves, gowns, and any heavily contaminated PPE must be disposed of as solid chemical waste.[2] Do not place them in regular trash.

  • Waste Containers: All waste must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Final Disposal: The final disposal must be handled by a licensed chemical destruction plant or via controlled incineration, in accordance with all local, state, and federal regulations.[2][5] Never discharge this chemical or its waste into sewer systems.[5]

Diagram: Respiratory Protection Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.

PPE_Workflow start Start: Handling This compound check_ventilation Is the procedure performed in a certified chemical fume hood? start->check_ventilation check_dust Does the procedure have a high potential for dust generation? (e.g., weighing, scraping, milling) check_ventilation->check_dust  Yes full_face_respirator Required: Full-Face Respirator with Particulate Filter check_ventilation->full_face_respirator  No n95_respirator Minimum Requirement: N95/FFP2 Respirator check_dust->n95_respirator  No check_dust->full_face_respirator  Yes end_procedure Proceed with Caution n95_respirator->end_procedure full_face_respirator->end_procedure

Caption: Decision workflow for selecting appropriate respiratory protection.

References

  • This compound Safety D
  • Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Cole-Parmer.
  • Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Labor
  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Chemos GmbH & Co. KG.
  • Chemical Safety Data Sheet MSDS / SDS - 2,2'-iminobis[4,6-diamino-1,3,5-triazine]. ChemicalBook.
  • SAFETY DATA SHEET - 3-Amino-5,6-dimethyl-1,2,4-triazine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1,3,5-triazine. MilliporeSigma.
  • SAFETY DATA SHEET - 2-Amino-1,3,5-triazine. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Methyl-1,3,5-triazine-2,4-diyldiamine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
  • This compound. Alzchem Group.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.